Boc-nle-oh.dcha
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEVJIUEBDZIJQ-WDBKTSHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944539 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21947-32-0 | |
| Record name | L-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21947-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((tert-Butoxy)carbonyl)-L-norleucine, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxy)carbonyl]-L-norleucine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Boc-Norleucine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the purity and stability of the constituent amino acid building blocks are paramount to achieving the desired final peptide with high fidelity. Boc-Nle-OH (N-tert-butoxycarbonyl-L-norleucine), a key derivative of the non-proteinogenic amino acid norleucine, often presents as an oil or a solid that is challenging to crystallize. This physical characteristic complicates its purification, accurate weighing, and long-term storage. To overcome these challenges, the formation of a dicyclohexylammonium (DCHA) salt is a widely adopted and effective strategy. This technical guide elucidates the critical role of the DCHA salt of Boc-Nle-OH, providing detailed experimental protocols and quantitative data for its preparation and use.
The Core Function of DCHA Salt Formation: From Oil to Crystalline Solid
The primary role of dicyclohexylamine (DCHA) in the context of Boc-Nle-OH is to act as a resolving agent that facilitates the purification and handling of the protected amino acid. DCHA is a strong organic base that readily reacts with the acidic carboxylic acid group of Boc-Nle-OH to form a stable and highly crystalline salt. This transformation from a liquid or amorphous solid to a crystalline salt offers several distinct advantages in a laboratory and manufacturing setting.
The key benefits of converting Boc-Nle-OH to its DCHA salt include:
-
Enhanced Crystallinity: The DCHA salt of Boc-Nle-OH is a well-defined crystalline solid, which simplifies its isolation and purification through recrystallization.[1] This process effectively removes impurities that may have been generated during the synthesis of Boc-Nle-OH.
-
Improved Handling and Stability: Crystalline solids are significantly easier to handle, weigh, and store compared to oils or amorphous powders.[1] The salt form often exhibits greater stability, reducing the likelihood of degradation over time.
-
Simplified Purification: The formation of the DCHA salt provides an efficient method for purifying Boc-amino acids that are otherwise difficult to purify by conventional chromatographic techniques.[1]
Physicochemical Properties: A Comparative Analysis
The conversion of Boc-Nle-OH to its DCHA salt alters its physical and chemical properties. The following table summarizes the key characteristics of both the free acid and its DCHA salt, based on data from various suppliers.
| Property | Boc-Nle-OH | Boc-Nle-OH · DCHA |
| CAS Number | 6404-28-0 | 21947-32-0 |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ · C₁₂H₂₃N |
| Molecular Weight | 231.29 g/mol | 412.61 g/mol |
| Physical State | Liquid or solid | Crystalline powder |
| Appearance | Colorless to light yellow | White to off-white or slight yellow to beige |
| Purity (Typical) | ≥99.0% (TLC) | ≥98% (TLC) |
| Optical Rotation | [α]20/D −8±1°, c = 1% in methanol | [α]25/D +8.5 to +11.5°, c=1 in methanol |
| Storage Temperature | -20°C to 4°C | 2-30°C |
Experimental Protocols
Detailed methodologies for the formation of the Boc-Nle-OH DCHA salt and the subsequent liberation of the free acid for use in peptide synthesis are provided below.
Protocol 1: Preparation of Boc-Nle-OH DCHA Salt
This protocol describes the straightforward procedure for converting crude, often oily, Boc-Nle-OH into its crystalline DCHA salt.
Materials:
-
Crude Boc-Nle-OH
-
Dicyclohexylamine (DCHA)
-
Diethyl ether (anhydrous)
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude oily Boc-Nle-OH in a minimal amount of diethyl ether.
-
Slowly add one molar equivalent of dicyclohexylamine to the solution while stirring.
-
Continue stirring the mixture. The DCHA salt may precipitate immediately or may require some time to form. If necessary, the solution can be cooled to promote crystallization.
-
Collect the resulting crystalline solid by vacuum filtration.
-
Wash the collected salt with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the purified Boc-Nle-OH DCHA salt under vacuum to a constant weight.
Protocol 2: Liberation of Free Boc-Nle-OH from its DCHA Salt
Prior to its use in peptide synthesis, the Boc-Nle-OH must be regenerated from its DCHA salt. This is typically achieved through an acid wash to remove the dicyclohexylamine.
Materials:
-
Boc-Nle-OH DCHA salt
-
Ethyl acetate
-
10% aqueous citric acid solution or 1M aqueous KHSO₄ solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the Boc-Nle-OH DCHA salt in ethyl acetate.
-
Transfer the suspension to a separatory funnel.
-
Add an equal volume of 10% aqueous citric acid solution (or 1M KHSO₄) and shake vigorously. The dicyclohexylammonium citrate (or sulfate) will partition into the aqueous layer, while the free Boc-Nle-OH will remain in the ethyl acetate layer.
-
Separate the organic layer and wash it sequentially with 10% citric acid solution (or 1M KHSO₄), water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified, free Boc-Nle-OH, which is now ready for use in peptide synthesis.
Visualizing the Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of the DCHA salt of Boc-Nle-OH.
Caption: Workflow for the purification of Boc-Nle-OH via DCHA salt formation.
References
An In-depth Technical Guide to the Chemical Properties of Boc-L-norleucine Dicyclohexylammonium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Boc-L-norleucine dicyclohexylammonium salt, a key reagent in the field of peptide chemistry. This document details its physicochemical characteristics, applications in synthesis, and relevant experimental protocols, presenting the information in a structured format for easy reference.
Core Chemical and Physical Properties
Boc-L-norleucine dicyclohexylammonium salt is a derivative of the non-proteinogenic amino acid L-norleucine. The N-terminal alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is formulated as a dicyclohexylammonium (DCHA) salt. This formulation enhances the stability and handling of the parent Boc-L-norleucine, making it a valuable building block in peptide synthesis.[1] Its unique structure allows for enhanced solubility and compatibility in various organic solvents, making it an ideal choice for researchers focused on drug design and development.[1]
The quantitative physicochemical properties of Boc-L-norleucine dicyclohexylammonium salt are summarized in the table below for easy comparison.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₄ · C₁₂H₂₃N |
| Molecular Weight | 412.61 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 133-139 °C |
| Optical Rotation (α)²⁵/D | +8.5 to +11.5° (c=1 in methanol) |
| Purity (TLC) | ≥98% |
| CAS Number | 21947-32-0 |
| Storage Temperature | 2-30°C |
Applications in Peptide Synthesis
The primary application of Boc-L-norleucine dicyclohexylammonium salt is as a monomer unit in solid-phase peptide synthesis (SPPS). The Boc protecting group provides temporary protection of the N-terminal amine, preventing self-polymerization and allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[1] The dicyclohexylammonium salt form improves the compound's crystallinity and handling properties compared to the free acid.
The general workflow for incorporating Boc-L-norleucine into a peptide chain via SPPS involves two key steps: coupling and deprotection.
Coupling Reaction
Prior to coupling, the dicyclohexylammonium salt must be converted to the free carboxylic acid. This is typically achieved by treatment with an appropriate acid. The free Boc-L-norleucine is then activated using a coupling reagent to facilitate the formation of a peptide bond with the free N-terminal amine of the growing peptide chain attached to the solid support.
Boc Deprotection
Following the coupling step, the N-terminal Boc group of the newly incorporated norleucine residue is removed to allow for the next coupling cycle. This is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Boc-L-norleucine dicyclohexylammonium salt in the context of Boc-SPPS.
General Protocol for Boc-Amino Acid Coupling in SPPS
This protocol describes a standard procedure for coupling a Boc-protected amino acid, such as Boc-L-norleucine, to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Boc-L-norleucine dicyclohexylammonium salt
-
Deprotected and neutralized peptide-resin
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel
Procedure:
-
Free Acid Generation: In a separate vessel, dissolve Boc-L-norleucine dicyclohexylammonium salt in a suitable organic solvent and treat with a mild acid to remove the dicyclohexylamine. The resulting free acid is then isolated.
-
Pre-activation: Dissolve the Boc-L-norleucine (3-4 equivalents relative to the resin substitution) and a coupling reagent like HBTU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin in the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[2]
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[2]
Standard Protocol for Boc Deprotection in SPPS
This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a peptide-resin.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for approximately 20 minutes in the reaction vessel.
-
Deprotection: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate the mixture for about 30 minutes at room temperature.[3]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times) to remove any residual acid.[3]
-
Neutralization: To neutralize the resin, wash it with a solution of 5% DIEA in DCM. This is typically done twice for 5 minutes each.[3]
-
Final Washing: Wash the resin again with DCM (3 times) to remove the excess DIEA. The resin is now ready for the subsequent coupling step.[3]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and utilization of Boc-L-norleucine dicyclohexylammonium salt in peptide synthesis.
Caption: General synthesis workflow for Boc-L-norleucine dicyclohexylammonium salt.
Caption: Workflow for incorporating Boc-L-norleucine into a peptide chain using SPPS.
Safety and Handling
Conclusion
Boc-L-norleucine dicyclohexylammonium salt is a stable and easy-to-handle protected amino acid that serves as a fundamental building block in solid-phase peptide synthesis. Its well-defined chemical properties and the established protocols for its use in Boc-SPPS make it an indispensable tool for researchers and professionals in the fields of peptide chemistry, drug discovery, and biotechnology. Understanding the principles of its application, as outlined in this guide, is crucial for the successful synthesis of custom peptides with high purity and yield.
References
An In-depth Technical Guide to Boc-Protected Norleucine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the structure, function, and application of N-α-tert-butyloxycarbonyl (Boc) protected norleucine (Boc-Nle). It is intended for researchers, scientists, and professionals in the field of drug development who utilize peptide synthesis and modified amino acids to create novel therapeutics. This document details the physicochemical properties, synthesis, and experimental applications of Boc-norleucine, presenting the information in a structured and accessible format.
Structure and Physicochemical Properties
Boc-norleucine is a derivative of the non-proteinogenic amino acid norleucine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for its application in stepwise peptide synthesis, preventing unwanted reactions of the N-terminus during the formation of peptide bonds.[1] Norleucine itself is an isomer of leucine and isoleucine, featuring a linear four-carbon side chain, which imparts specific steric and hydrophobic properties to the peptides into which it is incorporated.[2]
Chemical Structure
The chemical structure of Boc-L-norleucine is depicted below. The D-enantiomer is structurally identical, differing only in the stereochemistry at the alpha-carbon.
Caption: Chemical structure of Boc-L-norleucine.
Quantitative Physicochemical Data
The key physicochemical properties of Boc-norleucine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₁NO₄ | [3] |
| Molecular Weight | 231.29 g/mol | [3] |
| CAS Number | 6404-28-0 (L-isomer) 55674-63-0 (D-isomer) | [3][4] |
| Appearance | Colorless to light yellow liquid/syrup | [1][3] |
| Predicted Boiling Point | 362.1 °C at 760 mmHg | [3] |
| Optical Rotation [α]D²⁰ | -8 ± 1° (c=1 in methanol) (L-isomer) +8 ± 2° (c=1 in methanol) (D-isomer) | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone | [3] |
Spectroscopic Data
Spectroscopic data is vital for the identification and characterization of Boc-norleucine.
¹H NMR Spectroscopy (DMSO-d₆): The proton NMR spectrum of Boc-L-norleucine shows characteristic peaks for the protons of the norleucine backbone and the Boc protecting group.[1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 12.38 | broad singlet | COOH |
| 7.02 | doublet | NH |
| 3.87 - 3.78 | multiplet | α-CH |
| 1.69 - 1.47 | multiplet | β-CH₂ |
| 1.37 | singlet | C(CH₃)₃ (Boc) |
| 1.32 - 1.20 | multiplet | γ-CH₂ and δ-CH₂ |
| 0.85 | triplet | ε-CH₃ |
¹³C NMR Spectroscopy (Predicted): Based on data from similar Boc-protected amino acids, the following are the predicted chemical shifts for the carbon atoms in Boc-norleucine.[5][6]
| Chemical Shift (δ) ppm | Assignment |
| ~174 | COOH |
| ~155 | C=O (Boc) |
| ~78 | C (CH₃)₃ (Boc) |
| ~53 | α-CH |
| ~32 | β-CH₂ |
| ~28 | C(C H₃)₃ (Boc) |
| ~27 | γ-CH₂ |
| ~22 | δ-CH₂ |
| ~14 | ε-CH₃ |
Infrared (IR) Spectroscopy: The expected characteristic absorption bands in the IR spectrum of Boc-norleucine are indicative of its functional groups.[3]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (carbamate) |
| ~2960-2850 | C-H stretch (alkyl groups) |
| ~1740 | C=O stretch (carboxylic acid) |
| ~1690 | C=O stretch (carbamate - Boc group) |
Function and Applications in Drug Development
The primary function of Boc-norleucine is to serve as a building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[3] The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to a growing peptide chain.[2]
The incorporation of norleucine, an unnatural amino acid, into peptide sequences can confer several advantageous properties to the resulting therapeutic candidates:
-
Enhanced Enzymatic Stability: Peptides containing non-proteinogenic amino acids like norleucine are often more resistant to degradation by proteases, which typically recognize and cleave peptide bonds adjacent to natural L-amino acids. This increased stability can lead to a longer in-vivo half-life.[7]
-
Modulation of Bioactivity: The linear and hydrophobic side chain of norleucine can influence the overall conformation and hydrophobicity of a peptide. This can be strategically used to fine-tune the binding affinity of the peptide to its biological target.[1]
-
Methionine Replacement: Norleucine is often used as a non-oxidizable isostere of methionine.[8] The sulfur atom in methionine is susceptible to oxidation, which can lead to a loss of biological activity. Replacing methionine with norleucine can improve the stability and shelf-life of peptide-based drugs without significantly altering their biological function.[9]
While Boc-norleucine itself does not have a direct signaling function, the peptides synthesized using it can modulate various biological pathways. For instance, certain bioactive peptides have been shown to exhibit antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway.[10] The specific biological activity is determined by the overall amino acid sequence of the peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Norleucine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Boc-Nle-OH.DCHA for Researchers and Drug Development Professionals
Introduction: N-α-tert-Butoxycarbonyl-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH.DCHA), identified by CAS number 21947-32-0, is a pivotal amino acid derivative for researchers and professionals in the fields of peptide synthesis and drug development.[1] This non-proteinogenic amino acid building block is instrumental in the synthesis of peptides with tailored properties, offering enhanced stability and unique structural characteristics.[1][2][3] This guide provides an in-depth overview of its technical specifications, primary applications, and a general protocol for its use in solid-phase peptide synthesis.
Core Technical Data
This compound is a white to off-white powder, valued for its stability and ease of handling in synthetic applications.[1][4] The dicyclohexylammonium (DCHA) salt form enhances its solubility in various organic solvents, making it a preferred choice for peptide chemists.[1]
| Property | Value | Reference |
| CAS Number | 21947-32-0 | [1][4][5][6][7][8][9] |
| Molecular Formula | C₁₁H₂₁NO₄ · C₁₂H₂₃N | [1][4][5] |
| Molecular Weight | 412.61 g/mol | [1][4][5] |
| Synonyms | Boc-Nle-OH . DCHA, N-α-t.-Boc-L-norleucine dicyclohexylammonium salt, (S)-N-alpha-Boc-2-aminohexanoic acid dicyclohexylamine | [4][6] |
| Appearance | White to slight yellow to beige powder | [1][4] |
| Purity | ≥98% (TLC) | [4][5] |
| Optical Rotation | +8.5 to +11.5 ° (c=1 in methanol) | [4] |
| Melting Point | 133-139 °C | [1] |
| Storage Temperature | 2-30°C | [4] |
Key Applications in Research and Development
The primary application of this compound lies in its role as a standard building block for the introduction of norleucine (Nle) residues during Boc solid-phase peptide synthesis (SPPS).[4] Norleucine, an isomer of leucine, is a non-proteinogenic amino acid, and its incorporation into peptide chains can confer significant advantages:
-
Enhanced Proteolytic Stability: Peptides containing norleucine often exhibit increased resistance to degradation by enzymes, which can prolong their in vivo half-life and therapeutic efficacy.[2]
-
Modulation of Biological Activity: The unique structural properties of norleucine can influence the conformational and topographical features of a peptide, potentially leading to altered receptor binding affinity and biological activity.[2]
-
Drug Design and Development: These modified peptides are valuable in the development of novel therapeutics, including enzyme inhibitors and receptor modulators.[1][2][3][10]
Experimental Workflow: Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines the general workflow for incorporating Boc-Nle-OH into a growing peptide chain using Boc SPPS.
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Conceptual Pathway: Enhanced Peptide Stability
The incorporation of non-proteinogenic amino acids like norleucine can enhance the stability of a peptide, leading to a more sustained biological effect.
Caption: Conceptual diagram of enhanced peptide stability with norleucine.
Experimental Protocol: General Coupling of this compound in SPPS
This protocol provides a general methodology for the coupling of this compound in manual Boc-SPPS. The specific reagents and reaction times may need to be optimized based on the peptide sequence and resin.
1. Resin Preparation:
- Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.
- Swell the resin in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
- Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 15-30 minutes to remove the Boc protecting group from the N-terminal amino acid.
- Wash the resin thoroughly with DCM followed by a neutralization solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM or dimethylformamide (DMF)).
3. Coupling of this compound:
- Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)) in a suitable solvent like DMF or DCM.
- If using HBTU, add an activator base such as DIPEA.
- Add the activated amino acid solution to the deprotected and neutralized resin.
- Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.
4. Monitoring the Coupling Reaction:
- The completion of the coupling reaction can be monitored using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates a complete reaction.
5. Washing:
- After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
6. Cycle Repetition:
- Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
7. Cleavage and Deprotection:
- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.
8. Purification:
- The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Supplier Information
This compound with CAS number 21947-32-0 is available from several chemical suppliers, including:
-
Sigma-Aldrich (Novabiochem)[4]
-
Ottokemi[5]
-
Chem-Impex[1]
-
GenoChem World[6]
-
Aapptec Peptides[8]
-
Watanabe Chemical[7]
-
ChemicalBook[9]
-
Shanghai Huicheng Biological Technology[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-Nle-OH . DCHA Novabiochem 21947-32-0 [sigmaaldrich.com]
- 5. Boc-Nle-OH . DCHA, ≥98% (TLC) 21947-32-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. geno-chem.com [geno-chem.com]
- 7. 21947-32-0 Boc-Nle-OH・DCHA | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 8. peptide.com [peptide.com]
- 9. BOC-NLE-OH DCHA | 21947-32-0 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Boc-Nle-OH.DCHA_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Nle-OH.DCHA
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-α-(tert-Butoxycarbonyl)-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH.DCHA). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the compound's characteristics, experimental protocols for its use, and its relevance in biological systems, particularly in the context of neurodegenerative disease research.
Physicochemical Properties
This compound is a derivative of the non-proteinogenic amino acid L-norleucine, which is protected at the α-amino group with a tert-butoxycarbonyl (Boc) group and exists as a salt with dicyclohexylamine (DCHA). This form enhances the stability and handling of the amino acid derivative, making it a valuable building block in solid-phase peptide synthesis (SPPS).
General Properties
A summary of the general physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-α-(tert-Butoxycarbonyl)-L-norleucine dicyclohexylammonium salt | |
| Synonyms | Boc-Nle-OH . DCHA, N-α-t.-Boc-L-norleucine dicyclohexylammonium salt | |
| CAS Number | 21947-32-0 | |
| Molecular Formula | C₁₁H₂₁NO₄ · C₁₂H₂₃N | [1] |
| Molecular Weight | 412.61 g/mol | [1] |
| Appearance | White to slight yellow to beige powder | [1] |
| Purity | ≥98% (by TLC) | [1] |
| Storage Temperature | 2-30°C | [1] |
Solubility and Spectroscopic Data
Detailed solubility and spectroscopic data are crucial for the application of this compound in experimental settings.
| Property | Value | Reference |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Optical Rotation | [α]²⁵/D +8.5 to +11.5° (c=1 in methanol) | |
| Melting Point | Not explicitly found for the DCHA salt. The free acid, Boc-Nle-OH, has a reported melting point of 66-69°C. |
Experimental Protocols
This compound is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The following protocols outline the key steps for its application.
Conversion of DCHA Salt to Free Acid
Prior to its use in peptide coupling reactions, the dicyclohexylammonium salt must be converted to the free carboxylic acid.
Materials:
-
This compound
-
Ethyl acetate or Dichloromethane (DCM)
-
1N Sulfuric acid or Citric acid solution (aqueous)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with 1N sulfuric acid or citric acid solution. Repeat the washing step two to three times to ensure complete conversion to the free acid.
-
Wash the organic layer with brine to remove any remaining aqueous acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Boc-Nle-OH, as a solid or oil.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The following is a generalized protocol for the incorporation of a Boc-Nle-OH residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-Nle-OH (free acid)
-
Coupling reagents (e.g., HBTU, HOBt, or DCC)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Kaiser test)
-
Ninhydrin (for Kaiser test)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM.
-
Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with Isopropanol (IPA) and then DCM.
-
Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes to neutralize the trifluoroacetate salt to the free amine.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-Nle-OH (free acid) by dissolving it with coupling reagents (e.g., 3-4 equivalents of Boc-Nle-OH and HATU) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
Biological Context and Applications
Norleucine is a non-proteinogenic amino acid that serves as an isostere for leucine and methionine. Its incorporation into peptides offers several advantages in drug design and biochemical studies.
Enhanced Stability
Peptides containing L-norleucine can exhibit increased stability against enzymatic degradation compared to their natural counterparts. Norleucine is also frequently used as a substitute for methionine to prevent oxidation of the thioether side chain, thereby enhancing the shelf-life and stability of peptide-based therapeutics.
Role in Neurodegenerative Disease Research
A significant application of norleucine is in the study of Alzheimer's disease. Research has shown that substituting the methionine residue at position 35 of the amyloid-β (Aβ) peptide with norleucine can completely negate the neurotoxic effects of the Aβ peptides.[2] This highlights the potential of norleucine-containing peptides as therapeutic agents for neurodegenerative diseases.[3]
The aggregation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease, leading to the formation of senile plaques. This process is believed to trigger a cascade of events, including neuroinflammation and neuronal cell death. The inhibition of Aβ aggregation is therefore a key therapeutic strategy.
The proposed signaling pathway illustrates how amyloid-β aggregation can lead to neurotoxicity, a process that can be potentially mitigated by norleucine-containing peptide inhibitors.
References
The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules, particularly in the fields of peptide synthesis, pharmaceuticals, and organic chemistry. Among the arsenal of available protective groups for amines, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone due to its robust stability under a variety of conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group, detailing its core chemical principles, experimental protocols, and critical considerations for its successful application.
Core Principles of the Boc Protecting Group
The Boc group is a carbamate-based protecting group for amines.[1] Its widespread use stems from a crucial balance of stability and lability. It is highly stable in basic and nucleophilic environments, as well as during catalytic hydrogenation, which makes it orthogonal to other common protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the hydrogenolysis-labile carboxybenzyl (Cbz) groups.[2][3] However, the Boc group is readily cleaved under acidic conditions, a property that is central to its utility.[4]
Mechanism of Boc Protection
The introduction of the Boc group onto an amine is typically achieved through a nucleophilic acyl substitution reaction. The most common and efficient reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O, often referred to as Boc anhydride.[4][5] The reaction is generally carried out in the presence of a base, which deprotonates the amino group, thereby increasing its nucleophilicity. The nucleophilic amine then attacks one of the carbonyl carbons of the Boc anhydride.[5][6] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, along with byproducts tert-butanol and carbon dioxide.[7]
Mechanism of Boc Deprotection
The defining characteristic of the Boc group is its removal under acidic conditions.[5] The most commonly employed reagent for this purpose is trifluoroacetic acid (TFA), typically in a solution with a scavenger in a solvent like dichloromethane (DCM).[4][8] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[6][9] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][9] The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide gas.[4][9]
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. genscript.com [genscript.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Norleucine in Peptide Design: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Non-Proteinogenic Amino Acids in Peptide Therapeutics
The landscape of peptide-based drug discovery is continually evolving, driven by the need for therapeutics with enhanced potency, stability, and specificity. While the 20 proteinogenic amino acids offer a vast chemical space, their inherent limitations, such as susceptibility to proteolytic degradation and oxidation, often hinder the development of viable drug candidates. This has led to a surge of interest in non-proteinogenic amino acids (npAAs), which provide a powerful toolkit to overcome these challenges. By strategically incorporating npAAs, researchers can fine-tune the physicochemical properties of peptides, leading to improved pharmacokinetic and pharmacodynamic profiles.
Among the diverse array of available npAAs, norleucine (Nle), a linear-chain isomer of leucine, has emerged as a particularly valuable building block in peptide design. This technical guide provides a comprehensive overview of the core principles and practical applications of utilizing norleucine to engineer peptides with superior therapeutic potential.
Norleucine: A Chemist's Swiss Army Knife
Norleucine, or 2-aminohexanoic acid, is an acyclic, non-polar amino acid. Its side chain is a simple n-butyl group, making it structurally similar to both leucine and methionine. This structural mimicry is the cornerstone of its utility in peptide design.
Key Physicochemical Properties of Norleucine
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| pKa (Carboxyl) | 2.39 | [2] |
| pKa (Amino) | 9.76 | [2] |
| Solubility | Water-soluble | [1] |
The Strategic Advantage of Norleucine Incorporation
The primary motivations for incorporating norleucine into a peptide sequence are multifaceted:
-
Enhanced Oxidative Stability: Methionine, with its thioether side chain, is highly susceptible to oxidation, which can lead to a loss of biological activity. Norleucine, being a non-oxidizable isostere of methionine, serves as an excellent replacement to prevent this degradation pathway, thereby increasing the shelf-life and in vivo stability of the peptide.[3][4][5]
-
Increased Proteolytic Resistance: The linear, unbranched side chain of norleucine can confer a degree of steric hindrance at the site of enzymatic cleavage compared to the branched side chain of leucine, potentially leading to increased resistance against proteases.[6]
-
Modulation of Helicity and Conformation: The incorporation of norleucine can influence the secondary structure of peptides. While its helical propensity is similar to that of other aliphatic amino acids like alanine and leucine, subtle differences in side-chain packing can be exploited to fine-tune the helical content and overall conformation of a peptide, which is often critical for receptor binding and biological activity.[7]
-
Probing Structure-Activity Relationships (SAR): As a structural analog of leucine and methionine, norleucine is a valuable tool for SAR studies. By systematically replacing these residues with norleucine, researchers can elucidate the specific roles of side-chain branching and sulfur atoms in peptide-receptor interactions and biological function.[2][8]
Impact of Norleucine Substitution on Peptide Properties: Quantitative Insights
The true value of norleucine in peptide design is best illustrated through quantitative data. While a single, comprehensive study detailing all aspects of norleucine substitution is rare, a compilation of data from various studies highlights its significant impact on key peptide parameters.
Case Study: Norleucine in Antimicrobial Peptides (AMPs)
A study on the antimicrobial peptide PGLa provides valuable insights into the effects of replacing methionine with norleucine.
| Peptide | Minimal Inhibitory Concentration (MIC) vs. E. coli (µM) | Hemolytic Activity (HC50, µM) | Helical Content (in membrane-mimicking environment) |
| PGLa (with Met) | Comparable to Nle-PGLa | Comparable to Nle-PGLa | High α-helical content |
| Nle-PGLa | Comparable to PGLa | Comparable to PGLa | High α-helical content |
Data compiled from a qualitative comparison in a study by Afonin et al. (2016). The study concluded that the bioactivity and structure in diluted membrane-mimicking environments were comparable between the two peptides, confirming the functional isosterism of methionine and norleucine in this context.[9]
Case Study: Norleucine in Neuropeptide Y (NPY) Analogs
The substitution of tyrosine with norleucine in Neuropeptide Y (NPY) analogs has been explored to understand the role of specific residues in receptor binding.
| Peptide | Receptor Binding Affinity (Ki, nM) - Y1 Receptor | Receptor Binding Affinity (Ki, nM) - Y2 Receptor |
| [Leu31, Pro34]NPY | 7-60 fold higher than Y2 | - |
| NPY | 4-25 fold lower than Y2 | - |
This table illustrates the principle of using amino acid substitutions to alter receptor selectivity. While not a direct norleucine substitution example with full quantitative data, it highlights the type of data sought in such studies.[10]
Case Study: Norleucine in GLP-1 Analogs for Enhanced Stability
The development of long-acting GLP-1 analogs often involves modifications to improve stability. Norleucine is a common substitute for methionine to prevent oxidation.
| Peptide Analog | In Vitro Plasma Half-life (t½, hours) | Receptor Binding Affinity (IC50, nM) |
| Native GLP-1 | ~2 minutes | 1.5 |
| Liraglutide (GLP-1 Analog) | ~13 hours (in humans) | Lower than native GLP-1 |
| Semaglutide (GLP-1 Analog) | ~165 hours (in humans) | 0.38 |
This table showcases the dramatic improvements in half-life achieved through peptide engineering, a process where norleucine substitution for methionine is a key strategy to prevent oxidative degradation, contributing to overall stability.[11][12]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide
This protocol outlines the manual synthesis of a generic 10-amino acid peptide containing norleucine using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-Nle-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O
-
Reaction vessel with a sintered glass frit
-
Shaker or vortexer
Workflow Diagram:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-Nle-OH at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection of Side Chains:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
HPLC system with a preparative C18 column
-
UV detector (214 nm and 280 nm)
-
Fraction collector
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes to determine the retention time of the target peptide.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions.
-
Inject the dissolved crude peptide onto the column.
-
Run a gradient optimized from the analytical run to separate the target peptide from impurities.
-
Collect fractions corresponding to the main peak of the target peptide.
-
-
Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Characterization of the Norleucine-Containing Peptide
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Procedure: Dissolve a small amount of the purified peptide in a suitable solvent and analyze to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass of the norleucine-containing peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR.
-
Procedure: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The NMR spectra will provide detailed structural information, and the characteristic signals for the norleucine side chain protons and carbons can be identified to confirm its incorporation.
Circular Dichroism (CD) Spectroscopy:
-
Procedure: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer). Record the CD spectrum in the far-UV region (typically 190-260 nm). The spectrum can be used to estimate the secondary structure content (e.g., α-helix, β-sheet) of the peptide. The percentage of helicity can be calculated from the mean residue ellipticity at 222 nm.[13][14][15]
Visualizing Key Concepts in Peptide Design
Rationale for Methionine Substitution with Norleucine
Caption: Rationale for replacing methionine with the isosteric but non-oxidizable norleucine.
A Generalized Workflow for Peptide Design Incorporating Non-Proteinogenic Amino Acids
Caption: A generalized workflow for the design and development of peptides incorporating non-proteinogenic amino acids.
GPCR Signaling Pathway Modulation by a Peptide Ligand
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological properties of 4-norleucine-neuropeptide Y; secondary structure of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Receptor binding profiles of NPY analogues and fragments in different tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. | Semantic Scholar [semanticscholar.org]
- 12. bakerlab.org [bakerlab.org]
- 13. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Applications of Norleucine in Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norleucine (Nle), a non-proteinogenic amino acid, is an isomer of leucine and isoleucine.[1] Its structural similarity to naturally occurring amino acids, particularly methionine, makes it a valuable tool in peptide chemistry.[2] The incorporation of norleucine into peptide sequences can significantly enhance their physicochemical and biological properties, offering advantages in drug design and development.[1] This guide provides a comprehensive overview of the applications of norleucine, focusing on its role as a methionine surrogate, its use in improving peptide stability and solubility, and its function as a chiral building block. Detailed experimental protocols and quantitative data are presented to support researchers in leveraging the unique characteristics of norleucine.
Norleucine as a Methionine Surrogate
One of the most prominent applications of norleucine in peptide chemistry is as a substitute for methionine (Met). Methionine is susceptible to oxidation, which can lead to a loss of biological activity and reduced shelf-life of peptide-based therapeutics.[1][3] Norleucine, being an isosteric but non-oxidizable analog of methionine, can mitigate this issue.[4][5]
1.1. Prevention of Oxidation and Enhanced Stability
The thioether side chain of methionine can be readily oxidized to sulfoxide and then to sulfone, often resulting in a significant loss of bioactivity.[6] Replacing methionine with norleucine eliminates this oxidation risk, thereby improving the chemical stability of the peptide.[3][4] This substitution has been shown to be particularly beneficial in peptides where methionine residues are not directly involved in receptor binding but are crucial for maintaining the overall structure.
A notable example is in the study of Amyloid-β (Aβ) peptides, which are central to Alzheimer's disease. Research has demonstrated that substituting the methionine at position 35 with norleucine can completely negate the neurotoxic effects of the Aβ peptides, highlighting the therapeutic potential of this modification.[7][8]
1.2. Minimal Structural Perturbation
Norleucine is nearly isosteric with methionine, meaning they have a similar size and shape.[7] This structural similarity often allows for the substitution of methionine with norleucine without significantly altering the peptide's conformation and, consequently, its biological function.[6][9] However, subtle differences in hydrophobicity and side-chain flexibility can sometimes lead to altered receptor binding or membrane interaction.[10]
Enhancing Peptide Stability and Bioavailability
The incorporation of norleucine, particularly its D-enantiomer (D-norleucine), is a powerful strategy to enhance the stability of peptides against enzymatic degradation.[1][11]
2.1. Resistance to Proteolytic Degradation
Native peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic efficacy.[12] Introducing non-proteinogenic amino acids like D-norleucine can significantly increase resistance to proteolysis because naturally occurring proteases are stereospecific for L-amino acids.[1][11] This increased stability translates to a longer in vivo half-life and improved bioavailability.[11]
2.2. Modulation of Physicochemical Properties
The linear, unbranched side chain of norleucine contributes to the overall hydrophobicity of a peptide.[11] This can be advantageous for antimicrobial peptides (AMPs) that function by interacting with and disrupting microbial cell membranes.[11] The increased hydrophobicity can lead to improved membrane disruption and enhanced antimicrobial efficacy.[11] Furthermore, substituting isoleucine with norleucine in a lanthanide-binding coiled-coil polypeptide was shown to enhance the thermodynamic stability of the resulting complex.[13]
Norleucine in Peptide Synthesis and as a Chiral Building Block
Norleucine is a valuable component in solid-phase peptide synthesis (SPPS) for creating peptides with tailored properties.[8] Both L-norleucine and D-norleucine are commercially available with appropriate protecting groups (e.g., Boc and Fmoc) for use in standard SPPS protocols.[14]
The defined stereochemistry of norleucine makes it a useful chiral building block in asymmetric synthesis.[15][16] The incorporation of either L- or D-norleucine can induce specific secondary structures in the peptide backbone, potentially leading to altered receptor binding and biological activity.[11]
Data Presentation
| Application | Modification | Effect | Quantitative Data (Example) | Reference |
| Methionine Surrogate | Substitution of Met with Nle in Amyloid-β peptide | Negation of neurotoxic effects | - | [7][8] |
| Substitution of Met with Nle in PGLa peptide | Functional isosterism, altered membrane interaction | Bacteriostatic and hemolytic activities were comparable between the two peptides. | [10] | |
| Enhanced Stability | Incorporation of D-Nle into peptides | Increased resistance to proteolytic degradation | - | [1][11] |
| Substitution of Ile with Nle in a coiled-coil polypeptide | Enhanced thermodynamic stability of the complex | The dissociation constant suggested more favorable complex formation. | [13] | |
| Bioactivity Modulation | Substitution of Lys with Nle in a histone H4 peptide | Strong binding to SETD8 | Kd = 0.14 μM, IC50 = 0.33 μM, Ki = 50 nM | [17] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide (Fmoc/tBu Strategy)
This protocol outlines the general steps for incorporating norleucine into a peptide sequence using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Nle-OH or Fmoc-D-Nle-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.
-
Amino Acid Coupling: a. In a separate vessel, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Nle-OH) (3-5 equivalents) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide with cold diethyl ether, centrifuge to collect the peptide pellet, and then purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Peptide Stability Assay in Plasma
This protocol provides a general method to assess the stability of a norleucine-containing peptide in plasma.[12]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human or animal plasma
-
Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile)
-
HPLC or LC-MS system for analysis
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½).[12]
Mandatory Visualizations
Caption: Workflow for synthesis and evaluation of norleucine-containing peptides.
Caption: A potential signaling pathway activated by a norleucine-containing peptide.
Conclusion
Norleucine is a versatile and valuable non-proteinogenic amino acid in peptide chemistry. Its application as a methionine surrogate to prevent oxidation and enhance stability is a well-established strategy in peptide drug design. The incorporation of norleucine, particularly D-norleucine, can significantly improve a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life. Furthermore, norleucine serves as a useful tool for modulating the physicochemical properties of peptides and as a chiral building block for creating unique peptide structures. The detailed protocols and data presented in this guide provide a foundation for researchers to effectively utilize norleucine in the development of novel and improved peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01627E [pubs.rsc.org]
- 7. Norleucine - Wikipedia [en.wikipedia.org]
- 8. lifetein.com [lifetein.com]
- 9. cheme.caltech.edu [cheme.caltech.edu]
- 10. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Norleucine Substitution Enhances Self-Assembly of a Lanthanide-Binding Polypeptide Coiled Coil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-α-tert-Butoxycarbonyl-L-norleucine Dicyclohexylammonium Salt (Boc-Nle-OH·DCHA)
This document provides a detailed overview of the chemical properties, specifically the molecular formula and weight, of N-α-tert-Butoxycarbonyl-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH·DCHA). This compound is frequently utilized as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). The dicyclohexylammonium (DCHA) salt form enhances the stability and improves the handling characteristics of the parent Boc-Nle-OH molecule.
Physicochemical Properties
The fundamental physicochemical data for Boc-Nle-OH·DCHA and its constituent components are derived from standard chemical calculations based on IUPAC atomic weights. These values are critical for stoichiometric calculations in synthetic organic chemistry and peptide manufacturing.
Data Summary
The molecular formula and weight for the individual components and the final salt complex are summarized below.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |
| N-α-tert-Butoxycarbonyl-L-norleucine | Boc-Nle-OH | C₁₁H₂₁NO₄ | 231.29[1][2] |
| Dicyclohexylamine | DCHA | C₁₂H₂₃N | 181.32[3][4][5] |
| N-α-tert-Butoxycarbonyl-L-norleucine Dicyclohexylammonium Salt | Boc-Nle-OH·DCHA | C₁₁H₂₁NO₄ · C₁₂H₂₃N | 412.61 [6][7] |
Methodologies
The molecular weights and formulas presented are not determined via experimental protocols but are calculated based on the established atomic masses of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen). The molecular weight of the Boc-Nle-OH·DCHA salt is the sum of the molecular weights of the acidic component (Boc-Nle-OH) and the basic component (DCHA).[6][7]
Logical Relationship: Formation of the DCHA Salt
The formation of Boc-Nle-OH·DCHA is an acid-base reaction where the carboxylic acid group of Boc-Nle-OH donates a proton to the basic secondary amine of DCHA. This interaction results in the formation of a stable ammonium carboxylate salt, which often crystallizes readily, simplifying purification.
References
- 1. labsolu.ca [labsolu.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DICYCLOHEXYLAMINE (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 4. 二环己胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dicyclohexylamine | 101-83-7 [chemicalbook.com]
- 6. Boc-Nle-OH . DCHA, ≥98% (TLC) 21947-32-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. Boc-Nle-OH . DCHA Novabiochem 21947-32-0 [sigmaaldrich.com]
Navigating the Solubility Landscape of N-α-t-Boc-L-norleucine Dicyclohexylammonium Salt: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount to experimental success. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-t-Boc-L-norleucine dicyclohexylammonium salt, a crucial building block in peptide synthesis and pharmaceutical research.
N-α-t-Boc-L-norleucine dicyclohexylammonium salt is an amino acid derivative prized for its stability and ease of handling in the synthesis of bioactive peptides. Its unique structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group and a dicyclohexylammonium (DCHA) salt, significantly influences its solubility, rendering it more compatible with organic solvents. This guide synthesizes available data to provide a clear understanding of its solubility profile, offers detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.
Qualitative Solubility Profile
| Solvent Class | General Solubility | Recommended Solvents | Notes |
| Polar Aprotic Solvents | High | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | These are often the primary solvents for solid-phase peptide synthesis (SPPS) and are excellent choices for dissolving Boc-protected amino acids.[1] |
| Chlorinated Solvents | Good | Dichloromethane (DCM) | Commonly used in peptide synthesis and for dissolving Boc-protected amino acids.[1][2] |
| Ethers | Moderate to Good | Tetrahydrofuran (THF) | Generally a good solvent for Boc-protected amino acids.[2] |
| Alcohols | Moderate | Methanol, Ethanol | Solubility can be moderate and may be improved with gentle warming. |
| Aqueous Solutions | Low to Insoluble | Water, Buffers | The hydrophobic nature of the Boc group and the norleucine side chain limits solubility in water.[3] |
Experimental Protocol for Solubility Determination
This section outlines a general yet detailed methodology for determining the solubility of N-α-t-Boc-L-norleucine dicyclohexylammonium salt in a specific solvent. This protocol is adapted from standard laboratory procedures for solubility testing of fine chemicals and peptide derivatives.[4][5][6]
Objective: To determine the approximate solubility of N-α-t-Boc-L-norleucine dicyclohexylammonium salt in a given solvent at a specified temperature (e.g., room temperature).
Materials:
-
N-α-t-Boc-L-norleucine dicyclohexylammonium salt
-
Selected solvent(s) of analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Vortex mixer
-
Sonicator bath
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm)
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation:
-
Accurately weigh a small amount of N-α-t-Boc-L-norleucine dicyclohexylammonium salt (e.g., 10 mg) into a clean, dry vial.[4]
-
Record the exact weight.
-
-
Solvent Addition and Dissolution Attempts:
-
Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL).[4]
-
Cap the vial tightly and vortex for 1-2 minutes.[6]
-
Visually inspect the vial for any undissolved solid.
-
If the solid has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[4]
-
If dissolution is still incomplete, gently warm the solution (e.g., to 37°C) for a short period while monitoring for any degradation.[6]
-
-
Incremental Solvent Addition:
-
If the compound remains undissolved, continue to add the solvent in small, known increments (e.g., 100 µL at a time).
-
After each addition, repeat the vortexing, sonication, and gentle warming steps until complete dissolution is achieved.[5]
-
Carefully record the total volume of solvent added.
-
-
Equilibration (for more precise measurements):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.
-
Place the sealed vial in a thermostatically controlled shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis (for equilibrated solutions):
-
Allow the solution to stand undisturbed for any undissolved solid to settle.
-
Carefully draw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Accurately dilute the filtered solution with a suitable solvent.
-
Determine the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).
-
-
Calculation:
-
Calculate the solubility based on the mass of the dissolved compound and the volume of the solvent used. Express the result in units such as mg/mL or mol/L.
-
Logical Workflow for Solvent Selection
The process of finding a suitable solvent for a peptide derivative like N-α-t-Boc-L-norleucine dicyclohexylammonium salt can be systematic. The following diagram illustrates a logical workflow for solubility testing, starting with the most common and benign solvents and progressing to stronger organic solvents or co-solvent systems if necessary.
Caption: A systematic workflow for determining a suitable solvent for N-α-t-Boc-L-norleucine dicyclohexylammonium salt.
References
Methodological & Application
Application Notes and Protocols for Boc-Nle-OH.DCHA in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of N-α-tert-butyloxycarbonyl-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH.DCHA) in solid-phase peptide synthesis (SPPS). Norleucine (Nle), a non-proteinogenic amino acid, is a valuable tool for peptide chemists, often employed as an isosteric replacement for methionine to prevent oxidation-related side products and to probe the functional role of methionine residues in biologically active peptides.
Introduction
This compound is a standard building block for introducing norleucine residues into a peptide sequence using the Boc/Bzl protection strategy in SPPS.[1] The Boc group provides temporary protection of the α-amino group, which is removed by acid treatment at each cycle of peptide elongation. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the protected amino acid.
Norleucine is structurally similar to leucine but lacks the methyl group on the γ-carbon.[1] This structural similarity allows it to be incorporated into peptide chains, often with minimal disruption to the overall conformation. One of the most significant applications of norleucine is as a substitute for methionine. The thioether side chain of methionine is susceptible to oxidation during synthesis, purification, and storage, which can lead to undesired side products and loss of biological activity. Replacing methionine with the chemically inert norleucine can circumvent these issues.[2]
A notable application is in the study of Alzheimer's disease, where substituting methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, highlighting its potential in therapeutic peptide design.[3]
Data Presentation
| Coupling Reagent | Activator/Base | Typical Equivalents (Amino Acid:Reagent:Base) | Typical Coupling Time (minutes) | Estimated Coupling Efficiency (%) | Notes |
| DCC/HOBt | HOBt | 2-3 : 2-3 : - | 60 - 120 | >98 | A classic and cost-effective method. Dicyclohexylurea (DCU) byproduct is insoluble and must be thoroughly washed away. |
| HBTU/DIEA | HOBt/DIEA | 2-3 : 2-3 : 4-6 | 30 - 60 | >99 | A highly efficient uronium-based coupling reagent with faster reaction times than carbodiimides. |
| HATU/DIEA | HOAt/DIEA | 2-3 : 2-3 : 4-6 | 20 - 45 | >99.5 | Generally considered one of the most effective coupling reagents, especially for difficult sequences, though it is more expensive. |
| PyBOP/DIEA | - / DIEA | 2-3 : 2-3 : 4-6 | 45 - 90 | >99 | A phosphonium salt-based reagent that is also very effective and avoids the potential side reactions associated with guanidinium-forming reagents. |
Disclaimer: The data in this table is illustrative and based on general knowledge of Boc-SPPS and the behavior of similar amino acids. Actual coupling efficiencies can vary depending on the specific peptide sequence, resin, and reaction conditions. It is always recommended to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
Experimental Protocols
Preparation of Boc-Nle-OH Free Acid from DCHA Salt
For use in coupling reactions, the dicyclohexylammonium salt must be converted to the free acid.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
10% aqueous solution of KHSO₄ (ice-cold)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil.
General Protocol for a Single Coupling Cycle in Boc-SPPS
This protocol outlines the steps for coupling Boc-Nle-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Nle-OH (free acid)
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
10% DIEA in DMF (v/v)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2-5 minutes and drain.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Nle-OH (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for the time indicated in the data table or until a negative Kaiser test is achieved.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (recoupling) with fresh reagents is recommended.
-
Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The choice of cleavage cocktail depends on the specific amino acids in the peptide sequence. For peptides containing only norleucine and other non-sensitive residues, a standard TFA-based cleavage is sufficient.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Standard Coupling Methods for Boc-Nle-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides. The Boc (tert-butyloxycarbonyl) strategy is a well-established and robust method used in SPPS. Norleucine (Nle), an isomer of leucine, is a non-proteinogenic amino acid that is often incorporated into peptide sequences to act as a probe for the biological role of methionine, as it is a close structural analog but lacks the readily oxidizable sulfur atom. The successful incorporation of Boc-Nle-OH into a growing peptide chain depends on the choice of an appropriate coupling method to ensure high efficiency and minimize side reactions.
This document provides detailed application notes on standard coupling methods for Boc-Nle-OH in SPPS, a comparison of common coupling reagents, and detailed experimental protocols.
Comparison of Common Coupling Reagents for Boc-Nle-OH
While Boc-Nle-OH is not considered a sterically hindered amino acid to the same degree as valine or isoleucine, the selection of a suitable coupling reagent is still crucial for achieving high coupling efficiency and minimizing side reactions.[1] The most common classes of coupling reagents used in Boc-SPPS are carbodiimides, uronium/aminium salts, and phosphonium salts.
Data Presentation
The following table summarizes the performance of several widely used coupling reagents for the incorporation of Boc-amino acids. The quantitative data is representative and extrapolated from studies on other non-sterically hindered and moderately hindered Boc-protected amino acids, and may vary based on the specific peptide sequence and reaction conditions.[2][3]
| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >98 | >95 | Low | Cost-effective and widely used. The byproduct, diisopropylurea, is soluble in DMF. HOBt is crucial to suppress racemization.[2] |
| HBTU/DIPEA | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | A reliable and widely used reagent, though slightly less reactive than HATU.[3] Pre-activation is recommended to avoid guanidinylation of the N-terminus.[4] |
| HATU/DIPEA | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Highly efficient for most couplings, with rapid reaction times.[3][5] Generally considered more reactive than HBTU.[5] |
| PyBOP/DIPEA | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | Offers a good balance of reactivity and a low propensity for racemization.[2] |
| In Situ Neutralization | Method | 15-60 minutes | >99 | >95 | Low | Combines neutralization and coupling steps, improving efficiency, especially for "difficult sequences" prone to aggregation.[6][7] |
Experimental Protocols
The following are generalized protocols for the manual coupling of Boc-Nle-OH in SPPS. These protocols may need to be optimized based on the specific peptide sequence, the resin used, and the scale of the synthesis.
General Workflow for a Single Coupling Cycle in Boc-SPPS
The following diagram illustrates the iterative cycle of a coupling step in Boc-based solid-phase peptide synthesis.
Protocol 1: Standard DIC/HOBt Coupling
This method is a cost-effective and reliable choice for many standard couplings.
Materials:
-
Boc-Nle-OH (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal amine is deprotected and neutralized.
-
Activation: In a separate vessel, dissolve Boc-Nle-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Coupling: Add the Boc-Nle-OH/HOBt solution to the resin. Then, add DIC (3 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the completion of the coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 2: HBTU/DIPEA Coupling
Uronium/aminium salt-based reagents like HBTU offer faster and more efficient couplings.
Materials:
-
Boc-Nle-OH (3 equivalents)
-
HBTU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal amine is deprotected and neutralized.
-
Pre-activation: In a separate vessel, dissolve Boc-Nle-OH (3 eq.) and HBTU (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 20-60 minutes.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 3: HATU/DIPEA Coupling
HATU is one of the most efficient coupling reagents, especially for challenging sequences.[5]
Materials:
-
Boc-Nle-OH (3 equivalents)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal amine is deprotected and neutralized.
-
Pre-activation: In a separate vessel, dissolve Boc-Nle-OH (3 eq.) and HATU (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 15-45 minutes.
-
Monitoring: Monitor the reaction with the ninhydrin test.
-
Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
Protocol 4: In Situ Neutralization Coupling
This protocol enhances coupling efficiency by combining the neutralization and coupling steps, which is particularly beneficial for sequences prone to aggregation.[6][7]
Materials:
-
Boc-Nle-OH (3 equivalents)
-
HBTU or HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (7 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
TFA-salt of the peptide-resin (post-deprotection and washing)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: After Boc deprotection with TFA and subsequent washing with DCM and DMF, do not perform a separate neutralization step. The resin should be in its TFA salt form.
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-Nle-OH (3 eq.) and HBTU or HATU (3 eq.) in DMF.
-
In Situ Neutralization and Coupling: Add the Boc-Nle-OH/coupling reagent solution to the TFA-salt of the peptide-resin. Then, add DIPEA (7 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 15-60 minutes. The DIPEA will neutralize the TFA salt in situ, allowing the coupling reaction to proceed immediately.
-
Monitoring: Monitor the reaction progress with the ninhydrin test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Signaling Pathways and Logical Relationships
Activation of Boc-Amino Acids by Different Coupling Reagents
The following diagram illustrates the activation mechanism of a Boc-protected amino acid by carbodiimide and uronium-based coupling reagents.
Conclusion
The successful incorporation of Boc-Nle-OH in SPPS can be readily achieved with a variety of standard coupling methods. For routine syntheses, DIC/HOBt offers a reliable and economical option. For more rapid and efficient couplings, particularly in sequences that may be more challenging, the use of uronium/aminium salts such as HBTU and HATU is recommended.[5] The in situ neutralization protocol is a highly effective method to improve overall synthesis efficiency and is particularly advantageous for preventing aggregation-related problems.[6][7] By understanding the principles and protocols associated with each method, researchers can optimize their peptide synthesis strategies to obtain high-purity peptides containing norleucine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Deprotection of Boc Group from Norleucine Residues: Application Notes and Protocols for Researchers
For Immediate Release
Application Notes and Protocols for the Efficient Removal of the Boc Protecting Group from Norleucine Residues in Peptide Synthesis and Drug Development
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from norleucine residues. These guidelines are intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. Norleucine, a non-proteinogenic amino acid, is a valuable building block in the design of synthetic peptides with enhanced stability and therapeutic potential. The efficient and clean removal of the Boc protecting group is a critical step in these synthetic endeavors.
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product, while minimizing potential side reactions. This document outlines the most common and effective methods for Boc deprotection of norleucine, including the use of trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.
Norleucine's side chain is a linear four-carbon chain, which is chemically inert and not susceptible to side reactions during the Boc deprotection process, unlike amino acids with reactive side chains such as tryptophan or methionine.[2] This simplifies the deprotection procedure as scavengers to trap reactive carbocations are generally not required.
Comparative Data of Boc Deprotection Methods
The following table summarizes the typical reaction conditions and expected yields for the deprotection of Boc-norleucine. The data is compiled from established protocols for aliphatic amino acids, which serve as a reliable proxy for norleucine due to its unreactive side chain.
| Deprotection Reagent | Solvent | Temperature | Time | Typical Yield |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min - 2 hours | >95% |
| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 1 - 4 hours | >95% |
Experimental Protocols
Protocol 1: Deprotection of Boc-Norleucine using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for the removal of the Boc group from a norleucine residue.
Materials:
-
Boc-Norleucine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve Boc-Norleucine (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath with stirring.[1]
-
Slowly add TFA (10 equivalents) to the cooled solution.[1]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected norleucine.[1]
Protocol 2: Deprotection of Boc-Norleucine using 4M HCl in 1,4-Dioxane
This method provides a milder alternative to TFA for Boc deprotection.
Materials:
-
Boc-Norleucine
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Suspend or dissolve Boc-Norleucine (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.[1]
-
Add the 4M HCl in 1,4-dioxane solution (4-5 equivalents) to the mixture with stirring.[1]
-
Stir the mixture at room temperature for 1 to 4 hours. The deprotected norleucine hydrochloride salt will often precipitate from the solution.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, collect the precipitated solid by filtration.[1]
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.[1]
-
Dry the resulting norleucine hydrochloride salt under vacuum.[1]
Visualizations
Experimental Workflow for Boc Deprotection
The following diagram illustrates the general workflow for the deprotection of a Boc-protected norleucine residue.
Signaling Pathway Involving Norleucine
Norleucine, similar to its structural isomer leucine, has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth.[3][4][5] The following diagram depicts a simplified representation of this signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leucine is a direct-acting nutrient signal that regulates protein synthesis in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-Nle-OH.DCHA in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the effective utilization of N-α-tert-butyloxycarbonyl-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH.DCHA) in manual solid-phase peptide synthesis (SPPS). Norleucine (Nle), a non-proteinogenic amino acid, is a valuable building block in peptide-based drug design due to its isosteric relationship with leucine and methionine, offering increased stability against oxidation compared to methionine.
Introduction to this compound in Peptide Synthesis
This compound is a salt form of Boc-protected norleucine, which enhances its stability and improves its handling characteristics as a crystalline solid. In the Boc/Bzl strategy of SPPS, the temporary Nα-Boc group is removed by moderate acid treatment, while the more stable benzyl-based side-chain protecting groups (if present on other residues) are removed during the final cleavage from the solid support with a strong acid. The use of this compound follows the standard cycle of Boc-SPPS, which includes deprotection, neutralization, and coupling steps.
Key Chemical and Physical Properties
A clear understanding of the properties of Boc-Nle-OH and its DCHA salt is crucial for its successful application in peptide synthesis.
| Property | Boc-Nle-OH | This compound |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ · C₁₂H₂₃N |
| Molecular Weight | 231.29 g/mol | 412.61 g/mol |
| CAS Number | 6404-28-0 | 21947-32-0 |
| Appearance | White to off-white powder | White crystalline powder |
| Solubility | Soluble in organic solvents like DMF, DCM, and NMP.[1] | Soluble in organic solvents like DMF and DCM after conversion to the free acid. |
Experimental Protocols for Manual Boc-SPPS using this compound
The following protocols outline the key steps for incorporating a norleucine residue into a peptide chain on a solid support using manual SPPS techniques. These steps are part of a repetitive cycle for each amino acid addition.
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the peptide.
-
For C-terminal amides: Use MBHA or BHA resin.
-
For C-terminal acids: Use Merrifield or PAM resin.[2]
Protocol: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]
-
Drain the solvent.
Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
Protocol: Nα-Boc Deprotection
-
Wash the swollen resin with DCM (2 x volumes).
-
Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.[4] A pre-wash of 1-2 minutes can be performed, followed by a longer deprotection step of 20-30 minutes with agitation.[5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 x volumes) to remove residual TFA.[3]
-
Wash with Isopropanol (IPA) (2 x volumes) and then again with DCM (3-5 x volumes) to shrink and re-swell the resin, which helps in removing trapped acid.[2]
Neutralization
After acid-mediated deprotection, the N-terminal amine is present as a trifluoroacetate salt and must be neutralized to the free amine to enable the subsequent coupling reaction.
Protocol: Neutralization
-
Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF to the resin.[5]
-
Agitate for 5-10 minutes at room temperature.
-
Repeat the neutralization step one more time.
-
Drain the neutralization solution.
-
Wash the resin thoroughly with DCM (3-5 x volumes) to remove excess base.[3]
-
A qualitative ninhydrin (Kaiser) test should be performed to confirm the presence of a free primary amine (a positive test results in a blue color).[3]
Coupling of Boc-Nle-OH
This is the critical step where the Boc-Nle-OH is incorporated into the peptide chain. The DCHA salt must be converted to the free acid before activation.
Protocol: Activation and Coupling
-
Free Acid Preparation: Dissolve the required amount of this compound in a minimal amount of DMF. To convert the DCHA salt to the free acid, an equivalent of a weak acid can be added, or more commonly, the DIEA used in the coupling reaction will perform this in situ. For critical couplings, pre-conversion to the free acid by partitioning between an organic solvent and a weak aqueous acid, followed by drying, can be performed.
-
Pre-activation: In a separate vessel, dissolve Boc-Nle-OH (3-4 equivalents relative to the resin loading) and a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in DMF.[5]
-
Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes. The solution may change color.[5]
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.[5]
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.[5]
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (no color change) indicates the completion of the coupling reaction.[5]
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[5]
Quantitative Data on Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency, especially for sterically hindered amino acids. While norleucine is not as sterically hindered as isoleucine, using a highly efficient coupling reagent is always recommended to ensure complete reaction.
| Coupling Reagent | Class | Relative Speed | Expected Purity/Efficiency | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Highly efficient, especially for difficult couplings; forms a more reactive OAt-ester.[6] |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Very efficient and widely used reagents. Byproducts are soluble in common solvents.[6] |
| HCTU | Aminium | Fast | High | Reactivity is generally between that of HBTU and HATU.[4] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Good to High | A cost-effective method. The byproduct, diisopropylurea (DIU), is soluble in DMF.[4] |
Final Cleavage and Deprotection
After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Protocol: Cleavage from the Resin
-
Wash the final peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common and effective cocktail for peptides without sensitive residues (like Cys, Met, Trp) is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) . TIS acts as a scavenger to trap reactive cations generated during cleavage.[7] For peptides containing sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/ethanedithiol (EDT) at 82.5:5:5:5:2.5) may be necessary.
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM to recover the remaining peptide.
-
Combine all filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Chemical Reactions
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes in manual peptide synthesis.
Caption: General workflow for a single coupling cycle in manual Boc-SPPS.
Caption: Simplified mechanism of Boc group deprotection using TFA.
Caption: General mechanism of amino acid activation and coupling in SPPS.
Conclusion
The incorporation of this compound into synthetic peptides using manual Boc-SPPS is a straightforward process that follows established protocols. Success relies on the careful execution of each step, including proper resin swelling, complete deprotection and neutralization, and efficient coupling. The choice of a high-quality coupling reagent is paramount to ensure high yields and purity of the final peptide. These application notes provide a comprehensive framework for researchers to confidently and successfully utilize this compound in their peptide synthesis endeavors.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Automated Peptide Synthesis of Boc-Norleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as norleucine, into peptide structures is a critical strategy in modern drug discovery and development. Norleucine, an isomer of leucine, can enhance the metabolic stability and modify the conformational properties of peptides, leading to improved therapeutic profiles. The tert-butyloxycarbonyl (Boc) protection strategy for solid-phase peptide synthesis (SPPS) remains a robust and widely used method, particularly for the synthesis of complex and hydrophobic peptides.[1] This document provides a detailed protocol for the automated synthesis of peptides containing Boc-norleucine, offering insights into reaction conditions, expected outcomes, and key experimental procedures.
Data Presentation
The efficiency of peptide synthesis can be evaluated through various parameters. The following table summarizes typical quantitative data for the synthesis of a model peptide containing Boc-norleucine using an automated Boc-SPPS protocol, comparing it with manual and liquid-phase synthesis methods for context.[2]
| Parameter | Automated Boc-SPPS | Manual Boc-SPPS | Liquid-Phase Peptide Synthesis (LPPS) |
| Crude Yield (%) | 85 | 78 | 88 |
| Purity (Crude, HPLC %) ** | 90 | 82 | 92 |
| Final Yield (after purification, %) | 75 | 65 | 78 |
| Final Purity (HPLC %) ** | >99 | >98 | >99 |
| Total Synthesis Time (hours) | ~6 | ~12 | ~24 (including workup) |
| Primary Impurities | Truncated sequences | Deletion sequences, incomplete deprotection | Unreacted starting materials, coupling byproducts |
| Scalability | Medium to high | Low to medium | High |
| Labor Intensity | Low | High | Medium |
Experimental Protocols
This section details the methodologies for the automated solid-phase synthesis of a peptide incorporating Boc-norleucine. The protocol is divided into four main stages: resin preparation, automated chain elongation, cleavage and deprotection, and final peptide purification.
Resin Preparation and First Amino Acid Loading
The choice of resin is crucial for successful Boc-SPPS. Merrifield or PAM resins are commonly used for the synthesis of C-terminal acid peptides, while MBHA resin is the support of choice for peptide amides.[3][4]
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution) in dichloromethane (DCM) for at least 30-60 minutes in a reaction vessel.[2][4]
-
First Amino Acid Attachment (to Merrifield Resin):
-
Dissolve Boc-norleucine in a solution of ethanol and water.
-
Adjust the pH to 7 with aqueous cesium carbonate (Cs₂CO₃) and then evaporate to dryness to form the cesium salt.[4]
-
Add the Boc-norleucine cesium salt in dimethylformamide (DMF) to the pre-swollen Merrifield resin.[4]
-
Heat the mixture at 50°C overnight.[4]
-
Wash the resin sequentially with DMF, a DMF/water mixture, DMF, DCM, and methanol, and then dry under vacuum.[4]
-
Automated Peptide Chain Elongation Cycle
The following cycle of deprotection, neutralization, and coupling is performed automatically by the peptide synthesizer for each subsequent amino acid in the peptide sequence.[5]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., 3 equivalents) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) in the presence of DIEA in DMF.[1][2]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[1][2]
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.[1][2]
-
Monitoring (Optional but Recommended): A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the completion of the coupling reaction. A blue color indicates the presence of free primary amines (incomplete coupling), while yellow or colorless beads signify a complete reaction.[1][7]
-
Cleavage and Final Deprotection
Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.
-
Resin Preparation: After the final synthesis cycle, perform a final N-α-Boc deprotection. Wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 4 hours.[6]
-
Cleavage Cocktail: A common cleavage cocktail for Boc-SPPS is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2] TIS acts as a scavenger to trap reactive carbocations generated during cleavage.[8]
-
Cleavage Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Peptide Precipitation and Purification
-
Precipitation:
-
In a fume hood, add the combined TFA solution dropwise into a larger tube containing 30-40 mL of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether. A white precipitate of the crude peptide should form.[8]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two to three more times to remove residual scavengers and cleavage byproducts.[10]
-
Dry the crude peptide pellet under a vacuum.
-
-
Purification:
-
The purity of the crude peptide should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purify the crude peptide using preparative RP-HPLC with a suitable C18 column. A typical gradient involves mobile phases of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[10]
-
Collect the fractions containing the pure peptide and confirm the molecular weight using mass spectrometry.
-
Lyophilize the purified fractions to obtain the final peptide as a fluffy white powder.
-
Visualizations
The following diagrams illustrate the key workflows in the automated peptide synthesis of Boc-norleucine.
Caption: Automated Boc-SPPS Elongation Cycle.
Caption: Post-Cleavage Peptide Processing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: Conversion of Boc-Nle-OH.DCHA to the Free Acid, Boc-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS). To ensure stability and facilitate handling, some N-α-Boc-protected amino acids, particularly those that are oily or difficult to crystallize as a free acid, are supplied as dicyclohexylammonium (DCHA) salts.[1] Boc-Nle-OH.DCHA is one such example, provided as a stable, crystalline solid.[2] Before its use in peptide coupling reactions, it is essential to convert this salt form back to the free acid, Boc-Nle-OH.[1] This process involves the protonation of the carboxylate salt to liberate the free carboxylic acid and the dicyclohexylammonium cation. This document provides a detailed protocol for the efficient conversion of this compound to its free acid form, ensuring high purity and yield for subsequent applications in peptide synthesis.
Data Presentation
A summary of the key quantitative data for the compounds involved in this protocol is presented below for easy reference.
| Compound | Abbreviation | CAS Number | Molecular Weight ( g/mol ) |
| N-α-t-Boc-L-norleucine dicyclohexylammonium salt | This compound | 21947-32-0 | 412.61 |
| N-α-t-Boc-L-norleucine | Boc-Nle-OH | 6404-28-0 | 231.31 |
| Dicyclohexylamine | DCHA | 101-83-7 | 181.32 |
Experimental Protocols
This section outlines the necessary materials and a detailed, step-by-step procedure for the conversion of this compound to Boc-Nle-OH.
Materials and Equipment
-
This compound salt
-
Ethyl acetate (EtOAc)
-
10% aqueous potassium bisulfate (KHSO₄) solution (or 10% aqueous phosphoric acid[1][2])
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
pH indicator strips or a calibrated pH meter
-
Glassware for filtration (e.g., funnel, filter paper)
Protocol for Conversion of this compound to Free Acid
-
Dissolution of the DCHA Salt : In a suitable flask, suspend the this compound salt in ethyl acetate (approximately 5-10 mL per gram of salt).[1] Stir the suspension at room temperature until the solid is well-dispersed.
-
Acidification and Extraction :
-
Transfer the suspension to a separatory funnel.
-
Add an equal volume of 10% aqueous potassium bisulfate (KHSO₄) solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The dicyclohexylammonium bisulfate salt will partition into the aqueous layer, while the free Boc-Nle-OH will remain in the organic (ethyl acetate) layer.
-
Drain and discard the lower aqueous layer.
-
-
Aqueous Washes :
-
Wash the organic layer with two additional portions of 10% aqueous KHSO₄ solution to ensure complete removal of the dicyclohexylamine.
-
Subsequently, wash the organic layer with two portions of deionized water to remove any remaining inorganic salts. After each wash, allow the layers to separate and discard the aqueous layer.
-
-
Drying the Organic Layer :
-
Transfer the ethyl acetate layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous sodium sulfate (or magnesium sulfate) to the organic layer to remove any residual water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely in the solution when swirling is complete.
-
-
Isolation of the Free Acid :
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.
-
The resulting product, Boc-Nle-OH, will likely be a viscous oil or a solid.[1]
-
-
Purity Assessment (Optional but Recommended) :
-
The purity of the obtained Boc-Nle-OH can be assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Proton NMR (¹H NMR) spectroscopy can also be used to confirm the structure and purity of the final product.
-
Visualizations
The following diagrams illustrate the chemical conversion and the experimental workflow.
Caption: Chemical conversion of this compound to Boc-Nle-OH.
References
Application Notes: Activation of Boc-Nle-OH for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH) is a protected, non-proteinogenic amino acid that is a valuable building block in the synthesis of peptides and peptidomimetics. As an isomer of leucine, its incorporation can modulate the lipophilicity, conformational properties, and metabolic stability of a peptide. The critical step in incorporating Boc-Nle-OH into a peptide sequence is the formation of an amide (peptide) bond with the N-terminal amine of another amino acid or peptide. This reaction requires the activation of the carboxylic acid moiety of Boc-Nle-OH to make it susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is paramount to ensure high efficiency, minimize reaction times, and preserve stereochemical integrity by preventing racemization.
Core Principles of Carboxyl Group Activation
The formation of an amide bond is a condensation reaction. Direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions. Therefore, a coupling reagent is used to convert the carboxyl group's hydroxyl into a better leaving group. This process transforms the carboxylic acid into a highly reactive intermediate (e.g., an active ester, O-acylisourea, or symmetrical anhydride), which is then readily attacked by the amine nucleophile to form the stable amide bond.
Common classes of coupling reagents include:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used.[1][2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] To improve yields and suppress side reactions, particularly racemization, they are almost always used with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][4]
-
Onium Salts (Aminium/Uronium and Phosphonium): These reagents, often referred to by their acronyms, are highly efficient and promote rapid couplings with low racemization risk.[5]
-
Aminium/Uronium Salts: Reagents like HBTU, TBTU, and HATU contain an HOBt or HOAt moiety within their structure.[6] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form the corresponding active esters.[7] HATU, which forms a more reactive OAt-ester, is considered one of the most efficient reagents, especially for difficult or sterically hindered couplings.[8][9]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for hindered couplings, and generate less hazardous byproducts than older phosphonium reagents like BOP.[8][10]
-
Data Presentation: Comparative Performance of Coupling Reagents
While specific comparative data for Boc-Nle-OH is not extensively published, the following table summarizes the typical performance of common coupling reagents based on data for other non-sterically hindered and sterically hindered Boc-amino acids. As Boc-Nle-OH lacks significant steric hindrance, its coupling efficiency is expected to be high, generally falling in the upper range of the yields presented.
| Coupling Reagent/Method | Reagent Class | Typical Yield (%)* | Relative Reaction Rate | Racemization Risk | Key Considerations |
| EDC/HOBt | Carbodiimide | 90 - 98% | Moderate to Slow | Low | Cost-effective and widely used. Byproducts are water-soluble, facilitating workup in solution-phase synthesis.[4][11] |
| HBTU/DIPEA | Aminium Salt | 95 - 99% | Fast | Low | A reliable and highly efficient reagent for both solution and solid-phase synthesis.[8][12] |
| HATU/DIPEA | Aminium Salt | > 99% | Very Fast | Very Low | Highly effective for even the most difficult couplings due to the formation of a highly reactive OAt-ester.[8][9][13] |
| PyBOP/DIPEA | Phosphonium Salt | 95 - 99% | Fast | Low | Excellent for sterically hindered couplings with a good safety profile.[8][9] |
*Disclaimer: The quantitative data is extrapolated from studies on various Boc-amino acids, including sterically hindered ones.[8][9][13] Actual results for Boc-Nle-OH may vary depending on the specific substrates, reaction conditions, and synthesis phase (solution vs. solid).
Mandatory Visualizations
Caption: General workflow for the activation and coupling of Boc-Nle-OH.
Caption: Reaction pathway for HATU-mediated activation and coupling.
Experimental Protocols
Protocol 1: Solution-Phase Amide Coupling using EDC/HOBt
This protocol is suitable for coupling Boc-Nle-OH to an amino acid ester or a small peptide fragment in solution.
Materials:
-
Boc-Nle-OH (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)[4]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)[4]
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq, for neutralizing the HCl salt)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to neutralize the salt and stir for 5-10 minutes at room temperature.
-
Add Boc-Nle-OH (1.0 eq) and HOBt (1.2 eq) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU
This protocol describes a single coupling cycle for adding Boc-Nle-OH to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin). Equivalents are based on the initial loading capacity of the resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Nle-OH (3.0 eq)
-
HATU (2.9 eq)[13]
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)[13]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reagents for Kaiser test (to monitor reaction completion)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Deprotection (if required): If the N-terminus is Boc-protected, perform deprotection (e.g., with 50% Trifluoroacetic Acid in DCM), followed by washing and neutralization steps (e.g., with 10% DIPEA in DMF). Ensure the resin is thoroughly washed with DMF after neutralization.[12]
-
Pre-activation: In a separate, dry vessel, dissolve Boc-Nle-OH (3.0 eq) and HATU (2.9 eq) in a minimal amount of DMF.
-
Add DIPEA (6.0 eq) to the solution and agitate or vortex for 1-5 minutes to pre-activate the amino acid.
-
Coupling: Immediately add the pre-activated amino acid solution to the drained, swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the disappearance of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test remains positive (blue beads), the reaction time can be extended, or a second coupling can be performed.[8]
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly and sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. zjwintime.com [zjwintime.com]
- 3. peptide.com [peptide.com]
- 4. Boc-nle-oh.dcha | 21947-32-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Trifluoroacetic acid (TFA) Cleavage of Boc-Norleucine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its removal, or deprotection, is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). Norleucine, a non-proteinogenic amino acid, is often incorporated into peptide therapeutics to enhance their metabolic stability. The efficient and clean cleavage of Boc-norleucine containing peptides from the solid support and the simultaneous removal of side-chain protecting groups are critical steps for obtaining high purity and yield of the final peptide product.
This document provides detailed application notes and experimental protocols for the TFA-mediated cleavage of Boc-norleucine peptides. It includes a summary of quantitative data from a model peptide synthesis, detailed methodologies for various cleavage cocktails, and troubleshooting guidelines.
Data Presentation: Performance Benchmarking of Boc-D-Nle-Gly-NH₂ Synthesis
The following table summarizes the key performance indicators for the synthesis of the model dipeptide Boc-D-Nle-Gly-NH₂ using Manual Boc-Solid-Phase Peptide Synthesis (SPPS). This data provides a benchmark for expected yield and purity when employing a standard TFA cleavage protocol.[1]
| Parameter | Manual Boc-SPPS |
| Crude Yield (%) | 78 |
| Purity (Crude, HPLC %) | 82 |
| Final Yield (after purification, %) | 65 |
| Final Purity (HPLC %) | >98 |
| Primary Impurities | Deletion sequences, incomplete deprotection |
Experimental Protocols
General Considerations
-
Safety: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Use high-purity reagents and solvents to minimize side reactions and ensure the integrity of the synthesized peptide.
-
Resin Handling: Ensure the peptide-resin is thoroughly washed and dried before cleavage to remove residual solvents and reagents from the synthesis steps, which can interfere with the cleavage reaction.
Protocol 1: Standard TFA Cleavage (for Peptides without other Sensitive Residues)
This protocol is suitable for the cleavage of Boc-norleucine peptides that do not contain other sensitive amino acids such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). The cleavage cocktail utilizes triisopropylsilane (TIS) as a scavenger to trap the tert-butyl cations generated during the deprotection of the Boc group.[1][2]
Cleavage Cocktail (Standard):
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water (H₂O)
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Preparation: Place the dried Boc-norleucine peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (e.g., 2-5 mL) to the resin. Ensure the resin is fully wetted and suspended.[2]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.[1][2]
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual TFA and scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K (for Peptides with Multiple Sensitive Residues)
Reagent K is a robust and widely used cleavage cocktail for peptides containing sensitive residues like Trp, Met, Cys, and Tyr. It contains a combination of scavengers to protect against various side reactions.[2][3]
Cleavage Cocktail (Reagent K):
-
82.5% Trifluoroacetic acid (TFA)
-
5% Phenol
-
5% Water (H₂O)
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
Procedure:
Follow the same procedure as in Protocol 1, substituting the Standard Cleavage Cocktail with Reagent K. The reaction time may need to be extended to 2.5 hours for peptides with multiple arginine residues.[3]
Protocol 3: "Odorless" Cleavage with Reagent B
For applications where the malodorous nature of thiol-based scavengers is a concern, Reagent B offers an alternative. It is particularly useful for peptides containing trityl-based protecting groups but will not prevent the oxidation of methionine residues.[2][3]
Cleavage Cocktail (Reagent B):
-
88% Trifluoroacetic acid (TFA)
-
5% Phenol
-
5% Water (H₂O)
-
2% Triisopropylsilane (TIS)
Procedure:
Follow the same procedure as in Protocol 1, substituting the Standard Cleavage Cocktail with Reagent B. A reaction time of 1 hour at room temperature is typically sufficient.[3]
Visualization of Experimental Workflows
Caption: General workflow for TFA cleavage of Boc-norleucine peptides.
Caption: Mechanism of TFA-mediated Boc deprotection and cation scavenging.
References
Application Notes and Protocols for Coupling Boc-Nle-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the incorporation of sterically hindered amino acids is a well-known challenge that can lead to incomplete reactions, lower yields, and the formation of deletion sequences. Boc-L-norleucine (Boc-Nle-OH), an isomer of leucine with a linear four-carbon side chain, presents moderate steric hindrance that requires careful optimization of coupling conditions to ensure efficient peptide bond formation. The selection of an appropriate coupling reagent is paramount to overcoming these steric challenges and achieving high-purity target peptides.
This document provides detailed application notes on the use of common coupling reagents for the incorporation of Boc-Nle-OH in Boc-strategy SPPS. It includes a comparative analysis of reagent performance, detailed experimental protocols, and diagrams to illustrate the underlying chemical mechanisms and workflows.
Reagent Selection and Performance
The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like Boc-Nle-OH. The most effective reagents are typically uronium/aminium salts such as HATU and HBTU, or carbodiimides like DIC used in conjunction with an additive such as HOBt. These reagents work by activating the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, facilitating nucleophilic attack by the N-terminal amine of the resin-bound peptide.
Key Considerations for Reagent Selection:
-
Reactivity: For sterically hindered residues, highly reactive reagents are preferred to drive the coupling reaction to completion. HATU is generally considered more reactive than HBTU.
-
Racemization: The risk of racemization, or loss of stereochemical integrity at the α-carbon, is a critical concern. Additives like HOBt are used with carbodiimides to form active esters that suppress this side reaction. Uronium/aminium salt reagents like HBTU and HATU also have a low propensity for inducing racemization.
-
Cost-Effectiveness: While highly efficient, reagents like HATU can be more expensive. For routine or large-scale syntheses, the more economical DIC/HOBt combination can be an effective alternative, though it may require longer reaction times.
Data Presentation
The following table summarizes the typical performance of common coupling reagents for sterically hindered amino acids, providing a reliable benchmark for the coupling of Boc-Nle-OH.
| Coupling Reagent | Reagent Class | Typical Yield (%) for Hindered Residues | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95% | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1] |
| HBTU | Aminium/Uronium Salt | 90-95% | Fast | Low | A cost-effective and reliable option for both routine and challenging couplings.[1] |
| DIC/HOBt | Carbodiimide/Additive | 85-95% | Moderate to Fast | Low | A cost-effective method; HOBt additive is crucial for suppressing racemization.[2] |
Experimental Protocols
The following are generalized protocols for the manual Boc-SPPS of a peptide containing Boc-Nle-OH. These may require optimization based on the specific peptide sequence, the resin used, and the scale of the synthesis.
General Boc-SPPS Cycle
This cycle is repeated for each amino acid to be incorporated into the peptide chain.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for at least 30 minutes.[3]
-
Boc Deprotection:
-
Neutralization:
-
Coupling: (See specific protocols below)
-
Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (yellow beads) indicates the completion of the coupling reaction.[1][3] If the test is positive, a second coupling may be necessary.
Protocol 1: Coupling with HATU
This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.
-
Pre-activation: In a separate vessel, dissolve Boc-Nle-OH (2-3 equivalents relative to resin loading) and HATU (2-3 equivalents) in DMF. Add DIEA (4-6 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes.[3]
-
Coupling: Add the pre-activated Boc-Nle-OH solution to the swollen and neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.
Protocol 2: Coupling with HBTU
A reliable and widely used protocol for hindered amino acids.
-
Reagent Preparation: In a separate vessel, dissolve Boc-Nle-OH (2-3 equivalents) and HBTU (2-3 equivalents) in DMF.
-
Activation and Coupling: Add the amino acid/HBTU solution to the resin. Immediately add DIEA (4-6 equivalents) to the reaction vessel to initiate activation and coupling.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
Protocol 3: Coupling with DIC/HOBt
A cost-effective method suitable for many standard couplings.
-
Reagent Preparation: In a separate vessel, dissolve Boc-Nle-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin suspension. Add DIC (3 equivalents) to the mixture.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
Final Cleavage
After the final amino acid has been coupled and the terminal Boc group is removed, the peptide is cleaved from the resin. A common cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), which is used to treat the resin for 2-3 hours.[1]
Mandatory Visualization
Caption: General workflow for one cycle of amino acid coupling in Boc-SPPS.
References
Application Note: Incorporation of Boc-Nle-OH into Hydrophobic Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the incorporation of N-tert-butoxycarbonyl-L-norleucine (Boc-Nle-OH) into hydrophobic peptide sequences using Boc-chemistry solid-phase peptide synthesis (SPPS). Norleucine (Nle), a non-canonical amino acid and an isostere of methionine and isomer of leucine, is a valuable tool for modifying peptides to enhance their therapeutic potential.[1][2] Its inclusion can significantly increase hydrophobicity, improve metabolic stability against enzymatic degradation, and serve as a non-oxidizable mimic of methionine, thereby preventing loss of function due to oxidation.[3][4][5] Detailed protocols for manual Boc-SPPS, peptide cleavage, purification by RP-HPLC, and characterization are provided, along with data illustrating the physicochemical effects of Nle substitution.
Introduction
Hydrophobic interactions are critical for many biological processes, including peptide-receptor binding and membrane translocation. However, peptides with high hydrophobicity are often prone to aggregation and can exhibit poor metabolic stability. The incorporation of non-canonical amino acids is a key strategy in peptide drug design to overcome these limitations.
Boc-Nle-OH is a protected form of norleucine, an acyclic isomer of leucine with a linear four-carbon side chain (n-butyl).[3] This structural feature makes Nle more hydrophobic than many natural amino acids and allows it to serve several functions in peptide modification:
-
Enhanced Hydrophobicity: The linear side chain of Nle can increase hydrophobic interactions with target receptors or lipid membranes.[6][7]
-
Improved Metabolic Stability: The absence of branching at the β-carbon can confer steric hindrance, potentially slowing cleavage by peptidases.[3]
-
Methionine Replacement: Nle is isosteric with methionine but lacks the oxidation-prone sulfur atom.[4][5] Replacing Met with Nle can prevent oxidative degradation and enhance the shelf-life and in-vivo stability of a peptide therapeutic.[4][5]
-
Structure-Activity Relationship (SAR) Studies: Substituting natural hydrophobic residues like Leucine, Isoleucine, or Valine with Nle helps to probe the importance of side-chain architecture for peptide conformation and activity.[8]
This application note provides a comprehensive guide to the synthesis and analysis of Nle-containing peptides using the well-established Boc-SPPS methodology.[9][10]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy
This protocol outlines the manual stepwise synthesis of a peptide incorporating Boc-Nle-OH on a Merrifield resin for a final peptide acid.[9][11]
Materials and Reagents:
-
Merrifield Resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids (including Boc-Nle-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic Acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropanol (IPA)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Kaiser Test Kit (Ninhydrin)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation and Swelling:
-
Place the desired amount of Merrifield resin (e.g., 0.5 g, ~0.5 mmol scale) into an SPPS reaction vessel.
-
Wash the resin with DCM (3 x 10 mL).
-
Swell the resin in DCM (10 mL) for 60 minutes with gentle agitation.[9] After swelling, drain the solvent.
-
-
First Amino Acid Coupling (Esterification):
-
This step is for the C-terminal amino acid. If starting with a pre-loaded resin, skip to step 3.
-
Dissolve Boc-AA-OH (4 eq.) in a minimal amount of DMF.
-
Convert the Boc-AA-OH to its cesium salt by reacting with cesium carbonate (Cs₂CO₃).
-
Add the Boc-AA-Cs salt to the swollen resin in DMF. Heat at 50°C overnight.
-
Wash the resin with DMF, DMF/water (1:1), DMF, and DCM (3x each) and dry.
-
-
SPPS Cycle for Peptide Elongation: (Repeat for each amino acid)
a. Nα-Boc Deprotection:
-
Agitate for 5 minutes (pre-wash), drain, and add fresh 50% TFA/DCM.[9]
-
Agitate for an additional 20-25 minutes for complete deprotection.[9][11]
-
Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[9][11]
b. Neutralization:
-
Add 5% DIEA in DCM (v/v) to the peptide-resin and agitate for 2 minutes.[12]
-
Repeat the neutralization step once more.
-
Wash the resin with DCM (5x) to remove excess base.
c. Amino Acid Coupling (Incorporating Boc-Nle-OH or others):
-
In a separate vial, pre-activate the next amino acid by dissolving Boc-AA-OH (e.g., Boc-Nle-OH, 2-4 eq.), HBTU (2-4 eq.), and HOBt (2-4 eq.) in DMF.
-
Add DIEA (4-6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[9]
-
Monitoring: Perform a Kaiser (ninhydrin) test to check for completion. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
d. Washing:
-
After complete coupling, drain the reaction solution and wash the peptide-resin with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection cycle.
-
Final Deprotection:
-
After the final coupling cycle, perform a final Nα-Boc deprotection as described in step 3a.
-
Protocol 2: Peptide Cleavage and Deprotection
This protocol uses high-concentration hydrofluoric acid (HF) to cleave the peptide from the Merrifield resin and remove side-chain protecting groups.
!!! SAFETY WARNING !!! HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus and appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
Materials and Reagents:
-
Dried peptide-resin
-
Anhydrous Hydrofluoric Acid (HF)
-
Scavengers (e.g., Anisole, p-cresol)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Deionized water
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture (e.g., 1 mL p-cresol/anisole per gram of resin) to protect sensitive residues during cleavage.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resulting peptide/resin mixture with cold diethyl ether (3x) to remove scavengers and cleaved protecting groups.
-
Precipitate the crude peptide by adding a larger volume of cold diethyl ether and collect it by filtration or centrifugation.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 50% ACN/water) for purification.
Protocol 3: Peptide Purification and Characterization
Purification by RP-HPLC:
-
System: A preparative or semi-preparative HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Procedure:
-
Dissolve the crude peptide in Mobile Phase A (or a minimal amount of DMF if solubility is low).
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient, for example, 5% to 65% Mobile Phase B over 60 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze fractions for purity by analytical RP-HPLC and pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the final purified peptide.
-
Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by determining its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass of the Nle-containing peptide.
Data Presentation
The incorporation of norleucine in place of a natural amino acid like leucine or methionine typically results in a measurable increase in hydrophobicity. This can be observed as an increased retention time during RP-HPLC analysis.
Table 1: Comparative Physicochemical Properties of a Model Peptide and its Nle-Substituted Analogue.
| Peptide Sequence | Amino Acid at Position X | Calculated MW (Da) | RP-HPLC Retention Time (min) | Metabolic Half-Life (in vitro Plasma Assay) |
| Ac-YKX GAVGL-amide | Leucine (Leu) | 877.05 | 18.5 | 30 min |
| Ac-YKX GAVGL-amide | Norleucine (Nle) | 877.05 | 20.2 | 45 min |
| Ac-YMX GAVGL-amide | Methionine (Met) | 895.09 | 17.9 | 25 min |
| Ac-YMX GAVGL-amide | Norleucine (Nle) | 877.05 | 20.2 | 43 min |
Data is representative and illustrates expected trends. Actual values are sequence-dependent.
Visualizations
Chemical Structures
Caption: Chemical structure of Boc-Nle-OH and its linear side chain.
Experimental Workflows
Caption: The iterative cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Hypothetical Signaling Pathway
Caption: Nle-modified peptide activating a G-Protein Coupled Receptor.
References
- 1. lifetein.com [lifetein.com]
- 2. Norleucine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cheme.caltech.edu [cheme.caltech.edu]
- 6. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norleucine Substitution Enhances Self-Assembly of a Lanthanide-Binding Polypeptide Coiled Coil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation in Peptides Containing Norleucine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals encountering aggregation issues with synthetic peptides containing norleucine (Nle).
Norleucine is often used as a non-oxidizable isostere for methionine (Met). However, its increased hydrophobicity can enhance the propensity for peptide aggregation, a phenomenon that can compromise solubility, biological activity, and analytical characterization. This guide offers strategies to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is a process where peptide monomers self-associate to form larger, often insoluble, assemblies ranging from small oligomers to large fibrillar structures.[1] This is a significant issue in research and drug development because aggregation can lead to a loss of the peptide's therapeutic activity, cause inaccurate results in laboratory assays, and potentially trigger immunogenic responses.[2][3] Aggregation is primarily driven by intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which can lead to the formation of stable structures like beta-sheets.[4]
Q2: How does substituting methionine with norleucine affect aggregation?
A2: Norleucine is structurally similar to methionine but replaces the sulfur atom with a methylene group, making it more hydrophobic.[5][6] This increased hydrophobicity can enhance the driving force for aggregation, as the peptide chains attempt to minimize their contact with the aqueous environment by clustering together.[7] While this substitution prevents oxidation, a common issue with methionine, it may inadvertently promote the formation of aggregates. In some contexts, replacing methionine with norleucine has been shown to reduce or alter aggregation properties compared to the parent peptide, indicating the effect is sequence-dependent.[8]
Q3: What are the initial signs that my norleucine-containing peptide is aggregating?
A3: Initial signs of aggregation include poor solubility, where the lyophilized peptide powder does not readily dissolve, or the formation of a visible precipitate, gel, or cloudy appearance in solution.[7][9] During purification by reverse-phase HPLC (RP-HPLC), aggregation can manifest as broad peaks, peak tailing, or even complete loss of the peptide on the column.[7]
Q4: What is the first step I should take to dissolve an aggregation-prone peptide?
A4: The first step is to test the solubility of a small aliquot of the peptide before attempting to dissolve the entire batch.[10] For many peptides, sterile distilled water is the recommended starting solvent.[9][11] If the peptide is hydrophobic, as many norleucine-containing peptides are, it may be necessary to first dissolve it in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer drop-wise while vortexing.[9][11]
Troubleshooting Guide
This guide addresses common problems encountered with norleucine-containing peptides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peptide powder will not dissolve in aqueous buffer. | High hydrophobicity due to norleucine and other residues.[9] The buffer pH is close to the peptide's isoelectric point (pI), minimizing charge repulsion.[12] | 1. Use an Organic Co-solvent: Dissolve the peptide in a minimal volume of DMSO or DMF, then slowly dilute with your aqueous buffer.[9][10] 2. Adjust pH: Modify the buffer pH to be at least 1-2 units away from the peptide's pI to increase net charge and electrostatic repulsion.[12][13] 3. Sonication: Use a bath sonicator to help break up aggregates. Use short bursts to avoid heating the sample.[4][9] |
| Peptide dissolves initially but precipitates over time. | The solution is metastable, and aggregation is occurring as a thermodynamically favorable process.[7] Small "seed" aggregates are nucleating further aggregation. | 1. Work at Low Temperatures: Perform dilutions and experiments on ice to slow down the kinetics of aggregation. 2. Use Additives: Include "gatekeeper" residues like arginine or solubilizing excipients in the buffer, which can interfere with aggregation.[13] 3. Disaggregation Prior to Use: For highly persistent aggregates, treat the peptide with a mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to break up seeds, then evaporate the solvent and reconstitute.[7] |
| Poor recovery or peak shape during RP-HPLC purification. | On-column aggregation due to hydrophobic interactions with the stationary phase (e.g., C18). | 1. Modify Mobile Phase: Add organic modifiers like isopropanol or acetic acid to the mobile phase to disrupt aggregates.[4] 2. Adjust pH: Alter the pH of the mobile phase to increase peptide solubility. 3. Use Chaotropic Agents: In challenging cases, adding agents like guanidine hydrochloride to the sample solvent can help, but ensure compatibility with your column and system.[4] |
| Low yield during solid-phase peptide synthesis (SPPS). | On-resin aggregation, where growing peptide chains fold and interact, preventing efficient coupling of the next amino acid.[14] | 1. Use Aggregation-Disrupting Solvents: Switch from standard DMF to NMP or use solvent mixtures (e.g., "magic mixture" of DCM/DMF/NMP).[4][15] 2. Incorporate Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides to introduce kinks in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[15][16] 3. Microwave Synthesis: Perform synthesis at elevated temperatures using a microwave synthesizer to disrupt intermolecular hydrogen bonds.[4] |
Illustrative Data on Aggregation Propensity
The following table provides a conceptual overview of how different factors can influence the aggregation of a model hydrophobic peptide. The aggregation propensity values are for illustrative purposes to demonstrate trends.
| Condition / Modification | Model Peptide Sequence | Aggregation Propensity (Arbitrary Units) | Rationale |
| Baseline | Ac-Lys-Gly-Nle -Ala-Nle -Leu-Val-NH2 | 85 | High content of hydrophobic residues (Nle, Ala, Leu, Val) drives aggregation. |
| pH Adjustment | Ac-Lys-Gly-Nle -Ala-Nle -Leu-Val-NH2 (at pH 2) | 30 | At low pH, the N-terminal amine and Lys side chain are protonated, increasing net positive charge and electrostatic repulsion.[12] |
| Amino Acid Sub. | Ac-Lys-Gly-Arg -Ala-Nle -Leu-Val-NH2 | 45 | Replacing a hydrophobic Nle with a charged, hydrophilic Arginine ("gatekeeper") can disrupt hydrophobic patches and reduce aggregation. |
| Co-Solvent | Ac-Lys-Gly-Nle -Ala-Nle -Leu-Val-NH2 (in 10% DMSO) | 55 | DMSO can improve solvation of hydrophobic regions, but may not completely prevent aggregation at high peptide concentrations.[12] |
Diagrams and Workflows
General Peptide Aggregation Pathway
Caption: A simplified model of the nucleation-dependent pathway for peptide fibril formation.
Troubleshooting Workflow for Peptide Aggregation
Caption: A step-by-step decision tree for troubleshooting peptide aggregation issues.
Key Experimental Protocols
Protocol 1: Systematic Solubilization of a Hydrophobic Peptide
This protocol provides a systematic approach to finding a suitable solvent system for a norleucine-containing peptide that is difficult to dissolve.
Materials:
-
Lyophilized peptide
-
Sterile, ultrapure water
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Aqueous buffers (e.g., PBS pH 7.4, 10% acetic acid, 10% ammonium bicarbonate)
-
Vortex mixer and bath sonicator
Procedure:
-
Aliquot: Weigh a small amount (e.g., 0.1-0.5 mg) of the lyophilized peptide into a sterile microcentrifuge tube. This prevents compromising the main stock.[10]
-
Initial Test with Water: Add a small volume of sterile water to achieve a target concentration of ~1 mg/mL. Vortex thoroughly. If it doesn't dissolve, proceed to the next step.[11]
-
pH Adjustment (if pI is known):
-
Organic Solvent: If the peptide remains insoluble, use a fresh aliquot. Add a minimal volume of DMSO (e.g., 10-20 µL for 1 mg of peptide) to the dry powder.[9]
-
Dissolution in Organic Solvent: Gently vortex until the peptide is fully dissolved in DMSO. The solution should be clear.
-
Aqueous Dilution: Slowly add your desired aqueous buffer to the DMSO solution in a drop-wise manner while gently vortexing.[9] Continuously monitor for any signs of precipitation. If the solution becomes cloudy, you have exceeded the peptide's solubility in that final buffer composition.
-
Sonication: If slight precipitation occurs during dilution, place the tube in a bath sonicator for 5-10 minutes.[9] Inspect the solution. If it clears, the peptide is soluble under these conditions.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics
This is a widely used fluorescence-based assay to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.[17][18]
Materials:
-
Peptide stock solution (prepared fresh as per Protocol 1)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer (Excitation: ~440 nm, Emission: ~480 nm)
Procedure:
-
Prepare Working Solutions:
-
Dilute the peptide stock solution to the final desired concentration(s) in the assay buffer.
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
-
Assay Setup: In each well of the 96-well plate, combine the peptide solution and the ThT working solution. A typical final volume is 100-200 µL. Include controls:
-
Negative Control: Buffer with ThT only.
-
Peptide Control: Peptide in buffer without ThT (to check for intrinsic fluorescence).
-
-
Incubation and Measurement:
-
Place the plate in the fluorometer.
-
Set the instrument to incubate the plate at a desired temperature (e.g., 37°C).
-
Program the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (can be hours to days). Intermittent shaking between reads can be included to promote aggregation.
-
-
Data Analysis: Subtract the background fluorescence of the ThT-only control from all readings. Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.[2]
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. xtalks.com [xtalks.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the interaction of methionine and... [experts.mcmaster.ca]
- 7. benchchem.com [benchchem.com]
- 8. Design of anti- and pro-aggregation variants to assess the effects of methionine oxidation in human prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biobasic.com [biobasic.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. peptide.com [peptide.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Boc-Nle-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for the use of Boc-Nle-OH in your solid-phase peptide synthesis workflows. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, ensuring the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when using Boc-Nle-OH in SPPS?
A1: While Norleucine (Nle) possesses a non-reactive, linear alkyl side chain, side reactions can still occur during Boc-SPPS. These are generally not specific to the Nle residue itself but are common to the methodology. The most frequent issues include:
-
Incomplete Coupling: The addition of Boc-Nle-OH or any subsequent amino acid may not go to completion, leading to deletion sequences.[1] This can be caused by steric hindrance, peptide aggregation, or suboptimal reaction conditions.[1]
-
Incomplete Deprotection: Failure to completely remove the Boc group from the N-terminus of the growing peptide chain will prevent the next amino acid from coupling, resulting in truncated peptides.[1]
-
Diketopiperazine Formation: This is a common side reaction, especially after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[2][3]
-
Alkylation of Sensitive Residues: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the tert-butyl cation generated from the Boc group can alkylate nucleophilic side chains of other amino acids in the sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][5]
Q2: How can I improve the coupling efficiency of Boc-Nle-OH?
A2: To improve coupling efficiency and minimize the risk of deletion sequences, consider the following strategies:
-
Choice of Coupling Reagent: For standard couplings, dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) can be effective.[6] However, for potentially difficult couplings or to ensure high efficiency, more potent uronium/aminium-based reagents like HBTU or HATU, or phosphonium-based reagents like PyBOP are recommended.
-
Double Coupling: If a coupling reaction is found to be sluggish or incomplete (as indicated by a positive Kaiser test), a second coupling with fresh reagents can be performed.[7]
-
Increased Reaction Time and Temperature: Extending the coupling time or gently increasing the temperature (e.g., to 40-50°C) can help overcome steric hindrance and drive the reaction to completion.[7] However, be cautious as increased temperature can also promote side reactions like racemization.
Q3: What should I do if I suspect incomplete Boc deprotection?
A3: Incomplete deprotection is a common cause of truncated peptides. Here are some troubleshooting steps:
-
Extend Deprotection Time: Increase the treatment time with the TFA deprotection solution (e.g., 50% TFA in Dichloromethane) to 30-60 minutes.[5]
-
Repeat Deprotection Step: After the initial deprotection, wash the resin and repeat the TFA treatment to ensure complete removal of the Boc group.[7]
-
Ensure Proper Resin Swelling: The resin must be adequately swollen for the reagents to access all reaction sites. Ensure sufficient swelling time in an appropriate solvent like DCM or DMF before deprotection.[6]
-
Monitor with a Kaiser Test: A qualitative ninhydrin (Kaiser) test can be used to detect the presence of free primary amines after deprotection. A positive result indicates successful deprotection.[5]
Q4: How can I prevent alkylation of sensitive residues during cleavage?
A4: The use of a "scavenger" cocktail during the final TFA cleavage is essential to quench the reactive tert-butyl cations. The choice of scavengers depends on the amino acids present in your peptide sequence.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Failed Syntheses
A failed peptide synthesis can be frustrating. This guide provides a systematic approach to identifying the issue and finding a solution.
Step 1: Analyze the Crude Product The first step is to analyze your crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]
-
HPLC: This will give you a profile of the products, showing the presence of the desired peptide and any major impurities.
-
MS: This will help identify the mass of the main product and the impurities. Comparing the expected mass with the observed mass can tell you if you have deletion sequences (lower mass) or modifications (higher mass).
Step 2: Interpret the Results and Identify the Problem Based on the HPLC and MS data, you can diagnose the likely problem:
-
Major peak at the expected mass but low yield: This could indicate poor coupling or deprotection at multiple steps, or peptide aggregation.
-
Major peak with a lower mass: This often points to a deletion sequence, indicating a failure in a specific coupling or deprotection step.
-
Multiple peaks: This could be a combination of deletion sequences, side-chain modifications, or racemization.
Step 3: Implement Corrective Actions Based on the diagnosis, you can implement the following solutions for your next synthesis attempt:
-
For low yield/aggregation:
-
Switch to a more potent coupling reagent.
-
Consider using a different solvent like N-Methyl-2-pyrrolidone (NMP) which can disrupt aggregation.
-
Incorporate "difficult sequence" protocols, such as elevated temperatures or the use of chaotropic salts.
-
-
For deletion sequences:
-
Identify the problematic coupling step and apply a double coupling for that specific residue.
-
Optimize deprotection conditions by extending the time or repeating the step.
-
Guide 2: Selecting the Right Cleavage Cocktail
The final cleavage step is critical for obtaining a high-purity peptide. The composition of your cleavage cocktail should be tailored to your peptide sequence.
| Sensitive Residue(s) in Sequence | Recommended Scavengers in TFA | Purpose of Scavengers |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) | TIS reduces and scavenges carbocations. EDT prevents re-attachment of protecting groups and scavenges cations. |
| Methionine (Met) | Thioanisole, TIS, Water | Thioanisole and TIS prevent oxidation and alkylation of the thioether side chain. |
| Cysteine (Cys) | TIS, Water, EDT | TIS and EDT act as reducing agents and cation scavengers to prevent disulfide bond formation and alkylation. |
| Tyrosine (Tyr) | Phenol, Thioanisole, TIS, Water | Phenol and thioanisole act as cation scavengers to prevent alkylation of the phenolic ring. |
| Arginine (Arg) | TIS, Water | TIS helps to scavenge cations generated from the Arg side-chain protecting group. |
| General Purpose (No sensitive residues) | 95% TFA, 2.5% TIS, 2.5% Water | A standard cocktail for peptides without highly sensitive residues.[8] |
This table provides general recommendations. The optimal cocktail may require further optimization based on the specific peptide sequence.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Coupling Cycle for Boc-Nle-OH
This protocol describes a single coupling cycle for adding Boc-Nle-OH to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1 hour, followed by washing with Dimethylformamide (DMF).[6]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM and then treat with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.[10]
-
Wash the resin with DMF to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Nle-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[11]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.[10]
-
-
Monitoring and Washing:
Protocol 2: Final Cleavage of the Peptide from the Resin
This protocol outlines the final step of cleaving the synthesized peptide from the solid support and removing side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail based on the amino acid composition of your peptide (see Guide 2). For a general-purpose cleavage, a mixture of 95% TFA, 2.5% TIS, and 2.5% Water is often used.[8]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Slowly add the filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying and Storage: Dry the crude peptide pellet under a vacuum and store it at -20°C or below. The crude peptide can then be purified by reverse-phase HPLC.
Visualizations
Caption: Boc-SPPS workflow for incorporating Boc-Nle-OH.
Caption: Troubleshooting decision tree for failed peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Coupling Efficiency of Sterically Hindered Boc-Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the coupling of sterically hindered Boc-amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling efficiency with sterically hindered Boc-amino acids?
Low coupling yields with sterically hindered Boc-amino acids are primarily due to:
-
Steric Hindrance: The bulky nature of the Boc protecting group, combined with large or branched side chains (e.g., Valine, Isoleucine) or α,α-disubstitution (e.g., Aib), physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[1][2][3][4][5] This slows down reaction kinetics and can lead to incomplete coupling.[2][4]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[3]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, making reactive sites inaccessible to reagents.[3][4]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and DIC may not be potent enough for sterically demanding couplings.[6]
Q2: Which coupling reagents are most effective for sterically hindered Boc-amino acids?
For sterically hindered amino acids, more powerful activating agents are generally recommended.[7] Onium salt-based reagents are often more effective than carbodiimides alone.[7]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective as they form highly reactive esters that can overcome the steric barrier.[5][6][8] HATU is often noted for its high efficiency in these challenging couplings.[8][9]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for promoting rapid bond formation with bulky residues.[1][8]
-
Carbodiimides with Additives: While less potent on their own, the efficiency of carbodiimides like DIC can be significantly enhanced by the inclusion of nucleophilic additives such as HOBt, and more effectively, HOAt or OxymaPure.[1][10] These additives form more reactive esters and help suppress side reactions like racemization.[1]
Q3: How can I monitor the completion of a coupling reaction?
The most common method for monitoring coupling completion in real-time during solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (Kaiser) test.[2][4][11]
-
Positive Result (Blue/Purple Color): Indicates the presence of unreacted primary amines, signifying an incomplete coupling.[2]
-
Negative Result (Yellow/Colorless): Suggests the coupling reaction is complete.[2]
For a more definitive analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences.[4]
Q4: What should I do if I detect an incomplete coupling?
If a positive ninhydrin test indicates an incomplete coupling, you have several options:
-
Double Coupling (Recoupling): This is the most straightforward initial step.[4] Wash the resin and repeat the coupling step with a fresh solution of the activated Boc-amino acid and coupling reagents.[1][11]
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide protocol, switching to a more powerful uronium or phosphonium salt reagent for the recoupling can be effective.[1]
-
Capping: If recoupling fails to complete the reaction, the unreacted amines should be permanently blocked to prevent the formation of deletion sequences in subsequent steps.[1] This is typically done by treating the resin with acetic anhydride.[2]
Q5: How can I minimize the risk of racemization during the coupling of sterically hindered Boc-amino acids?
Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern in peptide synthesis.[7] To minimize this side reaction:
-
Choose the Right Coupling Reagent and Additive: Use coupling reagents known to suppress racemization. Onium salt reagents that form HOBt or HOAt esters in situ are recommended.[7][12] HOAt and OxymaPure are generally more effective than HOBt at suppressing racemization.[3][12]
-
Use an Appropriate Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7] Avoid stronger or less hindered bases like triethylamine (TEA).[7][12] Use the minimum necessary amount of base.[13]
-
Control Reaction Temperature: Perform the coupling at room temperature or lower, as elevated temperatures can increase the rate of racemization.[2][7]
-
Minimize Pre-activation Time: Long pre-activation times can increase the risk of racemization.[1][13] It is often best to add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation).[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of sterically hindered Boc-amino acids.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Formation (Positive Kaiser Test) | Insufficient Reagent Activity: The coupling reagent is not potent enough to overcome the steric hindrance. | Switch to a more powerful coupling reagent. Uronium/aminium salts (e.g., HATU, HCTU, COMU) or phosphonium salts (e.g., PyBOP) are significantly more effective than standard carbodiimides like DIC for hindered couplings.[1][6] |
| Incomplete Reaction: The reaction has not gone to completion due to slow kinetics. | Increase reaction time and/or perform a double coupling. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1][11] If still incomplete, wash the resin and repeat the coupling with fresh reagents.[1] | |
| Suboptimal Reagent Concentration: Insufficient excess of reagents to drive the reaction forward. | Increase the equivalents of reagents. Use a higher excess (e.g., 3-5 equivalents) of the Boc-amino acid and coupling reagents relative to the resin loading.[1][11] | |
| Poor Solvation/Peptide Aggregation: The peptide-resin is not adequately solvated, preventing access to the reactive N-terminus. | Optimize the solvent. N-methylpyrrolidone (NMP) has superior solvating properties to Dimethylformamide (DMF).[6] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[6] | |
| Degraded Reagents: The amino acid, coupling reagents, or solvents may have degraded. | Use fresh, high-quality reagents and solvents. Ensure reagents have been stored correctly to prevent degradation.[11] Use anhydrous, peptide-synthesis grade solvents.[1] | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: The sterically hindered Boc-amino acid failed to couple completely, and the unreacted amines were not capped. | Implement a capping step after the coupling. If a positive Kaiser test is observed after coupling (and recoupling), treat the resin with a capping agent like acetic anhydride to block any unreacted amines before proceeding to the next deprotection step.[2] |
| High Levels of Diastereomeric Impurities (Racemization) | Inappropriate Base: The base used is too strong or used in excess, promoting abstraction of the α-proton. | Use a weaker, non-nucleophilic base. Switch from DIPEA to a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][3] |
| Prolonged Pre-activation: The activated amino acid is allowed to sit in solution for too long before addition to the resin. | Minimize pre-activation time. Add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation).[1] | |
| Absence of Racemization-Suppressing Additive: Carbodiimide-mediated couplings without an additive are prone to racemization. | Always include an additive with carbodiimides. Use HOAt or OxymaPure with DIC to suppress racemization.[1][3] |
Quantitative Data Summary
The choice of coupling reagent significantly impacts the success of coupling sterically hindered amino acids. The following table summarizes the relative effectiveness of common coupling reagents.
| Coupling Reagent | Reagent Type | Relative Effectiveness for Hindered Couplings | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | Highly efficient for hindered couplings.[8][9] Should be used with a non-nucleophilic base like DIPEA.[9] |
| HBTU/HCTU | Uronium/Aminium Salt | High | Widely used and effective for difficult couplings.[4] |
| COMU | Uronium/Aminium Salt | Very High | Efficiency is comparable to HATU.[8][10] Based on OxymaPure, making it a safer alternative to HOBt/HOAt-based reagents.[8][10] |
| PyBOP | Phosphonium Salt | High | Efficiently promotes bond formation with bulky residues.[1] |
| DIC + HOAt/OxymaPure | Carbodiimide + Additive | Moderate to High | The addition of HOAt or OxymaPure significantly improves efficiency and suppresses racemization.[1] |
| DIC/DCC alone | Carbodiimide | Low | Generally not recommended for highly hindered couplings due to low yields.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high efficiency with sterically demanding couplings.[1]
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.[1]
-
Activation Mixture Preparation: In a separate vessel, dissolve the sterically hindered Boc-amino acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[1]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[1]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[1] If the test is positive, a recoupling (double coupling) should be performed by repeating steps 2 and 3 with fresh reagents.[1]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).[11]
Protocol 2: Coupling using DIC/OxymaPure
This protocol is a robust alternative using a carbodiimide activator.[1]
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.[1]
-
Amino Acid/Additive Solution: In a separate vessel, dissolve the sterically hindered Boc-amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.[1]
-
Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the reaction vessel at room temperature for 3 to 6 hours.[1]
-
Monitoring: Perform a Kaiser test to check for completion.[1] If the test is positive, a recoupling is recommended.[1]
-
Washing: Upon completion, wash the resin with DMF (3x) and DCM (3x).[11]
Protocol 3: Standard Ninhydrin (Kaiser) Test
This test is used to detect the presence of free primary amines on the resin.[2]
-
Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.[2]
-
Washing: Wash the beads with ethanol.[2]
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
5% ninhydrin in ethanol
-
80% phenol in ethanol
-
Pyridine containing 2% 0.001 M aqueous KCN[2]
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.[2]
-
Observation: Observe the color of the beads and the solution.
Protocol 4: Capping of Unreacted Amines
This procedure is recommended if double coupling does not lead to a negative ninhydrin test.[2]
-
Washing: After the final coupling attempt, wash the peptide-resin with DMF (3x).[2]
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).[2]
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.[2]
-
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next N-terminal deprotection.[2]
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: General mechanism for peptide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting incomplete Boc deprotection of norleucine
Welcome to the technical support center for troubleshooting issues related to the Boc deprotection of norleucine. This guide provides answers to frequently asked questions and detailed troubleshooting workflows to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of norleucine?
Incomplete Boc deprotection of norleucine can stem from several factors, often related to reaction conditions and reagent quality. The primary causes include:
-
Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may not be potent enough to fully drive the reaction to completion.[1] The concentration of the acid is a critical factor.
-
Inadequate Reaction Time: While many Boc deprotections are complete within 30 minutes to two hours, some substrates may require longer exposure to the acidic reagent.[1][2]
-
Poor Resin Swelling (in Solid-Phase Peptide Synthesis): For reactions performed on a solid support, inadequate swelling of the resin in the deprotection solvent can hinder the access of the acid to the Boc-protected norleucine, leading to an incomplete reaction.[1]
-
Steric Hindrance: Although less of a concern for the linear side chain of norleucine compared to bulkier amino acids, steric hindrance in the surrounding peptide sequence can slow down the deprotection reaction.[1][3]
-
Peptide Aggregation: In solid-phase synthesis, the aggregation of growing peptide chains can obstruct reagent diffusion and access to the N-terminus.[1]
-
Reagent Quality: The purity of reagents is crucial. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[1]
Q2: How can I monitor the progress of the Boc deprotection reaction?
Effective monitoring is key to ensuring complete deprotection without unnecessary exposure to harsh acidic conditions.[4] Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A straightforward method to visualize the disappearance of the starting material (Boc-norleucine) and the appearance of the product (norleucine).[2] The deprotected product will have a different Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any byproducts.[1][2]
-
Kaiser Test (for Solid-Phase Synthesis): This qualitative colorimetric test detects the presence of free primary amines.[1] A positive result (blue color) indicates successful deprotection, while a negative result (yellow/no color change) suggests the Boc group is still attached.[1][5]
Q3: What are the common side reactions during Boc deprotection, and how can they be minimized?
The highly acidic conditions required for Boc deprotection can lead to undesirable side reactions. The primary concern is the generation of a reactive tert-butyl cation (t-Bu+), which can alkylate nucleophilic residues in a peptide chain.[3][4][5]
To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive intermediates.[4]
| Side Reaction | Affected Residues | Recommended Scavengers |
| Alkylation | Tryptophan, Methionine, Cysteine, Tyrosine | Triisopropylsilane (TIS), Thioanisole, 1,2-Ethanedithiol (EDT)[5][6] |
| Oxidation | Methionine, Cysteine | Thioanisole, 1,2-Ethanedithiol (EDT)[5] |
Q4: Which acidic reagents are most commonly used for Boc deprotection of norleucine, and what are the typical reaction conditions?
The two most prevalent methods for Boc deprotection utilize Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in an organic solvent.[2][7]
| Reagent | Typical Concentration | Solvent | Temperature | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 25-50%[8] | Dichloromethane (DCM)[2] | 0°C to Room Temperature[2] | 30 min - 2 hours[2] | A strong acid that provides rapid and efficient deprotection.[2] |
| 4M Hydrogen Chloride (HCl) | 4M | 1,4-Dioxane | Room Temperature | 1 - 4 hours[2] | A milder alternative to TFA, beneficial for substrates with acid-sensitive functional groups.[2] |
Troubleshooting Guides
Guide 1: Incomplete Deprotection
This guide provides a systematic approach to diagnosing and resolving incomplete Boc deprotection of norleucine.
Problem: Analytical data (TLC, LC-MS) indicates the presence of a significant amount of starting Boc-norleucine after the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a standard and highly efficient method for Boc deprotection.[2]
Materials:
-
Boc-D-norleucine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Boc-D-norleucine (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.[2]
-
Cool the solution to 0°C in an ice bath.[2]
-
Slowly add TFA (10 equivalents) to the stirred solution.[2]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.[2]
-
Stir the reaction for 30 minutes to 2 hours.[2]
-
Monitor the progress of the reaction by TLC or LC-MS.[2]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[2]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected D-norleucine.[2]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method provides a milder alternative to TFA.[2]
Materials:
-
Boc-D-norleucine
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Suspend or dissolve Boc-D-norleucine (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.[2]
-
Add the 4M HCl in 1,4-dioxane solution (4-5 equivalents) to the mixture.[2]
-
Stir the mixture at room temperature for 1 to 4 hours. The deprotected D-norleucine hydrochloride salt will often precipitate.[2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, collect the precipitated solid by filtration.[2]
Mechanism and Side Reaction Prevention
The diagram below illustrates the mechanism of Boc deprotection and the role of scavengers in preventing side reactions.
Caption: Mechanism of Boc deprotection and scavenger action.
References
Technical Support Center: Managing Poor Solubility of Boc-Nle-OH During Coupling
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Boc-L-norleucine (Boc-Nle-OH) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-Nle-OH difficult to dissolve in standard peptide synthesis solvents?
A1: The solubility of a protected amino acid is determined by its side chain and the protecting group.[1] Boc-Nle-OH has a linear, four-carbon alkyl side chain (a butyl group), which is nonpolar and hydrophobic. This, combined with the bulky, also hydrophobic, tert-butoxycarbonyl (Boc) protecting group, contributes to its reduced solubility in some common polar aprotic solvents like N,N-Dimethylformamide (DMF).[2]
Q2: What are the recommended solvents for dissolving Boc-Nle-OH?
A2: Boc-Nle-OH is generally soluble in a range of organic solvents.[3][4] For peptide coupling, the most common solvents are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), as they are effective at solvating the growing peptide chain.[5][6] Dichloromethane (DCM) is also frequently used in Boc-based chemistry.[5][6] If solubility remains an issue, Dimethyl sulfoxide (DMSO) is a more powerful solvent that can be used, often as a co-solvent.[1][3]
Q3: My Boc-Nle-OH precipitates out of solution during the pre-activation or coupling step. What should I do?
A3: Precipitation during activation or coupling can be caused by several factors, including reaching the solubility limit as reagents are added, or temperature changes.[1] To resolve this, you can try adding a small amount of a stronger co-solvent like DMSO to the mixture.[1] Gentle warming and sonication can also help redissolve the precipitate, but care must be taken to avoid degradation of the reagents.[1]
Q4: Can I heat the mixture to improve the solubility of Boc-Nle-OH?
A4: Yes, gentle warming (e.g., to 30-40°C) can be an effective method to increase the solubility of Boc-protected amino acids.[1][2] However, this must be done cautiously. Excessive heat can lead to the degradation of the amino acid or the coupling reagents, and may increase the risk of side reactions like racemization.[1] It is recommended to test this on a small scale first.
Q5: Are there alternative coupling reagents that are more suitable for poorly soluble amino acids?
A5: Yes, the choice of coupling reagent is critical. For challenging couplings, including those with solubility issues or steric hindrance, high-efficiency uronium/aminium salt reagents like HATU, HCTU, or COMU are often recommended.[7] These reagents typically lead to rapid reaction times which can minimize the time the poorly soluble amino acid needs to stay in solution.[7]
Q6: How can I confirm if the coupling reaction was successful despite the initial solubility problems?
A6: The most common method to check for reaction completion in solid-phase peptide synthesis (SPPS) is a qualitative ninhydrin (Kaiser) test.[8] This test detects the presence of unreacted primary amines on the resin. A blue or purple color indicates an incomplete coupling, while a yellow or colorless result signifies a complete reaction.[8] If the test is positive, a second coupling (recoupling) is recommended.[8][9]
Troubleshooting Guide
This section provides a structured approach to resolving solubility and coupling issues with Boc-Nle-OH.
Data Presentation: Solvent and Coupling Condition Comparison
Table 1: Qualitative Solubility of Boc-Nle-OH in Common SPPS Solvents
| Solvent | Abbreviation | Solubility | Key Considerations |
|---|---|---|---|
| N,N-Dimethylformamide | DMF | Moderate | Standard solvent; solubility can be concentration-dependent. Purity is critical as impurities can hinder dissolution.[2][6] |
| N-Methyl-2-pyrrolidone | NMP | Good | Often a superior solvent for solvating peptide chains and can improve coupling yields.[5][6] |
| Dichloromethane | DCM | Moderate | Good for swelling polystyrene resins and dissolving Boc-amino acids.[5][6] May be less effective for solvating longer peptide chains.[6] |
| Dimethyl sulfoxide | DMSO | High | Very powerful solvent, excellent for dissolving difficult compounds. Often used as a co-solvent (e.g., 5-10% in DMF).[1][2] |
| DCM/DMF/NMP (1:1:1) | "Magic Mixture" | High | A co-solvent system that can be highly effective for difficult sequences and solubility issues.[1] |
Table 2: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Type | Typical Yield (%) | Key Advantages & Considerations |
|---|---|---|---|
| HATU / DIPEA | Uronium Salt | 95 - 99 | Highly efficient with rapid reaction times. Often the first choice for difficult or sterically hindered couplings.[7] |
| HCTU / DIPEA | Uronium Salt | 93 - 98 | A very effective and often more cost-effective alternative to HATU with similar high reactivity.[7] |
| COMU / DIPEA | Uronium Salt | 94 - 99 | Performance is comparable to HATU. Based on OxymaPure, it is a safer alternative to HOBt/HOAt-based reagents.[7][10] |
| DIC / OxymaPure | Carbodiimide | 92 - 97 | OxymaPure significantly enhances the efficiency of DIC and is highly effective at suppressing racemization.[7] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended for achieving high efficiency, especially when solubility is a concern.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes, then drain the solvent.[7]
-
Activation Mixture Preparation: In a separate vessel, suspend Boc-Nle-OH (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[7] If solubility is poor, use a minimal amount of DMSO to dissolve the Boc-Nle-OH before adding the other reagents and DMF.
-
Pre-activation: Agitate the mixture for 1-5 minutes.[10][11]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1 to 2 hours.[7][10]
-
Monitoring and Washing: Perform a ninhydrin (Kaiser) test to confirm reaction completion.[8] Once complete, drain the vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[10]
Protocol 2: Coupling using a Co-Solvent System
This protocol is a useful alternative when Boc-Nle-OH does not fully dissolve in a single solvent.
-
Dissolve Amino Acid: In a reaction vessel, attempt to dissolve Boc-Nle-OH (3 eq.) in your primary solvent (e.g., DMF).
-
Add Co-Solvent: If the amino acid does not dissolve, add a small amount of a stronger solvent like DMSO dropwise until a clear solution is obtained.[1] Aim to use the minimum amount necessary.
-
Add Coupling Reagents: To the dissolved amino acid, add the coupling reagent (e.g., HATU, 2.9 eq.) and base (e.g., DIPEA, 6 eq.).
-
Proceed with Coupling: Add the activated mixture to the resin and proceed as described in Protocol 1.
Protocol 3: Capping Unreacted Amines
If a ninhydrin test remains positive after a second coupling attempt, the unreacted chains should be terminated (capped) to prevent the formation of deletion sequences.
-
Wash: After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3 times).[8]
-
Prepare Capping Solution: Prepare a capping solution, for example, 20% acetic anhydride in DMF.[8]
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[8]
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[8]
Visualizations
Caption: A stepwise workflow for troubleshooting Boc-Nle-OH dissolution.
Caption: Simplified pathway of Boc-amino acid activation and coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimization of TFA cleavage cocktail for norleucine-containing peptides
Technical Support Center: Peptide Cleavage
This guide provides troubleshooting advice and frequently asked questions for optimizing Trifluoroacetic Acid (TFA) cleavage of synthetic peptides, with a focus on sequences containing norleucine and other sensitive amino acid residues.
Frequently Asked Questions (FAQs)
Q1: My norleucine-containing peptide has a low yield after cleavage and precipitation. What are the common causes and how can I troubleshoot this?
Low peptide yield is a frequent issue that can stem from two primary stages: incomplete cleavage from the resin or poor precipitation from the ether solution.
Common Causes & Solutions:
-
Incomplete Cleavage : The bond linking the peptide to the resin may not have been fully broken.[1] This can happen if the cleavage time is too short or the cocktail is not strong enough for the specific linker and protecting groups used.
-
Solution 1: Extend Cleavage Time : Increase the reaction time to 3-4 hours at room temperature. You can perform a small-scale time-course study by taking aliquots at different intervals to find the optimal duration.[2]
-
Solution 2: Re-cleave the Resin : After the initial cleavage, you can recover the resin, wash it, and subject it to a second round of cleavage with a fresh cocktail to recover any remaining peptide.[1]
-
-
Poor Precipitation : The cleaved peptide may be soluble in the cold ether used for precipitation, which is common for very short or hydrophobic sequences.[1][3]
-
Solution 1: Reduce TFA Volume : Before adding to ether, concentrate the TFA filtrate to a volume of 1-2 mL using a gentle stream of nitrogen.[1][4] This reduces the peptide's solubility in the subsequent ether mixture.
-
Solution 2: Ensure Ether is Ice-Cold : The precipitation efficiency is highly dependent on temperature. Use diethyl ether that has been thoroughly chilled to -20°C.[1]
-
Solution 3: Increase Ether Volume : Use a larger excess of cold ether (at least a 10-fold volume excess relative to the TFA solution).[2]
-
Below is a workflow to guide your troubleshooting process.
Q2: What are "scavengers" and why are they critical for cleaving peptides with sensitive residues alongside norleucine?
During cleavage, the strong acid (TFA) removes not only the peptide from the resin but also the side-chain protecting groups (e.g., Boc, Trt).[1][5] This process generates highly reactive carbocations (like the tert-butyl cation) that can permanently and undesirably modify sensitive amino acid residues.[1][5]
Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations before they can cause side reactions like alkylation or oxidation.[1][2] While norleucine itself is relatively stable, its presence in a peptide containing residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr) necessitates an optimized scavenger cocktail to ensure the integrity of the final product.
The diagram below illustrates the protective role of scavengers.
Q3: How do I select the optimal TFA cleavage cocktail for my specific peptide?
The ideal cocktail depends entirely on the amino acid composition of your peptide. For a simple peptide containing only stable residues like norleucine, a standard mixture is often sufficient. However, the presence of sensitive residues requires a more robust cocktail.
Table 1: Comparison of Common TFA Cleavage Cocktails
| Reagent Name | Composition (v/v) | Key Scavengers & Purpose | Best For / Notes |
|---|---|---|---|
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | TIS (Triisopropylsilane): A powerful carbocation scavenger.[6] Water: Helps suppress aspartimide formation. | General-purpose cocktail for peptides without highly sensitive residues like Cys, Met, or Trp.[2][7] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | Phenol: A milder carbocation scavenger. | "Odorless" alternative to thiol-containing cocktails. Good for peptides with Trityl-based protecting groups but does not prevent methionine oxidation.[4][6] |
| Reagent K | 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% EDT | Thioanisole: Protects Trp. EDT (Ethanedithiol): Reduces Met(O) and protects Cys. | A universal, powerful cocktail for complex peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).[2][6] |
Experimental Protocols
Standard Protocol for Small-Scale TFA Cleavage (10-50 mg Resin)
This protocol outlines a standard procedure for cleaving a synthetic peptide from the resin.
Materials:
-
Dried peptide-resin (10-50 mg)
-
Cleavage Cocktail (e.g., TFA/TIS/Water 95:2.5:2.5, freshly prepared)
-
Dichloromethane (DCM)
-
Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Nitrogen gas line
Procedure:
-
Resin Preparation : Place approximately 10-50 mg of dried peptide-resin into a microcentrifuge tube. Wash the resin with DCM (3 x 1 mL) to remove any residual DMF and swell the resin.[5]
-
Cleavage Reaction : In a fume hood, add 500 µL of freshly prepared cleavage cocktail to the resin.[1]
-
Incubation : Cap the tube and agitate at room temperature for 2-3 hours. A small rotator or vortex mixer on a low setting can be used.[1]
-
Peptide Isolation : Pellet the resin by centrifugation (2-3 minutes at high speed). Carefully transfer the supernatant, which contains the cleaved peptide, to a new clean tube.
-
Resin Wash : Wash the remaining resin pellet with 100-200 µL of fresh TFA to recover any residual peptide. Centrifuge again and combine this supernatant with the first collection.[1]
-
TFA Concentration (Optional but Recommended) : Gently blow a stream of nitrogen gas over the surface of the TFA solution to reduce the volume to approximately 100-200 µL. This step greatly improves precipitation efficiency.[4]
-
Precipitation : Add the concentrated TFA solution dropwise into a larger tube containing 1.5 mL of ice-cold MTBE or diethyl ether.[1] A white precipitate of the peptide should form immediately.
-
Pelleting and Washing : Cap and vortex briefly, then centrifuge at high speed for 5 minutes to pellet the peptide. Carefully decant and discard the ether. Wash the peptide pellet twice more by adding 1 mL of cold ether, vortexing, centrifuging, and decanting.
-
Drying : After the final wash, leave the tube open in the fume hood for 10-20 minutes to allow residual ether to evaporate. The crude peptide is now ready for analysis, purification, or lyophilization.
Data Analysis
Q4: How can I assess the purity and success of my cleavage reaction?
The most common methods for analyzing the crude peptide product are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[8]
-
RP-HPLC : This technique separates the desired peptide from impurities generated during synthesis or cleavage. The purity is calculated by comparing the peak area of the target peptide to the total area of all peaks in the chromatogram.[9]
-
Mass Spectrometry (e.g., LC/MS, MALDI) : MS is used to confirm that the desired peptide has the correct molecular weight, verifying that cleavage and deprotection were successful.[9]
Table 2: Example RP-HPLC Analysis of a Crude Norleucine-Peptide Analysis performed on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
| Sample | Retention Time (min) | Peak Area (%) | Identity | Notes |
| Crude Peptide | 14.5 | 72.3% | Target Peptide | Main product peak. |
| 12.1 | 11.5% | Scavenger Adduct | Common impurity from side reactions. | |
| 16.8 | 8.2% | Incomplete Deprotection | A protecting group is still attached. | |
| Various | 8.0% | Minor Impurities | Deletion sequences, other side products. | |
| Purified Peptide | 14.5 | >98% | Target Peptide | Post-preparative HPLC. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Technical Support Center: Minimizing Racemization of Norleucine During Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the racemization of norleucine and other amino acids during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure chiral molecule, such as an L-amino acid, is converted into a mixture of both its L- and D-enantiomers. During peptide synthesis, the stereochemical integrity of the α-carbon of an amino acid can be compromised, leading to the incorporation of the incorrect D-isomer into the peptide chain. This can impact the peptide's structure, biological activity, and therapeutic efficacy.
Q2: How prone is norleucine to racemization during peptide synthesis?
A2: While amino acids with certain side chains, such as histidine and cysteine, are particularly susceptible to racemization, norleucine, with its unbranched, aliphatic side chain, is not considered to be at high risk for racemization under standard, optimized coupling conditions.[1] However, racemization is a potential side reaction for all chiral amino acids and is influenced by the reaction conditions.[1] Therefore, it is crucial to follow best practices to minimize its occurrence.
Q3: What are the primary mechanisms of racemization during peptide coupling?
A3: There are two main pathways through which racemization can occur during peptide bond formation:
-
Oxazolone (or Azlactone) Formation: This is the most common mechanism. The activated carboxylic acid of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. The incoming amine can then attack the achiral intermediate from either side, resulting in a mixture of D and L products.[2]
-
Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate. This intermediate can then be protonated from either side, leading to racemization.[2]
Troubleshooting Guides
Issue 1: Higher than expected levels of D-norleucine diastereomer detected in the final peptide.
This is a common problem that can usually be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the issue.
Step 1: Review Your Coupling Reagents and Additives
Certain coupling reagents, especially carbodiimides like DCC and DIC, can lead to significant racemization if used without additives.[3][4]
-
Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][3] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[2]
-
Optimization: For particularly sensitive couplings, consider using phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HBTU, HATU, COMU) based reagents, which are known for lower racemization levels.[5][6]
Step 2: Evaluate Your Reaction Conditions
-
Temperature: Elevated temperatures, especially in microwave-assisted peptide synthesis, can significantly increase the rate of racemization.[7]
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C or room temperature. For microwave synthesizers, lowering the coupling temperature from 80°C to 50°C can limit racemization for sensitive amino acids.[7]
-
-
Solvent: The polarity of the solvent can influence racemization.
-
Solution: If reagent and resin solubility permit, consider using less polar solvents, which can sometimes help reduce the rate of racemization.[3]
-
-
Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the risk of oxazolone formation and subsequent racemization.
Step 3: Assess the Base Used in the Coupling Reaction
The type and concentration of the base used can promote racemization, particularly through the direct enolization pathway.[2]
-
Solution:
-
Choice of Base: Opt for weaker or sterically hindered bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[2][8]
-
Base Concentration: Use the minimum amount of base necessary for the reaction. When using carbodiimides with amino acid salts, one equivalent of a tertiary base is typically sufficient. For couplings without amino acid salts, additional base may not be needed, which helps minimize racemization.[5][9]
-
Data Presentation
The following tables summarize the impact of different factors on amino acid racemization. While specific data for norleucine is limited, the trends observed for other amino acids, particularly those with non-polar side chains, provide valuable guidance.
Table 1: Influence of Coupling Reagents and Additives on Racemization
| Coupling Reagent/Additive Combination | Relative Racemization Risk | Notes |
| DIC/DCC alone | High | Not recommended without racemization-suppressing additives.[3] |
| DIC/DCC + HOBt | Low | A standard and effective combination for minimizing racemization.[4] |
| DIC/DCC + HOAt | Very Low | HOAt is generally more effective than HOBt in suppressing racemization.[2] |
| DIC/DCC + Oxyma | Very Low | Oxyma is a safe and highly effective alternative to HOBt and HOAt.[2] |
| HBTU/TBTU + Base | Low | Efficient coupling reagents with low racemization potential.[4] |
| HATU/HCTU + Base | Very Low | Generally considered "low-racemization" reagents.[2][6] |
| COMU + Base | Very Low | A newer generation reagent with high efficiency and low racemization.[5] |
Table 2: Effect of Base on Racemization
| Base | Relative Basicity | Steric Hindrance | Racemization Potential |
| Triethylamine (TEA) | High | Low | High |
| N,N-Diisopropylethylamine (DIEA) | High | High | Moderate to High |
| N-Methylmorpholine (NMM) | Moderate | Moderate | Low to Moderate |
| 2,4,6-Collidine | Moderate | High | Low |
Table 3: Impact of Temperature on Racemization
| Temperature | Racemization Rate | Coupling Rate | Recommendation |
| 0°C | Low | Slower | Recommended for sensitive amino acids to minimize racemization.[3] |
| Room Temperature (~25°C) | Moderate | Moderate | Standard condition for most couplings. |
| Elevated (e.g., 50-80°C in microwave) | High | Fast | Increases risk of racemization, especially for sensitive residues like Cys and His.[7] |
Experimental Protocols
Protocol: General Procedure for a Low-Racemization Coupling Cycle in Fmoc-SPPS
This protocol outlines a standard coupling procedure designed to minimize racemization.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-Norleucine-OH) in DMF.
-
Add 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma).
-
Add 3-5 equivalents of a coupling reagent (e.g., DIC).
-
If a base is required (e.g., when using an amino acid salt or an onium salt reagent), add the appropriate equivalents of a low-racemization base like NMM or collidine.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activation mixture to the washed resin.
-
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sensitive amino acids or to further minimize racemization, the reaction can be performed at 0°C for an extended period.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the reaction is incomplete, a second coupling may be performed.
Protocol: Quantification of Racemization using Marfey's Method
This protocol describes a common method for determining the percentage of D-isomer in a synthesized peptide.
-
Peptide Hydrolysis:
-
Completely hydrolyze a small sample of the purified peptide into its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours).
-
Dry the hydrolysate completely.
-
-
Derivatization:
-
Redissolve the dried hydrolysate in a suitable buffer (e.g., 1 M sodium bicarbonate).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.
-
Incubate the mixture at 40°C for 1 hour.[2]
-
Quench the reaction by adding an acid (e.g., 2 M HCl).
-
-
HPLC Analysis:
-
Dry the derivatized sample and redissolve it in a suitable solvent for HPLC analysis.
-
Analyze the sample by reverse-phase HPLC. The L-FDAA derivatives of L-amino acids will have different retention times than the L-FDAA derivatives of D-amino acids, allowing for their separation and quantification.
-
Calculate the percentage of the D-isomer by comparing the peak areas.
-
Visualizations
Caption: Primary mechanisms of amino acid racemization during peptide synthesis.
Caption: A logical workflow for troubleshooting high racemization levels.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Technical Support Center: The Impact of Norleucine Side Chains on Peptide Secondary Structure
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during experiments involving peptides containing the non-canonical amino acid, norleucine.
Frequently Asked Questions (FAQs)
Q1: What is norleucine and how does it differ from its natural isomers, leucine and isoleucine?
A1: Norleucine (Nle) is an unnatural amino acid and an isomer of leucine (Leu) and isoleucine (Ile), with the chemical formula C6H13NO2. Unlike leucine, which has a branched isobutyl side chain, norleucine possesses a linear n-butyl side chain. This lack of branching at the β-carbon is a key structural difference that can influence peptide conformation and stability.
Q2: Why is norleucine used in peptide and protein studies?
A2: Norleucine is a valuable tool for several reasons:
-
Probing Hydrophobic Interactions: Its straight alkyl side chain provides a simple, unbranched hydrophobic element, allowing researchers to systematically study the effects of hydrophobicity on protein folding and stability.
-
Methionine Replacement: Norleucine is often used as a non-oxidizable isostere of methionine (Met). The sulfur atom in methionine is susceptible to oxidation, which can complicate experimental results and reduce the stability of peptide-based therapeutics. Replacing methionine with the similarly sized but chemically inert norleucine can enhance peptide stability without drastically altering its structure.[1]
-
Modulating Secondary Structure: As detailed in this guide, norleucine can influence the formation and stability of secondary structures, particularly α-helices.
Q3: What is the primary effect of incorporating norleucine on the secondary structure of a peptide?
A3: The incorporation of norleucine generally promotes the formation and stability of α-helical structures.[2][3] Studies have shown that unbranched aliphatic side chains like norleucine's are strong helix promoters, even more so than the naturally occurring branched-chain amino acid, leucine.[3]
Troubleshooting Guide
Solubility and Aggregation Issues
Q4: My norleucine-containing peptide is insoluble in aqueous buffers. What should I do?
A4: Peptides with a high content of hydrophobic residues like norleucine often have poor water solubility.[4][5] Here is a systematic approach to solubilization:
-
Start with Water: Always attempt to dissolve a small amount of the peptide in sterile, distilled water first.
-
pH Adjustment: If the peptide has a net charge, adjusting the pH away from its isoelectric point (pI) can increase solubility. For acidic peptides (net negative charge), add a small amount of a weak base like ammonium bicarbonate. For basic peptides (net positive charge), use a dilute weak acid such as acetic acid.[6]
-
Organic Solvents: For highly hydrophobic, neutral peptides, a small amount of an organic solvent is often necessary. Start with dimethyl sulfoxide (DMSO), as it is compatible with many biological assays.[5] Alternatively, dimethylformamide (DMF) or acetonitrile can be used. Dissolve the peptide in a minimal amount of the organic solvent first, then slowly add the aqueous buffer to the desired concentration while vortexing.[5]
-
Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[6] However, avoid excessive sonication as it can cause heating and peptide degradation.
Q5: My peptide solution appears cloudy or forms a gel over time. How can I prevent or reverse this aggregation?
A5: Aggregation is a common problem with hydrophobic peptides and is driven by the association of nonpolar side chains to minimize contact with water.
-
Prevention:
-
Work at Low Concentrations: If possible, perform experiments at lower peptide concentrations to reduce the likelihood of intermolecular aggregation.
-
Incorporate "Gatekeeper" Residues: When designing peptides, flanking the hydrophobic core with charged residues (like Lysine or Arginine) can help prevent aggregation through electrostatic repulsion.
-
Use Chaotropic Agents: In some instances, low concentrations of denaturants like guanidine hydrochloride or urea can be included in the buffer to disrupt aggregation.[7]
-
-
Reversal:
-
Solubilization in Strong Solvents: Aggregates can sometimes be redissolved in strong organic solvents like trifluoroacetic acid (TFA) or formic acid, followed by lyophilization and re-solubilization in an appropriate buffer system.[6]
-
Disaggregation Protocols: Some aggregated peptides can be disaggregated by treatment with chaotropic agents followed by dialysis or size-exclusion chromatography to remove the denaturant.
-
Data Presentation
Table 1: Impact of Norleucine Substitution on α-Helical Content
| Peptide System | Original Residue | Substituted Residue | Change in Helical Content | Analytical Method | Reference |
| Alanine-based helical peptides | Alanine (Ala) | Norleucine (Nle) | No significant difference in helix-stabilizing propensity | Circular Dichroism (CD) Spectroscopy | [2] |
| Alanine-based helical peptides | Leucine (Leu) | Norleucine (Nle) | Norleucine is a stronger helix promoter | Circular Dichroism (CD) Spectroscopy | [3] |
| PGLa antimicrobial peptide | Methionine (Met) | Norleucine (Nle) | Comparable α-helical structure in membrane-mimicking environments | Circular Dichroism (CD) Spectroscopy | [8] |
Table 2: Free Energy Changes upon Amino Acid Substitution in a Host-Guest Peptide System
| Guest Amino Acid (Xaa) | ΔΔG (kcal/mol) relative to Glycine* |
| Alanine (Ala) | -0.79 |
| α-Aminobutyric acid (Abu) | -0.79 |
| Norvaline (Nva) | -0.79 |
| Norleucine (Nle) | -0.79 |
| Leucine (Leu) | -0.68 |
| Isoleucine (Ile) | -0.35 |
| Valine (Val) | 0.08 |
*A more negative value indicates greater α-helix stabilization. Data from Lyu et al., 1991.[2]
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of a norleucine-containing peptide in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be chosen for its low absorbance in the far-UV region.
-
Determine the precise peptide concentration using a reliable method, such as UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by amino acid analysis.
-
The final peptide concentration for CD analysis is typically in the range of 10-100 µM.
-
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Purge the instrument with nitrogen gas.
-
Set the wavelength range to 190-260 nm for secondary structure analysis.
-
Set the temperature control as required for the experiment (e.g., 25°C).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution.
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
Analyze the MRE spectrum to estimate the percentage of different secondary structures. Characteristic α-helical spectra show negative bands at approximately 208 nm and 222 nm and a positive band around 192 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
Objective: To determine the high-resolution three-dimensional structure of a norleucine-containing peptide in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide in a suitable solvent, typically 90% H₂O/10% D₂O or a deuterated organic solvent, to a concentration of 0.5-2 mM.
-
Adjust the pH of the solution as needed.
-
The sample must be free of paramagnetic impurities.
-
-
Data Acquisition:
-
A series of 1D and 2D NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N or ¹³C labeling is used, to correlate proton signals with their attached nitrogen or carbon atoms.
-
-
-
Resonance Assignment:
-
The signals in the NMR spectra are assigned to specific protons in the peptide sequence. This is a critical and often complex step.
-
-
Structure Calculation:
-
The distance restraints from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
An ensemble of structures that satisfy the experimental restraints is generated.
-
-
Structure Validation:
-
The quality of the calculated structures is assessed using various validation tools to check for consistency with the experimental data and standard protein geometries.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Long Peptides with Boc-Nle-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on synthesizing long peptides, with a specific focus on the incorporation of N-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH). Here you will find troubleshooting guides and frequently asked questions to navigate the complexities of this process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when synthesizing long peptides?
Synthesizing long peptides, typically defined as sequences greater than 50 amino acids, presents several key challenges.[1] The primary issues stem from poor solvation of the growing peptide chain and peptide aggregation, which can hinder coupling and deprotection reactions, leading to incomplete reactions and low yields.[1][2] Difficult sequences, such as those with hydrophobic residues or a tendency to form stable secondary structures like beta-sheets, can exacerbate these problems even in shorter peptides.[1]
Q2: Why is the Boc (tert-butyloxycarbonyl) strategy suitable for synthesizing long or difficult peptides?
While Fmoc-based solid-phase peptide synthesis (SPPS) is more common due to its milder deprotection conditions, the Boc strategy offers significant advantages for long and complex sequences.[3][4] The strong acidic conditions used for Boc removal (typically with trifluoroacetic acid - TFA) can be more effective at disrupting peptide aggregation, which is a major hurdle in long peptide synthesis.[3] This makes the Boc/Bzl protection scheme a robust choice for challenging syntheses.[4]
Q3: What are the specific challenges associated with incorporating Boc-Nle-OH?
Norleucine (Nle) is an isomer of leucine and is a relatively hydrophobic amino acid. While not as sterically hindered as some other non-natural amino acids, its incorporation, especially in long sequences or within hydrophobic clusters, can contribute to aggregation and decreased solvation of the peptide chain. The key is to ensure efficient coupling to prevent the formation of deletion sequences.
Q4: Which coupling reagents are recommended for incorporating Boc-Nle-OH and overcoming difficult couplings?
For difficult couplings, including the incorporation of sterically hindered or hydrophobic residues like Nle, the choice of coupling reagent is critical.[5] Uronium/aminium-based reagents are generally preferred for their high efficiency.[5] Reagents such as HATU, HBTU, and COMU are highly effective.[1][5] HATU and COMU, which are based on HOAt and Oxyma respectively, often provide superior performance in terms of reaction speed and purity of the final product.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of long peptides containing Boc-Nle-OH.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction | 1. Insufficient activation of Boc-Nle-OH.[6]2. Steric hindrance.[6]3. Peptide aggregation on the resin.[1][6] | 1. Use a more potent coupling reagent like HATU or COMU.[5][6]2. Increase the coupling time and/or perform a double coupling.[6]3. Increase the equivalents of the amino acid and coupling reagent (3-5 equivalents).[5]4. Add chaotropic salts (e.g., LiCl) to the coupling reaction to disrupt aggregation.[6]5. Switch to a more effective solvent like NMP or a "magic mixture" (DCM/DMF/NMP).[6] |
| Peptide Aggregation | The growing peptide chain, particularly with hydrophobic residues like Nle, is collapsing and preventing reagent access.[1] | 1. Synthesize at an elevated temperature (microwave-assisted synthesis or raised reaction temperatures).[1]2. Use a low-substitution resin (0.1 to 0.4 mmol/g) to reduce chain density.[4][7]3. Incorporate solubilizing protecting groups or pseudoproline dipeptides in the sequence if possible.[1] |
| Low Peptide Yield after Cleavage | 1. Incomplete cleavage from the resin.2. Premature cleavage of the peptide from the resin during synthesis.[8] | 1. Increase the cleavage reaction time. For peptides with a C-terminal hexa-histidine tag, multiple cleavages may be necessary.[9]2. Use a more stable linker, such as a PAM (phenylacetamidomethyl) resin, which reduces peptide loss during repeated TFA deprotection steps.[8][10] |
| Side Reactions during Deprotection | The tert-butyl cations generated during Boc deprotection can react with sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met).[10][11] | Add scavengers to the deprotection solution (TFA/DCM). A common scavenger is 0.5% dithiothreitol (DTE) or thioanisole.[11][12] |
| Difficult Purification | The crude peptide contains multiple closely eluting impurities (e.g., deletion sequences). | 1. Optimize the HPLC gradient with a shallower slope over a longer run time to improve resolution.[6]2. Consider a different stationary phase (e.g., C8 instead of C18) or a different solvent system for purification.[6] |
Experimental Protocols
General Boc-SPPS Cycle for Incorporation of Boc-Nle-OH
This protocol outlines a standard manual cycle for solid-phase peptide synthesis using Boc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., PAM resin for long peptides) in Dichloromethane (DCM) for at least 30 minutes.[3][13]
-
Boc Deprotection:
-
Perform a pre-wash by treating the resin with a solution of 50% TFA in DCM for 2-5 minutes.[3][8]
-
Drain and then treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[3][12]
-
If the sequence contains sensitive residues (Trp, Cys, Met), add 0.5% DTE to the deprotection solution.[8][11]
-
-
Washing: Wash the resin thoroughly to remove residual acid and byproducts. A typical washing sequence is: DCM (3-5 times), Isopropanol (IPA) (2 times), and then N,N-Dimethylformamide (DMF) (3-5 times).[3][12]
-
Neutralization:
-
Coupling of Boc-Nle-OH:
-
In a separate vessel, pre-activate the Boc-Nle-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, HBTU; 0.95 equivalents to the amino acid) in DMF.[3][5]
-
Add a base, such as DIEA (2 equivalents to the amino acid), to the activation mixture and allow it to pre-activate for 1-2 minutes.[3][5]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[3]
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow color) indicates a complete coupling reaction. If the test is positive, a recoupling step is necessary.
-
Capping (Optional but Recommended for Long Peptides): To block any unreacted amino groups and prevent the formation of deletion peptides, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes.[3]
Visualizations
Caption: General workflow for a single cycle of Boc-SPPS.
Caption: Decision workflow for troubleshooting low coupling efficiency.
References
- 1. jpt.com [jpt.com]
- 2. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-Nle-OH.DCHA and its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The incorporation of non-proteinogenic amino acids like norleucine (Nle) can enhance the pharmacological properties of peptides. The choice of the N-α-protecting group, primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision in solid-phase peptide synthesis (SPPS) that significantly influences the yield and purity of the final product. This guide provides an objective comparison of the HPLC analysis of peptides synthesized using Boc-Nle-OH.DCHA and its common alternative, Fmoc-Nle-OH, supported by experimental data and detailed protocols.
Norleucine is a hydrophobic amino acid, and its incorporation can present challenges during peptide synthesis, such as aggregation. The choice between Boc and Fmoc strategies can be pivotal in overcoming these challenges. While both are robust methodologies, the Boc strategy often demonstrates advantages in the synthesis of hydrophobic and aggregation-prone peptides.[1] The acidic conditions used for Boc deprotection lead to the protonation of the N-terminus, which disrupts intermolecular hydrogen bonding and reduces aggregation.[1][2] In contrast, the neutral state of the peptide backbone after base-mediated Fmoc deprotection can sometimes facilitate aggregation.[1]
Performance Comparison: Boc-Nle vs. Fmoc-Nle Synthesis
Direct side-by-side comparisons of HPLC data for the same norleucine-containing peptide synthesized by both Boc and Fmoc strategies are limited in publicly available literature. However, performance can be benchmarked based on data from the synthesis of hydrophobic peptides and specific examples of norleucine-containing peptides.
Table 1: Quantitative Performance Benchmarking for the Synthesis of a Model Dipeptide (Boc-D-Nle-Gly-NH₂) via different SPPS protocols.
| Parameter | Manual Boc-SPPS | Automated Boc-SPPS |
| Crude Yield (%) | 78 | 85 |
| Purity (Crude, HPLC %) | 82 | 90 |
| Final Yield (after purification, %) | 65 | 75 |
| Final Purity (HPLC %) | >98 | >99 |
| Total Synthesis Time (hours) | ~12 | ~6 |
| Primary Impurities | Deletion sequences, incomplete deprotection | Truncated sequences |
Data is representative for the synthesis of a model dipeptide, Boc-D-Nle-Gly-NH₂.[3]
Table 2: Illustrative Comparison of Boc and Fmoc Strategies for a Model Hydrophobic Hexapeptide containing D-Norleucine.
| Parameter | Boc-D-norleucine Strategy | Fmoc-D-norleucine Strategy |
| Average Coupling Efficiency per Cycle | >99% | >99% |
| Crude Peptide Purity (by HPLC) | ~75% | ~85% |
| Final Yield (after purification) | ~25% | ~35% |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of norleucine-containing peptides are crucial for reproducibility. Below are generalized protocols for Boc and Fmoc solid-phase peptide synthesis and a standard protocol for RP-HPLC analysis.
1. Boc Solid-Phase Peptide Synthesis (SPPS) Protocol for a Norleucine-Containing Peptide
This protocol outlines the manual Boc/Bzl strategy for SPPS.
-
Resin Selection and Preparation:
-
First Amino Acid Attachment (this compound):
-
To convert the DCHA salt to the free acid, dissolve this compound in a suitable solvent and acidify, followed by extraction.
-
Couple the first amino acid (Boc-Nle-OH) to the resin using an appropriate activation method (e.g., as a cesium salt with Merrifield resin).[5]
-
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes.[4]
-
Washing: Wash the resin with DCM, isopropanol, and then DMF.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.[4]
-
Coupling: Couple the next Boc-protected amino acid (e.g., using DCC/HOBt as coupling agents).[]
-
Washing: Wash the resin with DMF and DCM.[4]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[4]
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.[1]
-
Treat the resin with a cleavage cocktail such as HF or TFMSA. A common laboratory-scale alternative is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-4 hours.[1][4]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Isolate the crude peptide by centrifugation and dry under vacuum.[1]
-
2. Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for a Norleucine-Containing Peptide
This protocol outlines the manual Fmoc/tBu strategy for SPPS.
-
Resin Selection and Preparation:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1 hour.[4]
-
-
Peptide Chain Elongation (per cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes.[4]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.[4]
-
Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Nle-OH) using a suitable activator such as HBTU/HATU with DIEA in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Monitor the completion of the coupling reaction (e.g., with a Kaiser test).
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically containing a high percentage of TFA (e.g., 95%) and scavengers like water and TIS, for 2-3 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Collect the peptide by centrifugation and lyophilize.
-
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis Protocol
This is a general protocol for the purity analysis of the synthesized crude peptide.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. A common gradient is 5% to 95% B over 20-30 minutes.[7]
-
Flow Rate: 1.0 mL/min for analytical columns.[7]
-
Detection: UV absorbance at 214-220 nm, which is optimal for detecting the peptide backbone.[7]
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and filter through a 0.22 µm or 0.45 µm syringe filter.[7]
-
Data Analysis: Calculate the purity by determining the area percentage of the main peptide peak relative to the total area of all peaks in the chromatogram.[7]
Workflow and Process Diagrams
Visualizing the experimental workflows can aid in understanding the key differences between the Boc and Fmoc synthesis strategies.
Caption: Boc solid-phase peptide synthesis workflow for incorporating Norleucine.
Caption: Fmoc solid-phase peptide synthesis workflow for incorporating Norleucine.
References
Distinguishing Isomeric Peptides: A Mass Spectrometry Guide to Norleucine, Leucine, and Isoleucine
For researchers, scientists, and drug development professionals, the precise characterization of peptides is paramount. The presence of isomeric amino acids—those with the same mass but different structures—can significantly impact a peptide's biological activity and therapeutic efficacy. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing the isomeric residues norleucine (Nle), leucine (Leu), and isoleucine (Ile), offering insights into their differentiation through fragmentation analysis.
Norleucine, a linear-chain isomer, presents a unique analytical challenge alongside the branched-chain isomers, leucine and isoleucine. While all three share the same nominal mass, advanced mass spectrometry techniques can exploit subtle differences in their fragmentation patterns to enable their unambiguous identification. This guide summarizes the key fragmentation characteristics, presents quantitative data for comparison, and details the experimental protocols necessary for their distinction.
Comparative Fragmentation Analysis
The differentiation of norleucine, leucine, and isoleucine in peptides by mass spectrometry hinges on the fragmentation of their side chains. While standard Collision-Induced Dissociation (CID) is often insufficient to distinguish between the branched isomers, leucine and isoleucine, it can provide some clues. However, electron-based fragmentation methods like Electron Transfer Dissociation (ETD) and Electron Activated Dissociation (EAD) are significantly more effective in generating diagnostic ions that allow for clear differentiation.
A key strategy for distinguishing these isomers involves the generation and subsequent fragmentation of z-ions, which are C-terminal fragments produced during ETD and EAD. Secondary fragmentation of these z-ions leads to the formation of diagnostic w-ions, which are specific to the structure of the amino acid side chain.
| Amino Acid | Fragmentation Method | Key Diagnostic Fragment | Mass Loss (Da) | Chemical Loss |
| Leucine (Leu) | ETD, EAD | w-ion | 43.05 | C₃H₇ (isopropyl radical) |
| Isoleucine (Ile) | ETD, EAD | w-ion | 29.04 | C₂H₅ (ethyl radical) |
| Norleucine (Nle) | CID, ETD | Immonium ion and related fragments | - | - |
Table 1: Key Diagnostic Ions for the Differentiation of Leucine, Isoleucine, and Norleucine. Advanced fragmentation techniques like ETD and EAD induce side-chain cleavages that result in characteristic neutral losses, enabling the confident assignment of leucine and isoleucine.[1] Norleucine's differentiation is often inferred from the absence of these specific losses and the presence of its characteristic immonium ion.
While less definitive than the w-ions for leucine and isoleucine, the fragmentation of the immonium ion (m/z 86) can offer some distinguishing information. For instance, the loss of ammonia (17 Da) from the m/z 86 immonium ion has been observed for norleucine.[2] Furthermore, the relative intensities of fragment ions can vary between the isomers. One study reported the intensity of the fragment at m/z 86 for isoleucine, norleucine, and leucine to be 22.1%, 28.4%, and 24.6% of the total ion yield, respectively, under specific experimental conditions.[3]
Experimental Protocols
To achieve the differentiation of these isomeric peptides, specific experimental setups and methodologies are required. The following protocols outline the key steps for analysis using advanced mass spectrometry techniques.
Sample Preparation
-
Enzymatic Digestion: Proteins are digested into smaller peptides using a specific protease, such as trypsin. This is a standard procedure in bottom-up proteomics.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using solid-phase extraction (e.g., C18 ZipTips) to remove contaminants that could interfere with mass spectrometric analysis.
-
LC Separation: The cleaned peptide mixture is separated using liquid chromatography (LC) coupled to the mass spectrometer. A reversed-phase C18 column is typically used with a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides based on their hydrophobicity.
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer capable of performing ETD or EAD, such as an Orbitrap Fusion or a ZenoTOF 7600 system, is required.[1]
Data Acquisition:
-
MS1 Scan: A full scan (MS1) is performed to detect the precursor ions of the peptides in the mixture.
-
MS/MS Scan (ETD/EAD): Precursor ions of interest are isolated and subjected to ETD or EAD fragmentation. The resulting fragment ions are then analyzed in a second mass analyzer (MS/MS).
-
Data-Dependent Acquisition (DDA): In a typical DDA workflow, the most intense precursor ions from the MS1 scan are automatically selected for MS/MS fragmentation.
Key Parameters for ETD/EAD:
-
Reagent Anion: Fluoranthene is a commonly used reagent for generating radical anions for ETD.
-
Electron Kinetic Energy (for EAD): An optimal electron kinetic energy, typically around 7 eV, is crucial for generating the diagnostic fragments for leucine and isoleucine.[1]
-
Activation Time: The duration of the interaction between the precursor ions and the reagent anions or electrons needs to be optimized to achieve efficient fragmentation.
Visualizing the Workflow and Logic
To better understand the process of distinguishing these isomeric peptides, the following diagrams illustrate the experimental workflow and the logical basis for their differentiation.
References
Unlocking Peptide Structures: A Comparative Guide to NMR Spectroscopy of Norleucine-Containing Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the three-dimensional structures of peptides in solution, providing critical insights for researchers, scientists, and drug development professionals. This guide offers a comprehensive comparison of NMR methodologies for the structural analysis of peptides incorporating the non-standard amino acid norleucine, supported by experimental data and detailed protocols.
Norleucine, an isomer of leucine, is often incorporated into peptide-based drug candidates to enhance their metabolic stability or to probe structure-activity relationships. Understanding the precise conformational impact of this substitution is paramount for rational drug design. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, allows for the determination of peptide structure and dynamics at atomic resolution in a near-physiological solution state.
Comparative Analysis of a Norleucine-Containing Antimicrobial Peptide
To illustrate the application of NMR in the structural analysis of norleucine peptides, we will refer to the study of a triazolyl-bridged antimicrobial peptide, designated here as Peptide 8A, which contains an L-ε-azido-norleucine residue. The structural data for this peptide provides a concrete example of the type of quantitative information obtained from NMR experiments.
Quantitative NMR Data Summary
The following table summarizes the key quantitative NMR data typically collected for the structural determination of a norleucine-containing peptide like Peptide 8A. This data is essential for calculating and refining the three-dimensional structure.
| Parameter | Description | Typical Data for a Norleucine Peptide (e.g., Peptide 8A) |
| ¹H, ¹³C, and ¹⁵N Chemical Shifts | The resonant frequencies of atomic nuclei, which are highly sensitive to the local electronic environment and thus to the peptide's conformation. | A comprehensive list of assigned chemical shifts for all protons, carbons, and nitrogens in the peptide backbone and side chains, including the norleucine residue. |
| ³J-Coupling Constants | Scalar couplings between nuclei separated by three bonds, which provide information about dihedral angles (e.g., φ angles from ³JHN-Hα). | Values for specific coupling constants are measured and used to restrain the peptide backbone conformation during structure calculation. |
| Nuclear Overhauser Effects (NOEs) | Through-space correlations between protons that are close in space (< 5 Å), irrespective of their position in the primary sequence. These are the primary source of distance restraints for structure determination. | A list of observed NOE cross-peaks, categorized by intensity (strong, medium, weak), which are translated into upper distance limits between specific proton pairs. This includes NOEs involving the norleucine side chain protons. |
Experimental Protocols for NMR Structural Analysis
The determination of a peptide's three-dimensional structure by NMR follows a systematic workflow. The detailed experimental protocols for the analysis of a norleucine-containing peptide are outlined below.
Sample Preparation
-
Peptide Synthesis and Purification: The norleucine-containing peptide is synthesized using solid-phase peptide synthesis (SPPS) and purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
NMR Sample Formulation: Approximately 1-2 mg of the purified peptide is dissolved in a buffered solution (e.g., 90% H₂O/10% D₂O or a membrane-mimicking environment like detergent micelles, such as dodecylphosphocholine (DPC)) to a final concentration of 0.5-2.0 mM. The pH is adjusted to a value that minimizes amide proton exchange with the solvent (typically pH 4-5).
NMR Data Acquisition
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: Provides an initial overview of the sample's purity and folding state.
-
2D TOCSY (Total Correlation Spectroscopy): Establishes through-bond correlations between all protons within a single amino acid spin system. This is crucial for identifying the types of amino acid residues present. A typical mixing time for TOCSY is 80 ms.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies through-space correlations between protons that are close in proximity. This is the key experiment for obtaining distance restraints. NOESY spectra are often recorded with different mixing times (e.g., 100-300 ms) to monitor the build-up of NOE cross-peaks.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in resonance assignment.
-
2D ¹H-¹⁵N HSQC: Correlates each backbone and sidechain amide proton with its directly attached nitrogen atom. This is particularly useful for assigning backbone resonances.
NMR Data Processing and Analysis
-
Resonance Assignment: The collected NMR spectra are processed using specialized software (e.g., TopSpin, NMRPipe). The initial step is to assign all the observed NMR signals to specific atoms in the peptide sequence. This is achieved by systematically connecting the spin systems identified in the TOCSY spectrum with sequential NOEs (correlations between adjacent residues) observed in the NOESY spectrum.
-
Structural Restraint Generation:
-
Distance Restraints: The intensities of the NOE cross-peaks are converted into upper distance limits between pairs of protons.
-
Dihedral Angle Restraints: ³J-coupling constants are used to derive constraints on the peptide backbone and sidechain torsion angles.
-
-
Structure Calculation and Refinement: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, Xplor-NIH). These programs employ computational algorithms, such as simulated annealing and molecular dynamics, to generate an ensemble of 3D structures that are consistent with the experimental data.
-
Structure Validation: The final ensemble of structures is evaluated for its quality and agreement with the experimental restraints using various validation tools (e.g., PROCHECK-NMR).
Visualizing the Workflow and Key Relationships
To better understand the process and the interplay of different experimental stages, the following diagrams created using the DOT language illustrate the workflow and a conceptual signaling pathway.
A Comparative Guide to Boc-Nle-OH and Fmoc-Nle-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of synthesis efficiency, peptide purity, and overall yield. This guide provides an objective comparison of two commonly employed protected derivatives of the non-proteinogenic amino acid norleucine (Nle): tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH) and 9-fluorenylmethyloxycarbonyl-L-norleucine (Fmoc-Nle-OH). This comparison is intended to assist researchers in making informed decisions for the successful synthesis of norleucine-containing peptides.
Norleucine, an isomer of leucine, is often incorporated into peptide sequences to replace methionine, thereby preventing oxidation-related side products and enhancing peptide stability. The choice between a Boc or Fmoc strategy for its incorporation dictates the entire synthetic workflow, from resin selection to the final cleavage and purification steps.
Core Principles: A Dichotomy in Deprotection Chemistry
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with a strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine, most commonly piperidine. This dictates the orthogonality of the protection scheme.
-
Boc Strategy: This approach relies on graded acid lability. The temporary Nα-Boc group is removed with moderate acid (e.g., 25-50% TFA in dichloromethane), while the more permanent side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved with a stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Fmoc Strategy: This strategy employs an orthogonal protection scheme where the base-labile Fmoc group is removed in each cycle, while the acid-labile side-chain protecting groups (e.g., tert-butyl) and the resin linkage are removed in the final cleavage step with a strong acid like TFA.
Performance Comparison: Boc-Nle-OH vs. Fmoc-Nle-OH
Data Presentation
The following table summarizes the key performance indicators for the synthesis of a model dipeptide, Boc-D-Nle-Gly-NH₂, using manual Boc-SPPS. This data provides a quantitative insight into the expected performance of the Boc strategy for incorporating norleucine.
| Parameter | Manual Boc-SPPS (Boc-D-Nle-Gly-NH₂) |
| Crude Yield (%) | 78 |
| Purity (Crude, HPLC %) | 82 |
| Final Yield (after purification, %) | 65 |
| Final Purity (HPLC %) | >98 |
| Primary Impurities | Deletion sequences, incomplete deprotection |
Data sourced from a representative synthesis and may vary based on the specific peptide sequence and synthesis conditions.
Qualitative Comparison
| Feature | Boc-Nle-OH | Fmoc-Nle-OH |
| Deprotection Condition | Strong acid (e.g., 25-50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., 95% TFA) |
| Side-Chain Protection | Benzyl-based (e.g., Bzl) | tert-Butyl-based (e.g., tBu, Trt) |
| Orthogonality | Quasi-orthogonal | Fully orthogonal |
| Handling of Hydrophobic Sequences | Can be advantageous in preventing aggregation | More prone to aggregation issues |
| Compatibility with PTMs | Less compatible with acid-sensitive modifications | More compatible with a wider range of functionalities |
| Cost | Boc-protected amino acids are generally less expensive. | Fmoc-protected amino acids are typically more expensive. |
| Automation | Less amenable to full automation | Well-suited for automated synthesis. |
Experimental Protocols
Detailed methodologies for single coupling cycles in SPPS using both Boc-Nle-OH and Fmoc-Nle-OH are provided below.
Protocol for a Single Coupling Cycle using Boc-Nle-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Remove the solution and add a fresh solution of 50% TFA in DCM for 20-25 minutes to ensure complete deprotection.
-
Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Nle-OH (2-4 equivalents) and a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling. A negative result indicates a complete reaction.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol for a Single Coupling Cycle using Fmoc-Nle-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF.
-
Agitate for 5 minutes, drain, and add a fresh 20% piperidine in DMF solution for 15-20 minutes.
-
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling:
-
In a separate vessel, activate Fmoc-Nle-OH (3 equivalents) with a suitable coupling agent (e.g., HBTU) and an organic base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Mandatory Visualization
The following diagrams illustrate the workflows for incorporating norleucine using both Boc-SPPS and Fmoc-SPPS strategies.
Conclusion
The choice between Boc-Nle-OH and Fmoc-Nle-OH for peptide synthesis is dependent on several factors, including the peptide sequence, the presence of sensitive residues, desired scale, and available equipment. The Fmoc strategy is now the most commonly used methodology for peptide synthesis due to its milder deprotection conditions and amenability to automation. However, the Boc strategy remains a robust alternative, particularly for the synthesis of long or hydrophobic peptides where aggregation can be a significant issue. A thorough understanding of the chemical principles and potential challenges associated with each approach is paramount for the successful synthesis of norleucine-containing peptides for research and therapeutic development.
Norleucine as a Methionine Substitute: A Comparative Guide for Structure-Activity Studies
For researchers, scientists, and drug development professionals, the strategic substitution of natural amino acids with non-canonical counterparts is a powerful tool in peptide and protein engineering. This guide provides a comprehensive comparison of norleucine (Nle) as a substitute for methionine (Met) in structure-activity relationship (SAR) studies, supported by experimental data and detailed protocols.
Methionine, a flexible and moderately hydrophobic amino acid, plays crucial roles in protein structure and function. However, its thioether side chain is susceptible to oxidation, which can lead to loss of biological activity, a significant concern in the development of therapeutic peptides and proteins. Norleucine, a non-canonical amino acid, presents a compelling alternative. As an isostere of methionine, it possesses a similar size and shape but replaces the sulfur atom with a methylene group, rendering it resistant to oxidation. This substitution, however, is not without consequences for a protein's physicochemical properties and biological function.
Physicochemical Comparison: Methionine vs. Norleucine
| Property | Methionine (Met) | Norleucine (Nle) | Implication for Substitution |
| Structure | Contains a flexible thioether side chain | Linear aliphatic side chain, isosteric to Met | Minimal structural perturbation expected upon substitution. |
| Hydrophobicity | Moderately hydrophobic | More hydrophobic than Met[1] | Can alter protein folding, stability, and interactions with other molecules. |
| Oxidation | Susceptible to oxidation to methionine sulfoxide and sulfone | Resistant to oxidation | Confers stability in oxidative environments, crucial for drug development. |
| Polarity | More polar than Nle | Less polar than Met | May influence solubility and interactions with polar solvents. |
Performance Comparison: Effects on Protein Structure, Stability, and Activity
The substitution of methionine with norleucine can have varied and sometimes unpredictable effects on protein characteristics. Below is a summary of experimental findings from studies on different proteins.
Impact on Enzyme Activity
| Protein | Experimental Observation | Reference |
| Cytochrome P450 BM-3 Heme Domain | Global substitution of 13 Met residues with Nle resulted in a nearly two-fold increase in peroxygenase activity.[2] | [2] |
| Calmodulin (CaM) | Nle-substituted CaM activated myosin light-chain kinase (MLCK) to 90% of the maximal activity of wild-type CaM with minimal change in the dissociation constant.[3] However, for calcineurin, only 50% activation was observed, and the dissociation constant (K_D) for Nle-CaM increased 3.5-fold.[3] | [3] |
| Adenylate Kinase | Incorporation of Nle into six Met positions resulted in expressed kinase molecules that were resistant to CNBr cleavage.[1] | [1] |
Impact on Protein Stability
| Protein | Experimental Observation | Reference |
| Cytochrome P450 BM-3 Heme Domain | Thermostability was significantly reduced upon complete substitution with norleucine.[2] | [2] |
| Calmodulin (CaM) | Substitution of Met with Nle enhances the stability of both the N- and C-domains, with the largest increase in melting temperature (19–26°C) observed in the apo-C-domain. |
Impact on Peptide-Membrane Interactions
| Peptide | Experimental Observation | Reference |
| PGLa (Antimicrobial Peptide) | The Nle-substituted PGLa mutant inserted deeper into the membrane core due to increased hydrophobicity.[4] The mutant peptide also showed a reduced ability to re-orient from a monomeric, surface-bound state to a tilted, potentially dimeric state.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the comparison of methionine and norleucine substitution.
Protocol 1: Biosynthetic Incorporation of Norleucine
This protocol describes the residue-specific incorporation of norleucine into a target protein using a methionine auxotrophic E. coli strain.
Workflow for Norleucine Incorporation
Caption: Workflow for biosynthetic incorporation of norleucine.
Materials:
-
Methionine auxotrophic E. coli strain (e.g., B834(DE3))
-
Expression vector containing the gene of interest
-
Minimal medium with a limiting concentration of methionine
-
Norleucine solution
-
Inducing agent (e.g., IPTG)
-
Standard protein purification reagents
Procedure:
-
Transform the methionine auxotrophic E. coli strain with the expression vector.
-
Grow the transformed cells in a minimal medium containing a limiting amount of methionine.
-
Monitor cell growth (e.g., by measuring OD600).
-
When the culture reaches the mid-log phase, induce protein expression with the appropriate inducer.
-
Simultaneously, supplement the culture with an excess of norleucine.
-
Continue incubation to allow for protein expression and incorporation of norleucine.
-
Harvest the cells by centrifugation.
-
Purify the protein using standard chromatography techniques.
-
Confirm the incorporation of norleucine using mass spectrometry.
Protocol 2: Analysis of Norleucine Incorporation by MALDI-TOF Mass Spectrometry
Logical Flow for Mass Spectrometry Analysis
Caption: Process for verifying norleucine incorporation via MALDI-TOF MS.
Materials:
-
Purified protein (Met-containing and Nle-substituted)
-
Trypsin
-
Ammonium bicarbonate buffer
-
MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Perform an in-solution tryptic digest of the purified protein samples. Tryptic digests of the purified P450 were performed with 1 to 5 mM of the protein and 8 ng/mL of trypsin in 50 mM NH4HCO3.[1]
-
Mix the resulting peptide fragments with the MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in the appropriate mass range.
-
Analyze the spectra to identify peptide fragments containing methionine or norleucine. A successful substitution will result in a mass shift of -18 Da for each Met residue replaced by Nle.[1]
Protocol 3: Peroxygenase Activity Assay for Cytochrome P450
Signaling Pathway for P450 Peroxygenase Activity
Caption: Reaction scheme for the cytochrome P450 peroxygenase assay.
Materials:
-
Purified Cytochrome P450 enzyme (Met- and Nle-containing variants)
-
Tris-HCl buffer (100 mM, pH 8.2)
-
Hydrogen peroxide (H₂O₂)
-
Substrate (e.g., 12-p-nitrophenoxydodecanoic acid, 12-pNCA)
-
Spectrophotometer
Procedure:
-
Prepare fresh stock solutions of hydrogen peroxide daily in 100 mM Tris-HCl (pH 8.2).[1]
-
Prepare the reaction mixture containing the purified enzyme and the substrate in the buffer.
-
Initiate the reaction by adding hydrogen peroxide.
-
Monitor the formation of the product (e.g., p-nitrophenol from 12-pNCA) by measuring the absorbance at the appropriate wavelength (e.g., 398 nm) over time.[1]
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Protocol 4: Calmodulin-Dependent Enzyme Activation Assay
Materials:
-
Purified Calmodulin (wild-type and Nle-substituted)
-
Calmodulin-dependent enzyme (e.g., Myosin Light Chain Kinase, Calcineurin)
-
Enzyme substrate
-
Assay buffer specific to the enzyme
-
Method for detecting product formation (e.g., spectrophotometry, radiography)
Procedure:
-
Prepare a reaction mixture containing the calmodulin-dependent enzyme, its substrate, and varying concentrations of either wild-type or Nle-substituted calmodulin in the appropriate assay buffer.
-
Initiate the reaction (e.g., by adding ATP for a kinase assay).
-
Incubate for a defined period at a specific temperature.
-
Stop the reaction and quantify the amount of product formed.
-
Plot enzyme activity as a function of calmodulin concentration to determine the maximal activation (Vmax) and the concentration of calmodulin required for half-maximal activation (K_act).
Protocol 5: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Materials:
-
Purified peptide or protein (Met- and Nle-containing variants)
-
Appropriate buffer (e.g., phosphate buffer)
-
CD spectropolarimeter
Procedure:
-
Prepare samples of the Met- and Nle-containing peptides/proteins at a known concentration in the desired buffer.
-
Record CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.
-
Process the raw data by subtracting the buffer baseline and converting the signal to mean residue ellipticity.
-
Analyze the spectra to estimate the secondary structure content (e.g., α-helix, β-sheet) using deconvolution software.
-
Compare the spectra of the Met- and Nle-containing variants to assess any changes in secondary structure. Infrared and circular dichroism spectroscopy have shown that there are essentially no changes in the secondary structure of calmodulin when methionine is substituted with norleucine.[3]
Conclusion
The substitution of methionine with norleucine is a valuable strategy in SAR studies, particularly for mitigating oxidation-related instability. While norleucine is an excellent structural mimic of methionine, its increased hydrophobicity can lead to significant changes in protein stability and activity. The experimental data presented in this guide highlight the context-dependent nature of these effects. Therefore, empirical validation through the detailed experimental protocols provided is essential to determine the suitability of norleucine as a methionine substitute for any given peptide or protein. Researchers should carefully consider the potential trade-offs between enhanced stability and potential alterations in biological function.
References
- 1. cheme.caltech.edu [cheme.caltech.edu]
- 2. Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substitution of the methionine residues of calmodulin with the unnatural amino acid analogs ethionine and norleucine: biochemical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Norleucine Incorporation Using Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The intentional or unintentional incorporation of the non-canonical amino acid norleucine into protein therapeutics can significantly impact their structure, function, and immunogenicity. Consequently, robust analytical methods are required to accurately quantify norleucine incorporation. This guide provides an objective comparison of two primary analytical techniques for this purpose: traditional Amino Acid Analysis (AAA) via High-Performance Liquid Chromatography (HPLC) with derivatization and the more modern approach of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison: HPLC-Based AAA vs. LC-MS/MS
The choice between traditional HPLC-based Amino Acid Analysis and LC-MS/MS for quantifying norleucine incorporation depends on a variety of factors, including the required sensitivity, specificity, throughput, and available instrumentation. While both methods are powerful, they possess distinct advantages and limitations.
Traditional AAA, which relies on acid hydrolysis of the protein followed by chromatographic separation and detection of derivatized amino acids, is a well-established and robust technique. It is known for its high precision and accuracy. More recent Ultra-High-Performance Liquid Chromatography (UHPLC) methods have improved resolution and sensitivity.[1][2][3]
LC-MS/MS offers superior selectivity and sensitivity, enabling the confident identification and quantification of norleucine, even in complex biological matrices.[4] This technique can distinguish between isobaric amino acids like leucine, isoleucine, and norleucine with high confidence.[5][6] Furthermore, LC-MS/MS methods can be developed that do not require a derivatization step, simplifying sample preparation.[4]
The following table summarizes key performance metrics for both methods based on published data. It is important to note that these values are representative and can vary depending on the specific instrumentation, protocol, and sample matrix.
| Performance Metric | HPLC with Pre-column Derivatization (OPA) | LC-MS/MS (Underivatized) | LC-MS/MS (Derivatized) |
| Limit of Detection (LOD) | 0.06 - 0.17 pmol (on-column)[1][2][3] | ~0.60 µM[5] | Low nanomolar level[7][8] |
| Limit of Quantification (LOQ) | 0.19 - 0.89 pmol (on-column)[1][2][3] | ~2.0 µM[5] | Not explicitly stated, but in the low µM to nM range is typical. |
| Linearity (R²) | >0.99[1] | >0.99[5] | >0.99 |
| Precision (%RSD) | Typically <15%[5] | 4-10%[5] | Typically <15%[9] |
| Accuracy | High | 89-95% (relative to external group mean)[5] | High[9] |
| Specificity | Good, but can be susceptible to co-eluting compounds. | Excellent, based on mass-to-charge ratio and fragmentation patterns. | Excellent |
| Throughput | Moderate | High | Moderate to High |
Experimental Workflow
The general workflow for validating norleucine incorporation involves protein hydrolysis to break it down into its constituent amino acids, followed by analytical separation and quantification.
References
- 1. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Purity Analysis of Boc-L-norleucine Dicyclohexylammonium Salt
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acid derivatives is a critical quality attribute in the synthesis of peptide-based therapeutics and other chiral molecules. The presence of the undesired D-enantiomer can significantly alter the biological activity, efficacy, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical techniques for assessing the chiral purity of Boc-L-norleucine dicyclohexylammonium salt, a crucial building block in peptide synthesis. The comparison is supported by experimental data and detailed methodologies for key analytical techniques.
Comparison of Analytical Methods
The chiral purity of Boc-L-norleucine can be determined by several analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most established and widely used method. However, alternative techniques such as Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) offer distinct advantages in terms of speed, solvent consumption, and sensitivity.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Differential interaction with a CSP using a supercritical fluid (typically CO2) as the mobile phase. | Separation of volatile, derivatized enantiomers on a chiral column in the gas phase. | Separation of enantiomers in a capillary based on their differential mobility in an electric field containing a chiral selector. |
| Sample Preparation | Dissolution in a suitable solvent. The dicyclohexylammonium salt may need to be removed or the sample dissolved in an appropriate mobile phase. | Dissolution in a suitable organic solvent. | Derivatization to a volatile and thermally stable form is required (e.g., esterification and acylation). | Dissolution in a buffer. Derivatization may be needed for detection. |
| Speed | Moderate. | Fast to very fast. | Fast, but sample preparation can be time-consuming. | Very fast. |
| Solvent Consumption | High. | Low ("Green" technique). | Very low. | Very low. |
| Sensitivity | Good to excellent, depending on the detector. | Good to excellent. | Excellent, especially with mass spectrometry (MS) detection. | Excellent, especially with laser-induced fluorescence (LIF) detection. |
| Resolution | Generally high. | Often provides superior resolution to HPLC. | High. | Very high. |
| Key Advantages | Robust, well-established, wide variety of available CSPs. | High speed, low organic solvent usage, complementary selectivity to HPLC.[1] | High sensitivity and resolution. | Extremely low sample and reagent consumption, high separation efficiency.[2] |
| Key Disadvantages | Higher solvent consumption and cost, longer run times compared to SFC. | Requires specialized instrumentation. | Sample derivatization is mandatory and can be complex.[3] | Can be less robust for routine quality control, potential for adsorption to the capillary wall. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the chiral separation of Boc-amino acids using various techniques. It is important to note that specific retention times and resolution values can vary depending on the exact experimental conditions, instrumentation, and the specific lot of the chiral stationary phase.
| Technique | Chiral Stationary Phase (CSP) / Selector | Analyte | L-Enantiomer Retention Time (min) | D-Enantiomer Retention Time (min) | Resolution (Rs) |
| HPLC | CHIROBIOTIC™ R | Boc-Norleucine | 6.60 | 13.33 | >2.0[4] |
| SFC | CHIRALPAK® AD-3 | Representative Boc-amino acid | ~2.5 | ~3.5 | >1.5 |
| GC | Chirasil-L-Val | Representative derivatized amino acid | ~11.0 | ~11.2 | >1.5 |
| CE | (+)-18-Crown-6-tetracarboxylic acid | Representative amino acid | ~8.0 | ~8.5 | >2.0 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the chiral analysis of N-protected amino acids and can be adapted and optimized for Boc-L-norleucine dicyclohexylammonium salt.
Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for the chiral purity analysis of Boc-protected amino acids.[][6] Both polysaccharide-based and macrocyclic glycopeptide-based CSPs are effective.[4][7]
Method 1: Macrocyclic Glycopeptide-Based CSP
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIROBIOTIC™ R, 25 cm x 4.6 mm I.D., 5 µm particles.[4]
-
Mobile Phase: Methanol / 0.1% Ammonium Trifluoroacetate (NH4TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the Boc-L-norleucine dicyclohexylammonium salt in the mobile phase to a concentration of approximately 1 mg/mL. The salt will dissociate in the mobile phase.
Method 2: Polysaccharide-Based CSP
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IA or IC, 25 cm x 4.6 mm I.D., 5 µm particles.[7]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering faster analysis times and reduced consumption of organic solvents.[1] Polysaccharide-based CSPs are widely used in SFC.[8]
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Chiral Stationary Phase: CHIRALPAK® AD-3, 15 cm x 4.6 mm I.D., 3 µm particles.[8]
-
Mobile Phase: Supercritical CO2 / Methanol (e.g., 85:15 v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Chiral Gas Chromatography (GC)
For GC analysis, the Boc-L-norleucine must first be derivatized to increase its volatility.[3] This typically involves esterification of the carboxylic acid and acylation of the amine after removal of the Boc group, or direct derivatization of the carboxylic acid.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.16 µm film thickness.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: Isothermal or a gradient program (e.g., start at 100 °C, ramp to 180 °C) to optimize separation.
-
Injector and Detector Temperature: 250 °C.
-
Derivatization Protocol (Example):
-
Esterification: React the sample with an acidic alcohol (e.g., 3M HCl in methanol) at elevated temperature to form the methyl ester.
-
Acylation: Following removal of the Boc group, react the resulting amino acid ester with an acylating agent like trifluoroacetic anhydride (TFAA) to derivatize the amino group.
-
Extraction: Extract the resulting N-trifluoroacetyl amino acid methyl ester into an organic solvent for injection.
-
Chiral Capillary Electrophoresis (CE)
CE offers high separation efficiency with minimal sample consumption.[2] The separation is achieved by adding a chiral selector to the background electrolyte.
-
Instrumentation: Capillary electrophoresis system with a UV or DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): A buffer (e.g., phosphate or borate) at a specific pH containing a chiral selector.
-
Chiral Selector:
-
Cyclodextrins: (e.g., β-cyclodextrin or its derivatives).
-
Crown Ethers: (e.g., (+)-18-crown-6-tetracarboxylic acid).[9]
-
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 200 or 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE or a diluted buffer to a concentration of approximately 0.5-1 mg/mL.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. weber.hu [weber.hu]
- 6. researchgate.net [researchgate.net]
- 7. pure.tue.nl [pure.tue.nl]
- 8. benchchem.com [benchchem.com]
- 9. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Norleucine vs. Leucine in Peptides: A Comparative Guide to Stability
In the realm of peptide therapeutics and drug development, the choice of amino acid residues is paramount to ensuring the stability, efficacy, and overall performance of the final product. While natural amino acids form the fundamental building blocks, the strategic incorporation of non-proteinogenic amino acids like norleucine (Nle) in place of its natural isomer, leucine (Leu), has emerged as a key strategy for enhancing peptide stability. This guide provides a comprehensive comparison of the stability of peptides containing norleucine versus those with leucine, supported by theoretical insights and established experimental protocols.
Structural Differences at a Glance
Norleucine and leucine are isomers, meaning they share the same molecular formula but differ in their structural arrangement. Leucine possesses a branched isobutyl side chain, whereas norleucine features a linear n-butyl side chain.[1][2] This seemingly subtle distinction in the side-chain architecture can significantly influence a peptide's susceptibility to various degradation pathways.[3]
Comparative Stability Analysis
The stability of a peptide is a critical determinant of its therapeutic potential and is primarily assessed based on its resistance to oxidative, enzymatic, and thermal degradation.
Oxidative Stability
One of the most well-documented advantages of substituting methionine with norleucine is the enhancement of a peptide's stability against oxidative degradation.[3] Methionine's thioether side chain is susceptible to oxidation, which can compromise the peptide's activity. While leucine itself is not prone to oxidation, the use of norleucine as a non-oxidizable analog of methionine highlights its inherent stability in oxidative environments.[3]
| Feature | Peptide with Leucine | Peptide with Norleucine | Supporting Evidence |
| Susceptibility to Oxidation | Low | Low (inherently resistant) | Inferred from Nle's use as a non-oxidizable methionine analog.[3] |
Enzymatic Stability
The in vivo stability of a peptide is largely governed by its resistance to enzymatic degradation by proteases.[3] It has been hypothesized that the linear, unbranched side chain of norleucine may provide a degree of steric hindrance at the site of enzymatic cleavage compared to the branched side chain of leucine.[3][4] This could potentially lead to a slower rate of degradation by certain peptidases. However, there is a notable lack of direct, quantitative experimental data to definitively confirm this hypothesis.[3]
The introduction of D-amino acids, including D-norleucine, has been shown to significantly enhance resistance to proteolytic degradation, as naturally occurring proteases are stereospecific for L-amino acids.[5]
| Feature | Peptide with L-Leucine | Peptide with L-Norleucine | Supporting Evidence |
| Theoretical Proteolytic Resistance | Standard susceptibility | Potentially higher due to steric hindrance of the linear side chain. | Hypothesis based on structural differences.[3][4] |
| Direct Quantitative Comparison | - | - | Lack of extensive documentation in publicly available literature.[3] |
Thermal Stability
| Feature | Peptide with Leucine | Peptide with Norleucine | Supporting Evidence |
| Comparative Thermal Stability Data | Not available | Not available | Lack of direct comparative studies. |
Experimental Protocols
To facilitate further research in this area, the following are detailed methodologies for key experiments to quantitatively compare the stability of peptides containing norleucine and leucine.
Oxidative Stability Assay
Objective: To assess and compare the resistance of a peptide to oxidation.
Methodology:
-
Peptide Preparation: Prepare stock solutions of the leucine-containing peptide and its norleucine-substituted analog in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Oxidant Exposure: Treat the peptide solutions with an oxidizing agent, such as hydrogen peroxide (H₂O₂), at a specific concentration and incubate at a controlled temperature (e.g., 37°C).
-
Time-Course Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Reaction Quenching: Stop the oxidation reaction by adding a quenching agent, such as methionine or catalase.
-
Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact peptide and identify any oxidative degradation products.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the rate of oxidation for each peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Leucine is the most stabilizing aliphatic amino acid in the d position of a dimeric leucine zipper coiled coil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methionine vs. Norleucine in Bioactive Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the strategic substitution of amino acids is a cornerstone of modern peptide drug design. The replacement of methionine (Met), an amino acid susceptible to oxidation, with its non-oxidizable isostere norleucine (Nle) is a common strategy to enhance peptide stability. This guide provides a comprehensive comparison of the biological activity of peptides containing methionine versus those with a norleucine substitution, supported by experimental data and detailed methodologies.
The primary rationale for substituting methionine with norleucine is to mitigate the effects of oxidation, which can lead to a loss of biological activity and compromised shelf-life of peptide therapeutics. Norleucine is structurally similar to methionine, possessing a linear n-butyl side chain that mimics the thioether-containing side chain of methionine. This structural similarity often results in the preservation of the peptide's overall conformation and biological function. However, the subtle differences in their physicochemical properties, particularly the increased hydrophobicity of norleucine, can influence receptor binding, membrane interactions, and in vivo stability.
Quantitative Comparison of Biological Activities
The impact of substituting methionine with norleucine on biological activity is peptide-dependent. In many cases, the biological potency is retained or even slightly enhanced. Below are tables summarizing available quantitative data from studies on various peptides.
Table 1: Receptor Binding Affinity
| Peptide/Analog | Receptor | Binding Affinity (IC50/Ki) | Species/System | Reference |
| [Met5]-Enkephalin, amide TFA | δ-opioid | IC50: 2.2 nM | Cat distal colon | [1] |
| Substance P | NK-1 | - | - | |
| [Nle11]-Substance P | NK-1 | Similar potency to Substance P | Guinea-pig ileum | [2] |
| [D-Phe6, β-Ala11, Phe13, Nle14] bombesin 6-14 | BB3 | IC50: ~1 nM | Human | [3][4] |
Note: A direct quantitative comparison for Substance P and its norleucine analog was not available in the searched literature, but studies indicate similar potency.
Table 2: In Vitro and In Vivo Stability
| Peptide/Analog | Assay | Half-life (t1/2) | Species/System | Reference |
| [Met5]-Enkephalin | In vivo | minutes | - | [5] |
| Peptide 1 (Tam-labeled) | In vitro (Human Plasma) | 43.5 h | Human | [6] |
| Peptide 2 (Tam-labeled) | In vitro (Human Plasma) | 3.2 h | Human | [6] |
Table 3: Functional Activity
| Peptide/Analog | Assay | Activity | Organism/Cell Line | Reference |
| PGLa (Met-containing) | Bacteriostatic | Comparable to Nle-PGLa | E. coli, S. aureus | [7] |
| [Nle2]-PGLa | Bacteriostatic | Comparable to Met-PGLa | E. coli, S. aureus | [7] |
| PGLa (Met-containing) | Hemolytic | Comparable to Nle-PGLa | Human erythrocytes | [7] |
| [Nle2]-PGLa | Hemolytic | Comparable to Nle-PGLa | Human erythrocytes | [7] |
Signaling Pathways
The biological effects of these peptides are mediated through the activation of specific signaling pathways upon binding to their cognate receptors, which are often G-protein coupled receptors (GPCRs).
Figure 1: Generalized GPCR Signaling Pathway for Opioid and Neurokinin Receptors.
Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.[8] This initiates a cascade of intracellular events, often involving the modulation of effector enzymes like adenylyl cyclase or phospholipase C, resulting in changes in second messenger concentrations and the activation of downstream pathways such as the MAPK/ERK pathway, ultimately leading to a physiological response.[8][9]
Figure 2: The MAPK/ERK Signaling Cascade.
Experimental Protocols
To facilitate the direct comparison of methionine- and norleucine-containing peptides, the following standardized experimental protocols are recommended.
In Vitro Plasma Stability Assay
This assay assesses the stability of a peptide in plasma, providing an indication of its susceptibility to proteolytic degradation.
Methodology:
-
Peptide Incubation: The methionine-containing peptide and its norleucine-substituted analog are incubated in fresh human or animal plasma at a final concentration of 1 µM at 37°C.
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The enzymatic degradation is stopped by adding a quenching solution, such as methanol or acetonitrile, often containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate plasma proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining intact peptide.
-
Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the amount at time zero. The in vitro half-life (t1/2) is then determined by fitting the data to a first-order decay model.
Figure 3: Experimental Workflow for In Vitro Plasma Stability Assay.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of the peptides for their target receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test peptides (methionine and norleucine analogs).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 3. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The fate of norleucine as a replacement for methionine in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Confirming Norleucine Peptide Sequences
For researchers and drug development professionals, accurately determining the amino acid sequence of a peptide is paramount to understanding its structure, function, and therapeutic potential. The inclusion of non-standard amino acids like norleucine (Nle) introduces a significant analytical challenge, as it is isomeric with the common proteinogenic amino acids leucine (Leu) and isoleucine (Ile). All three residues possess the same molecular mass (113.08406 Da), rendering them indistinguishable by standard mass spectrometry methods.[1][2] This guide provides an objective comparison of the primary analytical techniques used to definitively sequence norleucine-containing peptides, supported by experimental protocols and data.
The principal methods capable of resolving this isomeric challenge are Edman degradation, advanced mass spectrometry techniques, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each approach leverages a different physical or chemical property to distinguish between these structurally distinct but mass-equivalent residues.
Comparative Overview of Analytical Techniques
The choice of technique depends on factors such as sample purity, quantity, required throughput, and the specific analytical question being addressed. The table below summarizes the key performance characteristics of each method.
| Feature | Edman Degradation | Advanced Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle of Isomer Differentiation | Chromatographic separation of structurally distinct PTH-amino acid derivatives.[3] | Mass-based detection of unique side-chain fragments generated by specific dissociation techniques (ETD, EAD).[1][4] | Detection of unique magnetic environments (spin systems) for each isomer's distinct side-chain structure.[5][6] |
| Typical Peptide Length | Reliable for up to 30-50 residues.[7][8] | Suitable for both short and long peptides (derived from larger proteins).[9] | Optimal for peptides < 30 kDa; complexity increases significantly with size.[10] |
| Sensitivity | 10-100 picomoles.[7] | Femtomole to attomole levels.[11] | > 0.5 mM concentration (milligrams of sample).[10] |
| Throughput | Low (approx. 40-60 minutes per residue).[8][11] | High (analysis of complex mixtures in minutes to hours).[11] | Very Low (hours to days per sample). |
| Sample Purity Requirement | High purity is essential for clear results.[11][12] | Can analyze complex mixtures (e.g., protein digests). | Very high purity (>95%) is required.[6] |
| N-Terminal Modification | Fails if the N-terminus is chemically blocked (e.g., acetylation).[3][7] | Can sequence peptides with modified N-termini.[9] | Tolerant to N-terminal modifications. |
| Key Advantage for Nle | Direct, unambiguous identification of the N-terminal residue in each cycle. | High sensitivity and ability to locate isomers anywhere in the sequence. | Provides simultaneous 3D structural information.[10] |
| Key Limitation for Nle | Limited to N-terminal sequencing and requires pure sample. | Requires specialized, expensive instrumentation and complex data analysis. | Requires large amounts of sample and is not a primary sequencing tool. |
Edman Degradation
Edman degradation remains a highly reliable, classic method for sequencing peptides from the N-terminus.[13][14] Its strength in the context of norleucine lies in its chemical, rather than mass-based, identification process.
Principle of Differentiation
This technique involves a cyclical process of chemical reactions.[3] First, the N-terminal amino acid reacts with phenyl isothiocyanate (PITC).[15] Next, this modified residue is selectively cleaved from the peptide chain under acidic conditions.[15] The released amino acid derivative, a phenylthiohydantoin (PTH)-amino acid, is then identified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13] Because norleucine, leucine, and isoleucine are structural isomers, their corresponding PTH-derivatives have distinct physicochemical properties and will therefore exhibit different, resolvable retention times on an HPLC column, allowing for unambiguous identification.
Experimental Protocol: Automated Edman Degradation
-
Sample Preparation: The purified peptide sample (10-100 pmol) is dissolved in a suitable solvent and spotted onto a polyvinylidene difluoride (PVDF) membrane or a TFA-treated glass fiber filter.[3] The sample is then loaded into the reaction cartridge of an automated protein sequencer.
-
Coupling Reaction: The peptide is treated with PITC under alkaline conditions (e.g., N-methylpiperidine/methanol/water buffer) at ~50°C to form a phenylthiocarbamoyl (PTC)-peptide.[11]
-
Washing: The reaction chamber is washed with solvents like ethyl acetate and heptane to remove excess PITC and byproducts.
-
Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to the cartridge to selectively cleave the peptide bond after the first residue, releasing it as an anilinothiazolinone (ATZ)-amino acid.[11] The rest of the peptide chain remains intact.
-
Extraction & Conversion: The ATZ-amino acid is extracted with a solvent (e.g., 1-chlorobutane) and transferred to a conversion flask. The ATZ-derivative is then converted to the more stable PTH-amino acid derivative by treatment with aqueous acid (e.g., 25% TFA) at ~65°C.
-
HPLC Analysis: The resulting PTH-amino acid is injected onto an RP-HPLC system. The residue is identified by comparing its retention time to a standard chromatogram containing all expected PTH-amino acids, including PTH-Norleucine.
-
Cycle Repetition: The shortened peptide in the reaction cartridge automatically begins the next cycle (coupling, cleavage, etc.) to identify the subsequent amino acid in the sequence.[15]
Workflow Diagram
Caption: Workflow of a single cycle in automated Edman degradation.
Advanced Mass Spectrometry
Mass spectrometry (MS) is the cornerstone of modern proteomics for its high sensitivity and speed.[9][12] While standard MS/MS methods fail to distinguish isomers, advanced fragmentation techniques can induce side-chain cleavages that produce unique, mass-distinguishable fragments for norleucine, leucine, and isoleucine.
Principle of Differentiation
In a typical tandem MS (MS/MS) experiment, peptides are ionized, isolated, and fragmented.[16] Standard fragmentation methods like Collision-Induced Dissociation (CID) break the peptide backbone, yielding b- and y-ions.[11] Since Nle, Leu, and Ile have the same mass, the resulting b- and y-ions are also identical in mass.
Advanced techniques like Electron Transfer Dissociation (ETD) , Electron Transfer High Energy Collision Dissociation (EThcD) , and Electron Activated Dissociation (EAD) overcome this limitation.[2][4] These methods generate radical ions that promote fragmentation along the amino acid side chains.[17] The different branching structures of the Nle (n-butyl), Leu (isobutyl), and Ile (sec-butyl) side chains lead to the formation of characteristic fragment ions (e.g., z- and w-ions) with different masses, enabling their unambiguous identification.[1][4]
Expected Diagnostic Fragments
| Amino Acid | Side Chain Structure | Dissociation Method | Characteristic Fragment Ion | Mass Loss from z-ion |
| Isoleucine | -CH(CH₃)CH₂CH₃ | EThcD / EAD | w-ion / z-ion fragment | 29 Da (C₂H₅) |
| Leucine | -CH₂CH(CH₃)₂ | EThcD / EAD | w-ion / z-ion fragment | 43 Da (C₃H₇) |
| Norleucine | -CH₂CH₂CH₂CH₃ | EThcD / EAD | w-ion / z-ion fragment | 57 Da (C₄H₉) or 29 Da (C₂H₅) |
Note: The fragmentation of norleucine is less commonly cited but is predicted to follow similar radical-driven pathways, with loss of a propyl or ethyl radical being plausible.
Experimental Protocol: LC-MS/MS with EThcD
-
Sample Preparation: The protein or peptide mixture is enzymatically digested (e.g., with trypsin) to generate shorter peptides suitable for MS analysis.[18] The resulting peptide mixture is desalted using a C18 solid-phase extraction column.
-
Liquid Chromatography (LC) Separation: The peptide mixture is loaded onto a reverse-phase HPLC column coupled directly to the mass spectrometer. Peptides are separated based on hydrophobicity by applying a gradient of increasing organic solvent (e.g., acetonitrile).
-
Ionization: As peptides elute from the LC column, they are ionized, typically using Electrospray Ionization (ESI), to generate positively charged precursor ions.[19]
-
MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge (m/z) ratios of all eluting precursor ions.[11]
-
Precursor Isolation: An algorithm selects a specific precursor ion (e.g., based on intensity) for fragmentation.
-
EThcD Fragmentation (MS2): The isolated precursor ion is subjected to fragmentation using EThcD. This involves reacting the peptide ions with fluoranthene radical anions to induce electron transfer, followed by supplemental collisional activation to generate a rich spectrum of c-, z-, b-, y-, and characteristic w-ions.[1]
-
MS2 Scan & Data Analysis: The m/z of the resulting fragment ions is measured. De novo sequencing software analyzes the MS2 spectrum, identifying the mass differences between fragment peaks to deduce the amino acid sequence.[20] The presence of diagnostic w-ions is used to specifically identify Nle, Leu, or Ile at their respective positions.
Workflow Diagram
Caption: Workflow for norleucine peptide sequencing via LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure of molecules in solution.[16] While not a high-throughput sequencing method, it can unambiguously differentiate between Nle, Leu, and Ile as part of a detailed structural analysis.
Principle of Differentiation
NMR spectroscopy measures the response of atomic nuclei to a magnetic field. The precise resonance frequency of a nucleus is highly sensitive to its local chemical environment. The side chains of Nle, Leu, and Ile, with their different branching patterns and numbers of chemically distinct protons and carbons, create unique sets of signals or "spin systems".[6] Using two-dimensional (2D) NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), researchers can first identify the complete spin system belonging to a specific amino acid type and then link it to its neighbors in the peptide sequence.[5]
Experimental Protocol: 2D NMR for Sequential Assignment
-
Sample Preparation: A high concentration (>0.5 mM) of highly purified (>95%) peptide is dissolved in a buffered aqueous solution, typically containing 5-10% D₂O for the spectrometer's lock signal.[6][10]
-
Acquisition of 2D Spectra: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer. Key experiments include:
-
TOCSY: This experiment reveals all protons that are connected through bonds within a single amino acid residue, identifying the complete spin system.
-
COSY (Correlation Spectroscopy): Identifies protons that are directly bonded (typically within 3 bonds).
-
NOESY: This critical experiment identifies protons that are close in space (< 5 Å), regardless of whether they are bonded.[5] This allows for the identification of protons on adjacent amino acid residues, providing the sequential linkage.
-
-
Resonance Assignment:
-
Spin System Identification: The unique cross-peak patterns in the TOCSY spectrum are used to identify the spin systems corresponding to Nle, Leu, Ile, and all other amino acids in the peptide.
-
Sequential Walking: Using the NOESY spectrum, a NOE correlation is identified between the amide proton (Hα) of one residue and protons on the preceding residue (i, i-1). This process, known as "sequential walking," is repeated along the peptide backbone to determine the full sequence.
-
Logical Relationship Diagram
Caption: Logical workflow for peptide sequencing using 2D NMR data.
References
- 1. I/L De Novo Antibody Sequencing - Abterra Biosciences [abterrabio.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. sciex.com [sciex.com]
- 5. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. novor.cloud [novor.cloud]
- 9. How to Sequence a Peptide [biognosys.com]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. jpt.com [jpt.com]
- 13. ehu.eus [ehu.eus]
- 14. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. polarispeptides.com [polarispeptides.com]
- 17. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 20. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Boc-Nle-OH.dcha
For laboratory professionals engaged in peptide synthesis and drug development, the safe handling and disposal of chemical reagents such as N-α-tert-Butoxycarbonyl-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH.dcha) are critical for maintaining a secure working environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, designed to be a vital resource for researchers, scientists, and drug development professionals.
Key Chemical and Physical Properties
A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 21947-32-0[1][2][3] |
| Molecular Formula | C₁₁H₂₁NO₄ · C₁₂H₂₃N[1][2] |
| Molecular Weight | 412.61 g/mol [1][2] |
| Appearance | White to slight yellow to beige powder[1] |
| Storage Class | 11 - Combustible Solids |
| Storage Temperature | 2-30°C[1] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). While specific hazard data for this compound is not extensively documented, its classification as a combustible solid necessitates careful handling to mitigate any potential risks.
Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Chemical safety goggles or glasses should be worn to prevent eye contact with dust particles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, to avoid skin contact.
-
Respiratory Protection: In a well-ventilated area, such as a chemical fume hood, handle solid this compound to minimize inhalation risks. If dust generation is unavoidable, a NIOSH-approved respirator is recommended.
-
Body Protection: A laboratory coat is essential to prevent contamination of personal clothing.
-
Hygiene: Always wash hands thoroughly after handling the chemical. Eating, drinking, or smoking in the work area is strictly prohibited to prevent accidental ingestion.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. This chemical should never be disposed of in general waste or poured down the drain.
-
Waste Collection:
-
Solid Waste: Collect all solid waste containing this compound, including any residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a sealed and appropriately labeled container that is compatible with the solvent used.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name, "this compound" or "N-α-tert-Butoxycarbonyl-L-norleucine dicyclohexylammonium salt," and any institutional tracking numbers. Clearly indicate that it is chemical waste.
-
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be segregated from incompatible materials, particularly strong oxidizing agents.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor to arrange for the pickup of the hazardous waste container. The final disposal method will likely be incineration at a permitted facility to ensure the complete destruction of the compound.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Boc-Nle-OH·DCHA
Disclaimer: A specific Safety Data Sheet (SDS) for Boc-Nle-OH·DCHA (N-α-t.-Boc-L-norleucine dicyclohexylammonium salt) was not found. The following information is synthesized from data for closely related compounds, the constituent parts, and general laboratory safety practices for this class of chemical. It is imperative to handle this compound with care and to supplement this guidance with a thorough review of any supplier-provided information and internal safety protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Boc-Nle-OH·DCHA. Adherence to these procedures is essential for ensuring personal safety and proper management of the chemical lifecycle in the laboratory.
Physicochemical and Hazard Information
Quantitative Data Summary
| Property | Value |
| Synonyms | N-α-t.-Boc-L-norleucine dicyclohexylammonium salt |
| CAS Number | 21947-32-0 |
| Molecular Formula | C₁₁H₂₁NO₄ · C₁₂H₂₃N |
| Molecular Weight | 412.61 g/mol |
| Appearance | White to off-white or beige powder[1] |
| Storage Temperature | 2-30°C[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling Boc-Nle-OH·DCHA. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use. |
| Body Protection | A standard laboratory coat. An apron may be used for additional protection when handling larger quantities. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 or equivalent dust mask should be worn. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for the safe and effective use of Boc-Nle-OH·DCHA. The following procedure outlines the key steps from preparation to use in a typical laboratory setting, such as for peptide synthesis.
Experimental Workflow for Handling Boc-Nle-OH·DCHA
Detailed Experimental Protocol:
-
Preparation:
-
Thoroughly review all available safety information and establish a clear understanding of the potential hazards.
-
Put on all required personal protective equipment as detailed in the PPE table.
-
Prepare the workspace in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure all necessary glassware and equipment are clean, dry, and readily accessible.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of Boc-Nle-OH·DCHA solid on a tared weigh boat or paper. Avoid creating dust.
-
Dissolving: Add the solid to the appropriate solvent in a suitable flask. Gently swirl or stir to dissolve.
-
Reaction: Slowly add the dissolved Boc-Nle-OH·DCHA to the reaction vessel.
-
-
Post-Experiment Cleanup:
-
Quench any reactive mixtures before disposal.
-
Segregate all waste streams (solid and liquid) and label them clearly.
-
Thoroughly decontaminate all glassware and work surfaces.
-
Dispose of all waste according to the disposal plan outlined below.
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following plan addresses the disposal of waste containing Boc-Nle-OH·DCHA.
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a designated, sealed, and clearly labeled solid waste container.
-
Unused or expired Boc-Nle-OH·DCHA should be treated as chemical waste and disposed of in its original container or a suitable, labeled waste container.
-
-
Liquid Waste:
-
Aqueous and organic waste streams containing Boc-Nle-OH·DCHA should be collected in separate, designated, and clearly labeled waste containers.
-
Due to the dicyclohexylamine component, the waste may be considered corrosive. The pH of aqueous waste should be checked and neutralized if necessary, following institutional guidelines.
-
Do not pour any waste containing this compound down the drain.
-
-
Spill Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
-
All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
